molecular formula C11H12O3 B110832 5,7-Dimethoxyindan-1-one CAS No. 880-87-5

5,7-Dimethoxyindan-1-one

Cat. No.: B110832
CAS No.: 880-87-5
M. Wt: 192.21 g/mol
InChI Key: ZLTCXTRHEQUDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethoxyindan-1-one (CAS 880-87-5) is a high-purity fine chemical with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is characterized as an aromatic and heterocyclic building block of significant interest in medicinal chemistry research . It is primarily utilized as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs) . Researchers value this indanone scaffold for its structural properties, which serve as a core template in drug discovery. The dimethoxy-substituted indanone structure is a privileged motif in CNS-active compounds . For instance, structurally similar indanone derivatives are well-established as critical precursors in the synthesis of therapeutics for neurodegenerative diseases . This includes compounds like donepezil, an acetylcholinesterase inhibitor used in Alzheimer's disease therapy, and rasagiline, a Monoamine Oxidase-B (MAO-B) inhibitor, highlighting the potential of this chemical class in designing Multi-Target Directed Ligands (MTDLs) . The compound is provided for research and development purposes only. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic applications, nor for human consumption. Every batch is accompanied by a Certificate of Analysis to ensure quality and consistency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-8-5-7-3-4-9(12)11(7)10(6-8)14-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTCXTRHEQUDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)CC2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402492
Record name 5,7-Dimethoxy-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880-87-5
Record name 5,7-Dimethoxy-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIMETHOXYINDAN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 5,7-Dimethoxyindan-1-one (CAS Number 880-87-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyindan-1-one is a substituted indanone, a class of organic compounds characterized by a bicyclic structure composed of a benzene ring fused to a cyclopentanone ring. The indanone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and potential applications, with a focus on data relevant to researchers in the life sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that experimental data for this specific isomer is limited in publicly available literature, and some data may be extrapolated from its close isomer, 5,6-dimethoxy-1-indanone.

PropertyValueReference
CAS Number 880-87-5
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Solid
Melting Point 118-120 °C (for isomer 5,6-dimethoxy-1-indanone)[3]
Boiling Point 139 °C / 2 mmHg (for isomer 5,6-dimethoxy-1-indanone)[3]
Solubility Soluble in Chloroform, Ethyl Acetate (for isomer 5,6-dimethoxy-1-indanone)[3]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the indanone ring, and the protons of the two methoxy groups.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, the aliphatic carbons of the ring, and the methoxy carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (192.21 g/mol ).

Synthesis of this compound

The synthesis of substituted indanones can be achieved through various synthetic routes.[2][4] A common and effective method is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.

Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of substituted indanones, which can be adapted for this compound starting from 3-(3,5-dimethoxyphenyl)propanoic acid.

Step 1: Preparation of 3-(3,5-dimethoxyphenyl)propanoic acid

This precursor can be synthesized from 3,5-dimethoxybenzaldehyde through a series of reactions, including a Wittig or Horner-Wadsworth-Emmons reaction to introduce the two-carbon chain, followed by reduction of the double bond and hydrolysis of the resulting ester.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Acid Chloride Formation: 3-(3,5-dimethoxyphenyl)propanoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or benzene, to form the corresponding acid chloride. The reaction is usually carried out at room temperature or with gentle heating.

  • Cyclization: The crude acid chloride is then subjected to intramolecular Friedel-Crafts acylation. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), is added to the reaction mixture, usually at a low temperature (e.g., 0 °C) to control the reaction rate. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction is quenched by carefully adding it to ice-water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Indanone Formation 3,5-dimethoxybenzaldehyde 3,5-dimethoxybenzaldehyde Wittig/HWE Reaction Wittig/HWE Reaction 3,5-dimethoxybenzaldehyde->Wittig/HWE Reaction Reduction & Hydrolysis Reduction & Hydrolysis Wittig/HWE Reaction->Reduction & Hydrolysis 3-(3,5-dimethoxyphenyl)propanoic acid 3-(3,5-dimethoxyphenyl)propanoic acid Reduction & Hydrolysis->3-(3,5-dimethoxyphenyl)propanoic acid Acid Chloride Formation Acid Chloride Formation 3-(3,5-dimethoxyphenyl)propanoic acid->Acid Chloride Formation Intramolecular Friedel-Crafts Intramolecular Friedel-Crafts Acid Chloride Formation->Intramolecular Friedel-Crafts This compound This compound Intramolecular Friedel-Crafts->this compound

Figure 1: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While direct biological studies on this compound are scarce, the indanone core is a key pharmacophore in numerous biologically active compounds. The primary interest in this particular isomer lies in its role as a key intermediate in the synthesis of pharmaceuticals and research chemicals.

Intermediate in Drug Synthesis

This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, substituted indanones are precursors to compounds investigated for their antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .[1][2][4]

Precursor to Biologically Active Molecules

The chemical structure of this compound allows for further functionalization at various positions, leading to a diverse library of derivatives. These derivatives can be screened for a wide range of biological activities. For example, the related compound 5,6-dimethoxy-1-indanone is a known impurity and intermediate in the synthesis of Donepezil , a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3]

Logical_Relationship This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Library of Derivatives Library of Derivatives Chemical Modification->Library of Derivatives Biological Screening Biological Screening Library of Derivatives->Biological Screening Lead Compounds Lead Compounds Biological Screening->Lead Compounds

Figure 2: Role in drug discovery workflow.

Future Research Directions

The full potential of this compound as a scaffold in drug discovery remains to be explored. Future research should focus on:

  • Detailed Biological Evaluation: In-depth in vitro and in vivo studies are needed to elucidate the specific biological activities of this compound itself.

  • Mechanism of Action Studies: For any identified biological activity, further research into the underlying mechanism of action and potential signaling pathways involved is crucial.

  • Synthesis of Novel Derivatives: The synthesis and screening of a focused library of derivatives could lead to the discovery of novel therapeutic agents.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct biological data on this specific isomer is limited, its structural relationship to a class of compounds with diverse and potent biological activities makes it a promising starting point for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and encourages further investigation into the properties and applications of this intriguing molecule.

References

A Technical Guide to the Physicochemical Properties of 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 5,7-Dimethoxyindan-1-one. This technical guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the therapeutic potential of this indanone derivative.

Core Physicochemical Properties

This compound is a substituted indanone, a class of compounds recognized for their diverse biological activities. The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A summary of the available physicochemical data for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
CAS Number 880-87-5[1]
IUPAC Name 5,7-dimethoxy-2,3-dihydroinden-1-oneN/A
Melting Point Data not available. The related isomer, 5,6-Dimethoxy-1-indanone, has a melting point of 117-121°C.[2]
Boiling Point Data not available.N/A
Solubility Specific data not available. Structurally related indanones exhibit slight solubility in chloroform and methanol.[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

An effective method for the preparation of this compound has been reported with excellent yield.

Reaction:

A mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid is stirred at 100°C for 2 hours. This process results in the intramolecular cyclization to yield 5,7-dimethoxy-1-indanone.

Protocol:

  • Combine diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the mixture to 100°C in an oil bath.

  • Stir the reaction mixture vigorously for 2 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain 5,7-dimethoxy-1-indanone.

Synthesis Workflow

Synthesis of this compound Synthesis of this compound reagents Diethyl 2-(3,5-dimethoxybenzyl)malonate + Methanesulfonic Acid reaction Stir at 100°C for 2 hours reagents->reaction workup Precipitation in Ice Water reaction->workup filtration Vacuum Filtration and Washing workup->filtration product This compound filtration->product

Synthesis of this compound Workflow

Purification of Indanones

For the purification of indanone compounds, recrystallization and column chromatography are common and effective methods.[4]

Recrystallization Protocol:

  • Dissolve the crude indanone product in a minimum amount of a hot solvent, such as ethanol.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals in a vacuum oven or desiccator.[4]

Column Chromatography Protocol:

  • Prepare a slurry of silica gel in an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column with the solvent system, gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified indanone.[5][6]

Analytical Methods

The purity and identity of this compound can be assessed using several analytical techniques.

  • Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing purity. The presence of a single spot under UV visualization suggests a high degree of purity.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides information about their molecular weight and fragmentation patterns, confirming the identity and purity of the sample.[4]

General Analytical Workflow

Analytical Workflow for this compound General Analytical Workflow sample Purified Sample tlc Purity Check by TLC sample->tlc gcms Structural Confirmation by GC-MS sample->gcms nmr Structural Elucidation by NMR (¹H and ¹³C) sample->nmr data Physicochemical Data tlc->data gcms->data nmr->data

Analytical Workflow for Indanones

Biological Activity and Potential Signaling Pathways

The 1-indanone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[7] Notably, the related compound 5,6-dimethoxyindan-1-one is a key intermediate in the synthesis of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[8]

While specific biological studies on this compound are limited, the activities of structurally similar compounds provide insights into its potential therapeutic applications. For instance, 5,7-dimethoxyflavone has demonstrated anti-inflammatory effects and potential as an anti-breast cancer agent through the inhibition of cyclooxygenase-2 (COX-2) and other kinases.[9][10] Furthermore, another related flavonoid, 5,7-Dihydroxy-3',4',6'-trimethoxyflavone, has been shown to suppress the expression of intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) by inhibiting the Akt and nuclear factor-κB (NF-κB) signaling pathway.[11]

Based on these findings, it is plausible that this compound may exert anti-inflammatory effects through the modulation of the NF-κB signaling pathway.

Hypothesized Anti-Inflammatory Signaling Pathway

Hypothesized Anti-Inflammatory Signaling Pathway Hypothesized Anti-Inflammatory Pathway stimulus Inflammatory Stimulus (e.g., TNF-α) akt Akt Phosphorylation stimulus->akt ikk IKK Activation akt->ikk ikba IκBα Phosphorylation and Degradation ikk->ikba nfkb NF-κB Activation and Nuclear Translocation ikba->nfkb gene_expression Gene Expression of Pro-inflammatory Mediators (ICAM-1, VCAM-1, COX-2) nfkb->gene_expression inflammation Inflammation gene_expression->inflammation indanone This compound indanone->akt Inhibition

Potential Anti-Inflammatory Signaling Pathway

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, conformation, and spectroscopic properties of 5,7-Dimethoxyindan-1-one. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data and experimental protocols to support further investigation and application of this compound.

Molecular Structure

This compound is a substituted indanone with the chemical formula C₁₁H₁₂O₃. The core of the molecule consists of a bicyclic structure where a benzene ring is fused to a five-membered cyclopentanone ring. Two methoxy groups are attached to the benzene ring at positions 5 and 7.

Molecular structure of this compound.

Conformation

The dihydroindene moiety in the bromo-derivative is reported to be essentially planar, with a slight twist in the saturated portion of the five-membered ring[1]. This suggests that the fusion of the aromatic and cyclopentanone rings imparts considerable rigidity to the overall structure. The methoxy groups are observed to lie close to the plane of the bicyclic system[1]. It is highly probable that this compound adopts a similar nearly planar conformation to minimize steric strain and maximize electronic conjugation between the aromatic ring and the carbonyl group. Studies on other indan-1-ol derivatives also support the general planarity of the indanone core[2].

Spectroscopic Data

Detailed NMR spectroscopic data for this compound is not available in the reviewed literature. However, comprehensive ¹H and ¹³C NMR data have been reported for its brominated analog, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, which serves as a valuable reference for spectral assignment[1].

¹H NMR Spectral Data of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
6.64s1HAr-H
3.97s3HOCH₃
3.88s3HOCH₃
2.87–2.84m2HCH₂
2.55–2.52m2HCH₂
Solvent: DMSO-d₆[1]
¹³C NMR Spectral Data of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
Chemical Shift (δ, ppm)Assignment
201.62C=O
162.29Ar-C
158.85Ar-C
157.96Ar-C
120.11Ar-C
99.75Ar-C
96.44Ar-CH
57.66OCH₃
56.55OCH₃
37.01CH₂
27.31CH₂
Solvent: DMSO-d₆[1]

Experimental Protocols

Synthesis of 5,7-Dimethoxy-1-indanone

A reported effective method for the preparation of 5,7-dimethoxy-1-indanone involves the cyclization of diethyl 2-(3,5-dimethoxybenzyl)malonate.

Procedure: A mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid is stirred at 100 °C for 2 hours. This procedure has been reported to yield 5,7-dimethoxy-1-indanone in excellent yield (95%).

Synthesis_Workflow start Diethyl 2-(3,5-dimethoxybenzyl)malonate + Methanesulfonic Acid reaction Stir at 100°C for 2 hours start->reaction workup Reaction Work-up reaction->workup product 5,7-Dimethoxy-1-indanone (95% yield) workup->product

Synthetic workflow for 5,7-Dimethoxy-1-indanone.
NMR Spectroscopy

General Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS) or referenced to the residual solvent signal. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.

X-ray Crystallography

General Protocol: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent. Data collection is performed on an automated diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The structure is solved by direct methods and refined by full-matrix least-squares on F².

References

Spectroscopic Profile of 5,7-Dimethoxyindan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the organic compound 5,7-Dimethoxyindan-1-one. Due to the limited availability of public spectroscopic data for this specific isomer, this document presents the available mass spectrometry data for this compound and, for comparative purposes, a complete spectroscopic profile of the closely related isomer, 5,6-Dimethoxyindan-1-one. This guide also includes detailed experimental protocols for the acquisition of such data and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Presentation

The following sections summarize the available quantitative spectroscopic data.

This compound (CAS: 880-87-5)

Spectroscopic data for this compound is not widely available in public spectral databases. The mass spectrometry data presented below is sourced from the PubChem database (CID 4370207).

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
Mass Spectrum (EI)m/z (relative intensity)
Data not fully available in a quantitative table format. A graphical representation is available in the source database.
5,6-Dimethoxyindan-1-one (CAS: 2107-69-9) - A Comparative Isomer

For the purpose of providing a comprehensive dataset for a closely related structure, the following tables summarize the spectroscopic data for 5,6-Dimethoxyindan-1-one, sourced from various public databases.[1]

Table 2: ¹H NMR Data for 5,6-Dimethoxyindan-1-one [2]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.19s1HAr-H
6.90s1HAr-H
3.98s3HOCH₃
3.91s3HOCH₃
3.06t, J = 6Hz2HAr-CH₂-
2.68m2H-CH₂-C=O

Solvent: CDCl₃[2]

Table 3: ¹³C NMR Data for 5,6-Dimethoxyindan-1-one [2]

Chemical Shift (ppm)Assignment
205.7C=O
155.4Ar-C
150.4Ar-C
149.4Ar-C
129.9Ar-C
107.5Ar-CH
104.2Ar-CH
56.2OCH₃
56.1OCH₃
36.5Ar-CH₂-
25.6-CH₂-C=O

Solvent: CDCl₃[2]

Table 4: Key IR Absorptions for 5,6-Dimethoxyindan-1-one

Wavenumber (cm⁻¹)Functional Group Assignment
~1700C=O (ketone) stretching
~1600, ~1480Aromatic C=C stretching
~1270, ~1030C-O (ether) stretching
~2950C-H (aliphatic) stretching
~3050C-H (aromatic) stretching

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film).

Table 5: Mass Spectrometry Data for 5,6-Dimethoxyindan-1-one [1]

ParameterValue
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
Major Fragments (m/z)192, 177, 149, 121

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the purified solid sample is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Parameters:

    • A standard pulse sequence is used to acquire the proton spectrum.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Data is acquired for a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • The free induction decay (FID) is Fourier transformed, phased, and baseline corrected.

    • Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer.

  • Parameters:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

    • The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • The FID is processed similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is then compressed in a pellet press under high pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • A background spectrum of the empty sample compartment is recorded.

    • The KBr pellet is placed in the sample holder.

    • The sample spectrum is recorded.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • The sample is vaporized in a high vacuum.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Procedure:

    • The resulting positive ions are accelerated into a mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation cluster_elucidation Structure Determination Synthesis_Purification Synthesis & Purification of Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis_Purification->NMR Sample IR IR Spectroscopy Synthesis_Purification->IR Sample MS Mass Spectrometry Synthesis_Purification->MS Sample NMR_Data Functional Groups Connectivity (H & C Framework) NMR->NMR_Data IR_Data Functional Groups Present (e.g., C=O, C-O) IR->IR_Data MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A logical workflow for spectroscopic data acquisition and structural elucidation.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Chemical Shifts of 5,7-Dimethoxyindan-1-one and a Close Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of available scientific literature and spectral databases, assigned ¹H and ¹³C NMR data for 5,7-Dimethoxyindan-1-one could not be located. However, detailed NMR data is available for a closely related structural analog, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one . This guide presents the spectral data and experimental protocols for this brominated analog. The presence of the bromine atom, an electron-withdrawing group, is expected to induce downfield shifts in the signals of the nearby aromatic proton and carbons compared to the non-brominated this compound. The chemical shifts of the methoxy groups and the aliphatic protons and carbons in the five-membered ring are anticipated to be more comparable.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to its core structure, which is found in a variety of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such compounds. This guide provides a detailed overview of the ¹H and ¹³C NMR chemical shifts for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, offering valuable insights for researchers working with related indanone scaffolds.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

Table 1: ¹H NMR Chemical Shifts of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one [1]

SignalChemical Shift (δ, ppm)MultiplicityAssignment
H-66.64sAr-H
5-OCH₃3.97s-OCH₃
7-OCH₃3.88s-OCH₃
H-22.87–2.84m-CH₂-
H-32.55–2.52m-CH₂-

Table 2: ¹³C NMR Chemical Shifts of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one [1]

SignalChemical Shift (δ, ppm)Assignment
C-1201.62C=O
C-5162.29Ar-C
C-7158.85Ar-C
C-3a157.96Ar-C
C-7a120.11Ar-C
C-699.75Ar-C
C-496.44Ar-C
7-OCH₃57.66-OCH₃
5-OCH₃56.55-OCH₃
C-237.01-CH₂-
C-327.31-CH₂-

Experimental Protocols

The NMR spectra for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one were recorded under the following conditions[1]:

  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer was used.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent.

  • Temperature: The experiments were conducted at ambient temperature.

  • ¹H NMR: Spectra were acquired at a frequency of 400 MHz.

  • ¹³C NMR: Spectra were acquired at a frequency of 100.6 MHz.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signals (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mandatory Visualization

The following diagram illustrates the chemical structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one with atom numbering corresponding to the NMR data presented above.

Caption: Structure and atom numbering of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

References

The Disassembly of a Bioactive Scaffold: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyindan-1-one is a key chemical scaffold found in a variety of pharmacologically active compounds. A thorough understanding of its structural properties is paramount for its identification, characterization, and the development of new chemical entities. Mass spectrometry stands as a powerful analytical technique for this purpose, and a comprehensive knowledge of the molecule's fragmentation pattern is essential for unambiguous identification and structural elucidation. This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation of this compound, drawing upon fundamental principles of mass spectrometry and data from related molecular structures. We will explore the primary fragmentation pathways, the influence of the dimethoxy and ketone functionalities, and provide a protocol for acquiring a mass spectrum of this compound.

Introduction to this compound and its Significance

This compound belongs to the indanone class of compounds, which are characterized by a fused benzene ring and a five-membered ring containing a ketone group.[1] The indanone skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. For instance, derivatives of indanone have been investigated for their potential as treatments for Alzheimer's disease.[2] The methoxy groups at the 5 and 7 positions of the indanone ring in the target molecule significantly influence its electronic properties and, consequently, its behavior in a mass spectrometer. The molecular formula for this compound is C₁₁H₁₂O₃, and its molecular weight is 192.21 g/mol .[3]

Principles of Fragmentation in Mass Spectrometry

In mass spectrometry, molecules are ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.[4] The fragmentation process is not random; it is governed by the chemical structure of the molecule, with cleavage preferentially occurring at weaker bonds and leading to the formation of stable ions.[5] For aromatic ketones like this compound, common fragmentation mechanisms include alpha-cleavage and rearrangements.[6][7]

Predicted Fragmentation Pattern of this compound

The most likely fragmentation pathways for this compound are initiated by the ionization of the molecule, typically forming a radical cation (M⁺•). The primary fragmentation events are expected to involve the methoxy groups and the carbonyl group.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from one of the methoxy groups.[10] This would result in a fragment ion with an m/z of [M-15]⁺.

  • Loss of Formaldehyde (CH₂O): Another characteristic fragmentation of methoxy groups, particularly in the ortho position to a carbonyl group, is the loss of formaldehyde through a rearrangement process. This would lead to a fragment ion with an m/z of [M-30]⁺.

  • Loss of Carbon Monoxide (CO): The indanone core contains a carbonyl group, and the loss of a neutral carbon monoxide molecule is a very common fragmentation pathway for ketones.[6][7] This would produce a fragment ion with an m/z of [M-28]⁺.

  • Combined Losses: Subsequent fragmentation events can lead to combined losses. For example, the initial loss of a methyl radical could be followed by the loss of carbon monoxide, resulting in a fragment at m/z [M-15-28]⁺.

The following diagram illustrates the predicted primary fragmentation pathways for this compound:

Fragmentation_Pathway M This compound (M+•) m/z = 192 F1 [M-CH3]+ m/z = 177 M->F1 - •CH3 F2 [M-CO]+ m/z = 164 M->F2 - CO F3 [M-CH2O]+ m/z = 162 M->F3 - CH2O F4 [M-CH3-CO]+ m/z = 149 F1->F4 - CO

Caption: Predicted primary fragmentation pathways of this compound.

Summary of Predicted Fragment Ions:

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Structure of Fragment
192•CH₃177Ion resulting from the loss of a methyl radical from a methoxy group.
192CO164Ion resulting from the loss of carbon monoxide from the carbonyl group.
192CH₂O162Ion resulting from the loss of formaldehyde.
177CO149Ion resulting from the sequential loss of a methyl radical and carbon monoxide.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

4.1. Sample Preparation

  • Dissolution: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as methanol or dichloromethane (1 mL).

  • Dilution: Prepare a working solution with a concentration of approximately 100 µg/mL by diluting the stock solution with the same solvent.

4.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve in Solvent Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject Sample Dilution->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analysis Fragmentation->Detection Spectrum Acquire Mass Spectrum Detection->Spectrum Interpretation Interpret Fragmentation Pattern Spectrum->Interpretation

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be characterized by key losses of a methyl radical, carbon monoxide, and formaldehyde, arising from its dimethoxy and indanone functionalities. A systematic experimental approach using GC-MS will allow for the validation of these predicted pathways and provide a definitive mass spectral fingerprint for this important chemical scaffold. This in-depth understanding is critical for researchers in the fields of medicinal chemistry and drug development for the accurate identification and structural elucidation of novel indanone-based compounds.

References

Infrared spectroscopy absorption peaks for 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of 5,7-Dimethoxyindan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption peaks for this compound. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted absorption regions based on the analysis of its constituent functional groups. The information herein is intended to assist researchers in identifying and characterizing this compound and related compounds.

Predicted Infrared Absorption Data

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a ketone (C=O), aromatic C-H and C=C bonds, aliphatic C-H bonds, and ether (C-O) linkages. The predicted wavenumbers for the major vibrational modes of these groups are summarized in the table below.

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Aromatic RingC-H Stretch3100 - 3000Medium
C=C Stretch1600 - 1450Medium to Weak
Aliphatic (Indanone Ring)C-H Stretch3000 - 2850Medium
KetoneC=O Stretch1750 - 1705 (saturated)Strong
Ether (Methoxy Groups)C-O Stretch1275 - 1200 (asymmetric)Strong
1150 - 1050 (symmetric)Strong

Note: The exact positions of the absorption peaks can be influenced by the molecular environment and the physical state of the sample.

Experimental Protocols for Infrared Spectroscopy

The following are generalized protocols for obtaining an infrared spectrum of a solid sample like this compound. The two most common methods are the Potassium Bromide (KBr) disc technique and the Mull technique.

Potassium Bromide (KBr) Disc Technique

This method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent disc.

Materials:

  • This compound sample (0.05-0.5 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (approx. 100 mg)

  • Agate mortar and pestle

  • Hydraulic press with a die for forming KBr discs

  • FTIR spectrometer

Procedure:

  • In a clean agate mortar, thoroughly grind approximately 100 mg of spectroscopic grade KBr to a fine powder.

  • Add 0.05-0.5 mg of the this compound sample to the mortar.

  • Continue to grind the mixture until the sample is uniformly dispersed in the KBr matrix.

  • Transfer the mixture to the die of a hydraulic press.

  • Apply pressure (typically 10-12 tons/in²) for several minutes to form a transparent or semi-transparent disc.[1]

  • Carefully remove the disc from the die and place it in the sample holder of the FTIR spectrometer.

  • Acquire the infrared spectrum according to the instrument's operating procedure.

Mull Technique

In the mull technique, the solid sample is ground with a mulling agent to create a fine paste, which is then placed between two transparent windows (e.g., KBr or NaCl plates).

Materials:

  • This compound sample (15-20 mg)

  • Mulling agent (e.g., Nujol™ - a mineral oil, or Fluorolube®)

  • Agate mortar and pestle

  • Two transparent infrared windows (e.g., KBr or NaCl plates)

  • FTIR spectrometer

Procedure:

  • Place 15-20 mg of the this compound sample in a clean agate mortar and powder it thoroughly.[1]

  • Add a few drops of the mulling agent (e.g., Nujol™) to the powdered sample.[1]

  • Triturate the mixture until a smooth, uniform paste is formed.[1]

  • Apply a small amount of the mull to one of the infrared windows.

  • Place the second window on top and gently press to form a thin film of the mull between the plates.

  • Place the assembled plates in the sample holder of the FTIR spectrometer.

  • Acquire the infrared spectrum. Note that the spectrum will show absorption bands from the mulling agent, which should be accounted for during analysis.

Conceptual Workflow for FTIR Analysis

The following diagram illustrates a generalized workflow for the analysis of a solid sample using FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation Sample Solid Sample (this compound) Grinding Grinding and Mixing (with KBr or Mulling Agent) Sample->Grinding Pressing Disc Pressing (KBr) or Film Preparation (Mull) Grinding->Pressing FTIR FTIR Spectrometer Pressing->FTIR Sample Introduction Spectrum Infrared Spectrum (Transmittance vs. Wavenumber) FTIR->Spectrum Peak_ID Peak Identification (Functional Groups) Spectrum->Peak_ID Data Processing Structure_Corr Structure-Spectrum Correlation Peak_ID->Structure_Corr Final_Report Final Report Structure_Corr->Final_Report

Caption: A conceptual workflow for the analysis of a solid sample by FTIR spectroscopy.

References

An In-depth Technical Guide on the Thermal and pH Stability of 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a generalized framework and illustrative data for assessing the stability of 5,7-Dimethoxyindan-1-one based on established principles of pharmaceutical stability testing. Specific experimental results for this compound are not publicly available. The protocols and data presented herein are intended as a technical guide and should be adapted and validated for specific experimental contexts.

Introduction

This compound is a chemical intermediate with a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol [1]. While it is noted as a potential impurity or intermediate in the synthesis of pharmacologically active molecules, its own stability profile is a critical parameter for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API) it may be related to[1]. Understanding the thermal and pH stability of such compounds is a fundamental aspect of drug development and is mandated by regulatory bodies to establish appropriate storage conditions, shelf-life, and formulation strategies[2][3][4][5].

Forced degradation studies are an essential tool in this process, providing insights into the degradation pathways and the intrinsic stability of a molecule[3][6]. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high temperatures and a range of pH values, to identify potential degradation products and develop stability-indicating analytical methods[2][3].

Regulatory Context and Methodological Approach

The stability testing of pharmaceutical compounds is guided by a framework of regulations, most notably the guidelines from the International Council for Harmonisation (ICH), such as ICH Q1A(R2)[7]. These guidelines stipulate the conditions for stress testing to elucidate the intrinsic stability of a drug substance[3]. The primary analytical technique for stability testing is High-Performance Liquid Chromatography (HPLC) due to its ability to separate and quantify the parent compound from its degradation products[8][9].

The general workflow for assessing the stability of a compound like this compound involves a systematic process of subjecting the compound to various stress conditions and analyzing the resulting samples at predetermined time points.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of This compound thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) prep->thermal acid Acidic Hydrolysis (e.g., 0.1N HCl) prep->acid base Basic Hydrolysis (e.g., 0.1N NaOH) prep->base neutral Neutral Hydrolysis (e.g., Water) prep->neutral sampling Sample at specified time points (e.g., 0, 2, 4, 8, 24 hours) thermal->sampling acid->sampling base->sampling neutral->sampling hplc HPLC Analysis (Quantify parent compound and degradants) sampling->hplc pathway Identify Degradation Products (e.g., LC-MS) hplc->pathway kinetics Determine Degradation Kinetics hplc->kinetics report Generate Stability Report pathway->report kinetics->report

Figure 1: General Workflow for Forced Degradation Studies.

Thermal Stability Assessment

Thermal stability studies are designed to evaluate the effect of temperature on a compound in the solid state or in solution. These studies help in determining the appropriate manufacturing and storage temperatures[4].

Experimental Protocol for Thermal Stability
  • Sample Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: The solution is exposed to elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a calibrated oven or heating block.

  • Time Points: Aliquots are withdrawn at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: The samples are analyzed by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Evaluation: The percentage of degradation is calculated at each time point and temperature.

Illustrative Thermal Stability Data

The following table presents hypothetical data for the thermal degradation of this compound.

TemperatureTime (hours)This compound Remaining (%)Degradation (%)
40°C 0100.00.0
899.50.5
2498.81.2
60°C 0100.00.0
897.22.8
2492.57.5
80°C 0100.00.0
885.314.7
2465.134.9

pH Stability (Hydrolytic Stability) Assessment

Hydrolytic stability studies are conducted to evaluate the susceptibility of a compound to degradation in aqueous solutions at different pH values. This is crucial for understanding its stability in physiological environments and during the formulation of liquid dosage forms[5].

Experimental Protocol for pH Stability
  • Sample Preparation: A stock solution of this compound is prepared.

  • Stress Conditions: The stock solution is diluted in buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) and maintained at a constant temperature (e.g., 25°C or 40°C).

  • Time Points: Samples are collected at various time intervals (e.g., 0, 4, 8, 12, and 24 hours).

  • Analysis: The concentration of this compound in each sample is determined using a validated HPLC method.

  • Data Evaluation: The rate of degradation at each pH is determined to identify the pH of maximum stability.

Illustrative pH Stability Data

The table below shows hypothetical data for the degradation of this compound at various pH values after 24 hours at 40°C.

pHBuffer SystemDegradation (%) after 24 hours
1.2 0.1 N HCl15.6
4.5 Acetate Buffer3.2
6.8 Phosphate Buffer1.5
7.4 Phosphate Buffer2.8
9.0 Borate Buffer12.4

Degradation Pathway Analysis

Understanding the degradation pathway is a key objective of forced degradation studies[3]. This involves the identification of the major degradation products formed under different stress conditions.

G A This compound B Degradation Product 1 (e.g., from Acid Hydrolysis) A->B Acidic Conditions C Degradation Product 2 (e.g., from Base Hydrolysis) A->C Basic Conditions D Degradation Product 3 (e.g., from Oxidation) A->D Oxidative Stress

Figure 2: Conceptual Degradation Pathways.

The structural elucidation of these degradation products is typically achieved using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), which provides information about the molecular weight and fragmentation patterns of the degradants.

Conclusion

References

The Diverse Biological Activities of 1-Indanone Derivatives: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1-indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention from researchers due to its presence in numerous biologically active natural products and synthetic compounds. Its rigid framework provides an excellent platform for the design and synthesis of novel therapeutic agents targeting a wide array of diseases. This technical guide explores the multifaceted biological activities of 1-indanone derivatives, focusing on their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. We present a comprehensive overview of their mechanisms of action, quantitative biological data, and the experimental methodologies employed in their evaluation, aiming to provide a valuable resource for scientists and professionals in drug development.

Anticancer Activity of 1-Indanone Derivatives

1-Indanone derivatives have emerged as a promising class of compounds in the field of oncology, demonstrating a variety of anticancer activities, including cytotoxicity against diverse cancer cell lines, induction of apoptosis, and cell cycle arrest.[1] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in cancer progression.[1]

Mechanisms of Action

Several 1-indanone derivatives have been shown to exert their anticancer effects through the inhibition of tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.[4][5] For instance, a gallic acid-based indanone derivative demonstrated an antitubulin effect by inhibiting the tubulin polymerase enzyme.[3][4]

Another critical target for some 1-indanone derivatives is the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of inflammation and tumorigenesis.[1][5] By inhibiting NF-κB, these compounds can suppress the expression of downstream pro-survival genes, such as Bcl-2, leading to apoptosis.[5] One indanone-based thiazolyl hydrazone (ITH) derivative, ITH-6, was found to inhibit the expression of NF-κB p65 and Bcl-2, highlighting its cytotoxic action.[5]

Furthermore, certain 1-indanone derivatives exhibit anti-angiogenic properties by suppressing vascular endothelial growth factor receptors (VEGF-R1 and VEGF-R2) and hypoxia-inducible factor-α (HIF-α).[4] Fluorinated benzylidene indanones, for example, have been shown to decrease the levels of VEGF and HIF-α, thereby inhibiting tumor progression in breast adenocarcinoma.[3]

anticancer_pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_nfkb NF-κB Pathway Inhibition cluster_angiogenesis Anti-Angiogenesis Indanone 1-Indanone Derivatives Tubulin Tubulin Indanone->Tubulin Inhibits NFkB NF-κB p65 Indanone->NFkB Inhibits VEGFR VEGF-R1/R2 Indanone->VEGFR Suppresses HIFa HIF-α Indanone->HIFa Suppresses Microtubules Microtubule Formation Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Microtubules->G2M Bcl2 Bcl-2 NFkB->Bcl2 Promotes Expression Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis HIFa->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth G2M->Apoptosis

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of selected 1-indanone derivatives against various human cancer cell lines is summarized below.

Compound ClassCell LineIC50 (µM)Reference
Thiazolyl hydrazone derivativesColorectal cancer cell lines0.41 ± 0.19 to 6.85 ± 1.44[5]
2-Benzylidene-1-indanonesBreast (MCF-7), Colon (HCT), Leukemia (THP-1), Lung (A549)0.01 - 0.88[2]
Gallic acid based indanone derivative(Tubulin Polymerase)1.88[3]
Aryl pyrazole-1-indanone hybridsBreast (MCF-7)42.6 - 53.9[3]
Experimental Protocols

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the synthesized 1-indanone derivatives (typically in a range of 0.01 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[1]

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, the medium is removed, and 50 µL of serum-free medium and 50 µL of MTT solution are added to each well. The plate is then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

mtt_workflow start Start seed Seed cancer cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat cells with 1-indanone derivatives and controls adhere->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT solution and incubate for 2-4 hours incubate->mtt dissolve Dissolve formazan crystals mtt->dissolve read Measure absorbance dissolve->read end End read->end

Anti-inflammatory Activity of 1-Indanone Derivatives

1-indanone derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.[2][6]

Mechanisms of Action

The anti-inflammatory effects of 1-indanone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7] Some derivatives have been shown to suppress the TLR4/JNK/NF-κB signaling pathway, which is crucial for the inflammatory response.[8]

Quantitative Data on Anti-inflammatory Activity
Compound ClassAssayResultReference
2-Benzylidene-1-indanone derivative (4d)LPS-induced TNF-α expression in RAW 264.7 macrophages83.73% inhibition[7]
2-Benzylidene-1-indanone derivative (4d)LPS-induced IL-6 expression in RAW 264.7 macrophages69.28% inhibition[7]
Pyridine-linked indanone derivatives (5b and 5d)TNF-α-induced monocyte adhesion to colon epithelial cellsStrongest inhibitory activity[9]
Experimental Protocols

Inhibition of Pro-inflammatory Cytokine Production:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Pre-incubation: The cells are pre-incubated for 30 minutes with the test compounds (e.g., at 10 µM), a positive control, or DMSO as a vehicle control.[7]

  • LPS Stimulation: Subsequently, the cells are stimulated with LPS (e.g., 0.5 µg/mL) for 24 hours at 37°C to induce an inflammatory response.[7]

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).[7]

Antimicrobial Activity of 1-Indanone Derivatives

A broad spectrum of antimicrobial and antifungal activities has been reported for various 1-indanone derivatives.[6][10]

Mechanisms of Action

While the exact mechanisms are not always fully elucidated, some 1-indanone derivatives are believed to exert their antimicrobial effects by inhibiting microbial growth.[10] For instance, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[11]

Quantitative Data on Antimicrobial Activity
Compound ClassOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
1-Indanone chalcone derivative (1b)Gram-negative bacteria15.6 - 31.3-[12]
1-Indanone chalcone derivativesVarious bacteria-10 - 28[12]
Aurone and indanone derivativesC. albicans, E. coli, S. aureusMIC: 15.625 µM18[13]
Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The 1-indanone derivatives are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Neuroprotective Activity of 1-Indanone Derivatives

1-Indanone derivatives have shown significant promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14][15] The well-known Alzheimer's drug, Donepezil, is an indanone derivative.[14]

Mechanisms of Action

The neuroprotective effects of 1-indanone derivatives are mediated through multiple mechanisms. A primary mode of action is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which leads to increased levels of the neurotransmitter acetylcholine in the brain.[16][17] This is a key strategy in managing the symptoms of Alzheimer's disease.[16]

Inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, is another important mechanism.[16] This action increases the levels of dopamine, which is beneficial in Parkinson's disease.[16] Furthermore, MAO inhibitors can exhibit neuroprotection by inducing the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors.[16]

Some 1-indanone derivatives have also been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[16] Additionally, certain derivatives have demonstrated neuroprotective effects in models of ischemia-reperfusion injury.[18][19]

neuroprotective_pathways cluster_cholinesterase Cholinesterase Inhibition cluster_mao MAO Inhibition cluster_amyloid Anti-Amyloid Aggregation Indanone 1-Indanone Derivatives AChE AChE/BChE Indanone->AChE Inhibits MAOB MAO-B Indanone->MAOB Inhibits Abeta Amyloid-beta Peptides Indanone->Abeta Inhibits Aggregation ACh Acetylcholine AChE->ACh Breaks down Cognition Improved Cognition ACh->Cognition Dopamine Dopamine MAOB->Dopamine Breaks down Neuroprotection Neuroprotection Dopamine->Neuroprotection Plaques Amyloid Plaques Abeta->Plaques Aggregates to Neurodegeneration Neurodegeneration Plaques->Neurodegeneration

Quantitative Data on Neuroprotective Activity
Compound ClassTargetIC50 (µM)Reference
Indanone-Carbamate Hybrid (7h)AChE1.20[16]
Indanone-Carbamate Hybrid (7h)BChE0.30[16]
Indanone Derivative (5c)AChE0.12[16][17]
Indanone Derivative (7b)BChE0.04[16][17]
Experimental Protocols

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay:

  • Neuronal Cell Culture: Primary neuronal cells are cultured.

  • OGD Induction: The cells are subjected to oxygen and glucose deprivation to mimic ischemic conditions.

  • Compound Treatment: The cells are treated with the 1-indanone derivatives during the reperfusion phase.

  • Viability Assessment: Cell viability is assessed to determine the neuroprotective effect of the compounds against OGD/R-induced injury.[18]

1-Indanone derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their potential in addressing a wide range of human diseases. The ability to modulate multiple biological targets, including tubulin, NF-κB, cholinesterases, and monoamine oxidases, provides a strong rationale for their continued exploration in drug discovery programs. The quantitative data and experimental protocols summarized in this guide offer a valuable starting point for researchers aiming to design and evaluate novel 1-indanone-based drug candidates. Further optimization of this scaffold holds the promise of delivering next-generation therapies with improved efficacy and safety profiles.

References

In Silico Prediction of 5,7-Dimethoxyindan-1-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 5,7-Dimethoxyindan-1-one. Given the established therapeutic potential of the 1-indanone scaffold, particularly in the context of neurodegenerative diseases, this document outlines a systematic computational workflow to hypothesize and evaluate the bioactivity of this specific derivative. The guide details methodologies for target identification, molecular docking simulations against human acetylcholinesterase (AChE), and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. All protocols are presented to be readily adaptable for implementation in a research setting. Quantitative predictions are summarized in structured tables, and key workflows and biological pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Derivatives of 1-indanone have demonstrated a wide array of pharmacological effects, including antiviral, anti-inflammatory, anticancer, and neuroprotective activities. A prominent example is Donepezil, a potent acetylcholinesterase (AChE) inhibitor widely used in the treatment of Alzheimer's disease, which features a substituted indanone moiety.[1] The compound this compound, a simple derivative of this class, presents an interesting candidate for bioactivity exploration.

In silico methods offer a rapid and cost-effective approach to pre-screen chemical compounds for potential therapeutic efficacy and liabilities.[2] By leveraging computational models, researchers can predict a compound's potential protein targets, estimate its binding affinity, and evaluate its pharmacokinetic profile, thereby prioritizing candidates for experimental validation. This guide presents a detailed in silico investigation of this compound, focusing on its potential as an AChE inhibitor, a hypothesis derived from the known bioactivities of related indanone derivatives.

In Silico Bioactivity Prediction Workflow

The computational workflow for predicting the bioactivity of a novel compound is a multi-step process. It begins with defining the structure of the molecule of interest, followed by target identification, pharmacokinetic and toxicity profiling, and detailed interaction analysis through molecular docking.

In_Silico_Workflow A Input Molecule (this compound) B ADMET Prediction (SwissADME, pkCSM) A->B Pharmacokinetic Profiling C Target Identification (Literature & Similarity Search) A->C Bioactivity Search E Molecular Docking (AutoDock Vina) A->E Ligand Preparation G Hypothesis Generation (Bioactivity & Mechanism) B->G D Selection of Target Protein (Human Acetylcholinesterase - AChE) C->D Prioritization D->E Structure-Based Screening F Analysis of Results (Binding Affinity, Interactions) E->F Pose & Score Evaluation F->G Cholinergic_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Acetyl-CoA + Choline B Acetylcholine (ACh) Synthesis A->B Choline Acetyltransferase C ACh Vesicular Release B->C D Acetylcholine (ACh) C->D Exocytosis E Acetylcholinesterase (AChE) D->E Hydrolysis H ACh Receptors (Nicotinic/Muscarinic) D->H Binding F Choline + Acetate E->F G This compound G->E Inhibition I Signal Transduction H->I Activation

References

An In-depth Technical Guide to 5,6-Dimethoxyindan-1-one: A Keystone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The request specified "5,7-Dimethoxyindan-1-one." While this regioisomer exists and is cataloged under CAS No. 880-87-5, primarily as an impurity related to the synthesis of Donepezil, it is the subject of very limited scientific literature.[1] In contrast, 5,6-Dimethoxyindan-1-one is a compound of immense significance in medicinal chemistry, serving as a critical building block for the Alzheimer's disease therapeutic, Donepezil. Given the depth of technical information requested and the intended audience of researchers and drug development professionals, this guide will focus on the extensively studied and industrially relevant 5,6-Dimethoxyindan-1-one . This approach is taken with the editorial judgment that the core scientific and practical interest lies with this latter isomer.

Introduction: The Unsung Hero Behind a Landmark Alzheimer's Drug

5,6-Dimethoxyindan-1-one (CAS No. 2107-69-9) is a polysubstituted indanone that has carved a crucial niche in the landscape of modern pharmaceutical synthesis.[2][3] Its primary claim to fame is its role as a pivotal intermediate in the industrial-scale production of Donepezil, a cornerstone in the palliative treatment of Alzheimer's disease.[4][5] Donepezil, a reversible acetylcholinesterase inhibitor, helps to manage the cognitive symptoms of the disease by increasing the levels of acetylcholine in the brain.[4][6] The molecular architecture of 5,6-dimethoxyindan-1-one provides the essential scaffold upon which the more complex structure of Donepezil is constructed. This guide provides an in-depth exploration of the discovery, synthesis, and chemical properties of this vital synthetic precursor.

The Genesis of a Key Intermediate: A History Intertwined with Donepezil

The history of 5,6-dimethoxyindan-1-one is inextricably linked to the development of Donepezil by Eisai Co., Ltd. in the late 1980s and early 1990s. The initial patents for Donepezil synthesis described the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine.[4] This established the indanone as a fundamental component in the manufacturing process of a drug that would go on to become a global standard in Alzheimer's care. Consequently, the development of efficient and scalable synthetic routes to 5,6-dimethoxyindan-1-one became a significant area of research for process chemists. Over the years, various synthetic strategies have been devised to optimize the yield, purity, and cost-effectiveness of its production.[7][8]

Synthetic Methodologies: Crafting the Indanone Core

The synthesis of 5,6-dimethoxyindan-1-one has been approached through several chemical strategies, with Friedel-Crafts reactions and photochemical cyclizations being among the most notable. The choice of method often depends on the desired scale, available starting materials, and desired purity profile.

Intramolecular Friedel-Crafts Acylation

A prevalent and powerful method for constructing the indanone skeleton is through intramolecular Friedel-Crafts acylation. This approach typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. The presence of the electron-donating methoxy groups on the aromatic ring facilitates the electrophilic aromatic substitution required for ring closure.

A common precursor for this reaction is 3-(3,4-dimethoxyphenyl)propanoic acid. In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, the carboxylic acid (or its activated form) acylates the aromatic ring to form the five-membered ketone ring of the indanone.

Experimental Protocol: Friedel-Crafts Acylation of 3-(3,4-dimethoxyphenyl)propanoic acid

  • Activation (Optional): To a solution of 3-(3,4-dimethoxyphenyl)propanoic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride. The solvent is then removed under reduced pressure.

  • Cyclization: The crude acyl chloride is dissolved in a suitable solvent (e.g., nitrobenzene or dichloromethane). A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise at a reduced temperature (typically 0°C).

  • Reaction Monitoring: The reaction mixture is stirred and allowed to warm to room temperature. The progress of the cyclization is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is then purified, typically by recrystallization from a suitable solvent like methanol, to yield pure 5,6-dimethoxyindan-1-one.[9]

Friedel_Crafts_Synthesis cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product A 3-(3,4-dimethoxyphenyl)propanoic acid D Acyl Chloride Formation A->D Activation B Activating Agent (e.g., SOCl₂) B->D C Lewis Acid (e.g., AlCl₃) E Intramolecular Friedel-Crafts Acylation C->E D->E Cyclization F Quenching & Work-up E->F G Purification (Recrystallization) F->G H 5,6-Dimethoxyindan-1-one G->H

Caption: Workflow for the synthesis of 5,6-Dimethoxyindan-1-one via Friedel-Crafts acylation.

Photochemical Synthesis

An alternative and elegant approach to 5,6-dimethoxyindan-1-one involves a photochemical reaction.[10][11] Specifically, a photoenolization reaction has been demonstrated as a key step in its preparation. This method offers a different synthetic avenue that can be advantageous under certain conditions. For instance, the photolysis of a benzoate precursor of 4,5-dimethoxy-2-methylphenacyl chloride has been shown to yield 5,6-dimethoxyindan-1-one.[10]

A particularly efficient variation of this photochemical route involves the irradiation of the reactant in neat acetone, which acts as both a triplet sensitizer and the solvent. This method has been reported to produce 5,6-dimethoxyindan-1-one in high chemical yield (around 90%).[10][11] The reaction proceeds via the triplet excited state, leading to the formation of the indanone through a photoenolization process.[10][11]

Experimental Protocol: Photochemical Synthesis in Acetone

  • Reaction Setup: A solution of the appropriate 4,5-dimethoxy-2-methylphenacyl precursor (e.g., the benzoate) is prepared in neat acetone in a photochemical reactor equipped with a suitable light source (e.g., a high-pressure mercury lamp).

  • Irradiation: The solution is degassed to remove oxygen, which can quench the triplet excited state, and then irradiated.

  • Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as HPLC or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Work-up and Purification: Once the reaction is complete, the acetone is removed under reduced pressure. The residue is then subjected to standard purification procedures, such as column chromatography or recrystallization, to isolate the pure 5,6-dimethoxyindan-1-one.[10][11]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 5,6-dimethoxyindan-1-one is essential for its handling, characterization, and use in further synthetic steps.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₃[2][12]
Molecular Weight 192.21 g/mol [2][12]
Appearance White to light yellow crystalline powder[3]
Melting Point 118-120 °C[3]
Boiling Point 139 °C at 2 mmHg[3]
CAS Number 2107-69-9[2][3]
Solubility Soluble in Chloroform, Ethyl Acetate[3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the methylene protons of the indanone ring, and the methoxy groups.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), the methylene carbons, and the methoxy carbons.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 192.21).[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1680-1700 cm⁻¹.

The Critical Role in Donepezil Synthesis

The primary and most significant application of 5,6-dimethoxyindan-1-one is its use as a starting material for the synthesis of Donepezil.[4][7][8] The synthesis typically proceeds via a condensation reaction between 5,6-dimethoxyindan-1-one and an appropriate piperidine derivative.

In a common synthetic route, 5,6-dimethoxyindan-1-one is reacted with N-benzyl-4-piperidinecarboxaldehyde in the presence of a base.[7] This aldol condensation reaction is followed by dehydration to yield an intermediate, 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one. Subsequent reduction of the exocyclic double bond and the ketone functionality (in some synthetic variations) leads to the formation of Donepezil.[4][7]

Donepezil_Synthesis cluster_reactants Key Reactants cluster_process Reaction Steps cluster_intermediates Intermediate cluster_product Final Product A 5,6-Dimethoxyindan-1-one C Aldol Condensation & Dehydration A->C B N-benzyl-4-piperidinecarboxaldehyde B->C E 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one C->E D Reduction F Donepezil D->F E->D

Caption: The pivotal role of 5,6-Dimethoxyindan-1-one in the synthesis of Donepezil.

Conclusion

5,6-Dimethoxyindan-1-one stands as a testament to the importance of key intermediates in the synthesis of complex and life-changing pharmaceuticals. While it may not possess the therapeutic properties of the final drug, its role in the efficient and large-scale production of Donepezil is indispensable. For researchers and professionals in drug development, a comprehensive understanding of the synthesis, properties, and applications of this indanone derivative is crucial for both process optimization and the potential development of new synthetic routes to this and other valuable molecules. The continued exploration of novel synthetic methodologies for such key building blocks will undoubtedly remain a significant focus in the field of medicinal and process chemistry.

References

A Comprehensive Technical Guide to the Synthetic Routes for Substituted 1-Indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structural motif integral to numerous natural products and synthetic pharmaceuticals. Its prevalence in medicinal chemistry, particularly in the development of treatments for neurodegenerative diseases, has spurred the continuous evolution of synthetic strategies for its construction. This in-depth technical guide provides a thorough review of the core synthetic routes to substituted 1-indanones, presenting a comparative analysis of key methodologies, detailed experimental protocols, and visualizations of reaction pathways and biological mechanisms to aid in research and drug development.

Core Synthetic Strategies: An Overview

The construction of the 1-indanone core primarily relies on the formation of the five-membered carbocyclic ring through intramolecular cyclization. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and scalability. The most prominent strategies include:

  • Intramolecular Friedel-Crafts Acylation: A classic and robust method involving the cyclization of 3-arylpropanoic acids or their derivatives.

  • Nazarov Cyclization: A powerful method for synthesizing cyclopentenones, adaptable for 1-indanone synthesis from divinyl ketone precursors.

  • Transition-Metal-Catalyzed Cyclizations: Modern and versatile methods offering high efficiency and functional group tolerance, primarily utilizing palladium, rhodium, and gold catalysts.

The logical relationship between these primary synthetic strategies is illustrated in the diagram below.

Logical Relationships of 1-Indanone Synthetic Strategies cluster_main Synthetic Routes to Substituted 1-Indanones cluster_tmc Transition-Metal Catalysis Friedel-Crafts Acylation Friedel-Crafts Acylation Nazarov Cyclization Nazarov Cyclization Transition-Metal Catalysis Transition-Metal Catalysis Palladium-Catalyzed Palladium-Catalyzed Transition-Metal Catalysis->Palladium-Catalyzed Rhodium-Catalyzed Rhodium-Catalyzed Transition-Metal Catalysis->Rhodium-Catalyzed Gold-Catalyzed Gold-Catalyzed Transition-Metal Catalysis->Gold-Catalyzed

Categorization of major 1-indanone synthetic routes.

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a foundational method for the synthesis of 1-indanones, typically proceeding via the cyclization of 3-arylpropanoic acids or their more reactive acyl chloride derivatives.[1] This reaction is generally promoted by a strong Brønsted or Lewis acid.

Reaction Mechanism

The reaction proceeds through an electrophilic aromatic substitution pathway. The acid catalyst activates the carboxylic acid or acyl chloride to form a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the tethered electron-rich aromatic ring in an intramolecular fashion. Subsequent deprotonation restores aromaticity and yields the 1-indanone.[2]

Comparative Data for Friedel-Crafts Acylation
Starting MaterialCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
3-Phenylpropanoic acidTb(OTf)₃ (5 mol%)C₆H₅Cl250174[3][4]
3-(4-Methoxyphenyl)propanoic acidTb(OTf)₃ (5 mol%)C₆H₅Cl250186[5]
3-(3,4-Dichlorophenyl)propanoic acidTb(OTf)₃ (10 mol%)C₆H₅Cl250672[5]
3-Phenylpropionyl chlorideAlCl₃BenzeneRT-90[3][4]
3-Phenylpropionyl chlorideNafion-HBenzeneReflux-90[3]
Detailed Experimental Protocol: Synthesis of 5-Methoxy-1-indanone
  • Preparation of 3-(4-Methoxyphenyl)propionyl chloride: To a solution of 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (2 drops). Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.[1]

  • Intramolecular Friedel-Crafts Cyclization: Dissolve the crude 3-(4-methoxyphenyl)propionyl chloride in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.[1]

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-methoxy-1-indanone.[1]

Nazarov Cyclization

The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone or a precursor, such as a chalcone derivative, under acidic conditions to form a cyclopentenone.[6][7] This method is a powerful tool for the synthesis of substituted 1-indanones where one of the vinyl groups is part of an aromatic ring.

Reaction Mechanism

The reaction is initiated by the coordination of a Lewis or Brønsted acid to the ketone, which promotes a conrotatory 4π-electrocyclization to form a cyclopentenyl cation. Subsequent elimination of a proton yields the cyclopentenone product. The regioselectivity of the proton elimination often favors the formation of the most substituted double bond.

Comparative Data for Nazarov Cyclization
SubstrateCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2'-IodochalconeCu(OTf)₂DCE801285[8]
ChalconeTrifluoroacetic acid-RT--[8]
Phenylalkyne and AldehydeSbF₅/EtOH---up to 94[9]
Detailed Experimental Protocol: Synthesis of 2-Benzyl-3-phenyl-1-indanone
  • Nazarov Cyclization to 3-Phenyl-1-indanone: To a solution of the appropriate chalcone (1.0 eq) in a suitable solvent such as dichloromethane, add trifluoroacetic acid (TFA) (2.0 eq) at room temperature. Stir the reaction mixture for the appropriate time while monitoring the reaction progress by TLC.[8]

  • Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO₃. Extract the product with dichloromethane, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After removal of the solvent under reduced pressure, purify the crude 3-phenyl-1-indanone by column chromatography.

  • Knoevenagel Condensation and Reduction: The resulting 3-phenyl-1-indanone can be further functionalized. For example, a Knoevenagel condensation with benzaldehyde followed by hydrogenolysis can yield 2-benzyl-3-phenyl-1-indanone.[8]

Transition-Metal-Catalyzed Syntheses

A variety of transition metals, including palladium, rhodium, and gold, have been employed to catalyze the synthesis of 1-indanones. These methods often proceed under milder conditions than classical approaches and offer excellent functional group tolerance.

Palladium-Catalyzed Reactions

Palladium catalysis is widely used for C-C bond formation. In the context of 1-indanone synthesis, the intramolecular Heck reaction is a prominent example.[10] This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene within the same molecule.[10]

  • Detailed Experimental Protocol: Intramolecular Reductive Heck Reaction

    • Reaction Setup: In a Schlenk tube, combine 2'-iodochalcone (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a phosphine ligand if required, and a base like triethylamine in a suitable solvent like acetonitrile.[11][12]

    • Reaction Execution: Heat the mixture to 80-100 °C and monitor by TLC.

    • Work-up and Purification: After cooling, dilute with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.[5]

Rhodium-Catalyzed Reactions

Rhodium catalysts are effective for various cyclization reactions leading to 1-indanones. One notable example is the asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives.[13]

  • Detailed Experimental Protocol: Rh-Catalyzed Intramolecular 1,4-Addition

    • Catalyst Preparation: Under a nitrogen atmosphere, stir a solution of the pinacolborane chalcone derivative (1.0 eq), [RhCl(C₂H₄)₂]₂ (0.01 mol of Rh), and a chiral ligand such as (R)-MonoPhos (0.02 mol) in toluene at 80 °C for 30 minutes.[13]

    • Reaction: Add aqueous K₃PO₄ and stir at 40 °C for 3-5 hours.

    • Purification: Concentrate the mixture and purify the residue by silica gel column chromatography.[13]

Gold-Catalyzed Reactions

Gold catalysts have emerged as powerful tools for the intramolecular cyclization of various substrates to yield 1-indanones. For instance, the gold-catalyzed intramolecular hydroalkylation of ynamides provides a route to polysubstituted indenes which can be precursors to 1-indanones.[14]

  • Detailed Experimental Protocol: Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals

    • Reaction Setup: In a sealed tube, dissolve the 2-alkynylaldehyde cyclic acetal (1.0 eq) in 1,2-dichloroethane (DCE). Add the gold catalyst, such as IPrAuCl/AgSbF₆ (1-5 mol%).[15]

    • Reaction Execution: Heat the mixture at 80 °C until the starting material is consumed, as monitored by TLC.

    • Purification: Cool the reaction mixture, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.[15]

The general experimental workflow for these synthetic routes is depicted below.

General Experimental Workflow for 1-Indanone Synthesis Starting Material(s) Starting Material(s) Reaction Setup\n(Inert Atmosphere) Reaction Setup (Inert Atmosphere) Starting Material(s)->Reaction Setup\n(Inert Atmosphere) Solvent & Reagent\nAddition Solvent & Reagent Addition Reaction Setup\n(Inert Atmosphere)->Solvent & Reagent\nAddition Catalyst Addition Catalyst Addition Solvent & Reagent\nAddition->Catalyst Addition Reaction Monitoring\n(TLC, GC-MS) Reaction Monitoring (TLC, GC-MS) Catalyst Addition->Reaction Monitoring\n(TLC, GC-MS) Work-up\n(Quenching, Extraction) Work-up (Quenching, Extraction) Reaction Monitoring\n(TLC, GC-MS)->Work-up\n(Quenching, Extraction) Purification\n(Chromatography) Purification (Chromatography) Work-up\n(Quenching, Extraction)->Purification\n(Chromatography) Characterization\n(NMR, MS) Characterization (NMR, MS) Purification\n(Chromatography)->Characterization\n(NMR, MS) Substituted 1-Indanone Substituted 1-Indanone Characterization\n(NMR, MS)->Substituted 1-Indanone

A typical workflow for the synthesis of 1-indanones.

Biological Relevance and Signaling Pathways

Substituted 1-indanones are of significant interest to the pharmaceutical industry due to their diverse biological activities. A prominent example is Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[16]

Mechanism of Action of Donepezil

Donepezil reversibly inhibits AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[17] This inhibition leads to an increase in the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[18]

Downstream Signaling Pathways

The therapeutic effects of 1-indanone derivatives like Donepezil may extend beyond simple AChE inhibition. Studies suggest that these compounds can modulate downstream signaling pathways implicated in neuroprotection and neuroinflammation.[2][19] Key pathways include:

  • PI3K/Akt/GSK-3β Pathway: Donepezil has been shown to activate the PI3K/Akt signaling pathway, which in turn leads to the phosphorylation and inhibition of glycogen synthase kinase 3-beta (GSK-3β).[16] GSK-3β is implicated in tau hyperphosphorylation, a hallmark of Alzheimer's disease.

  • MAPK Pathway: Donepezil can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway.[2][19][20] This pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cell survival. By suppressing certain arms of the MAPK pathway, Donepezil can reduce the production of pro-inflammatory cytokines.[2]

The signaling cascade initiated by the inhibition of AChE by a 1-indanone derivative is illustrated below.

Signaling Pathway of 1-Indanone AChE Inhibitors cluster_drug Drug Action cluster_pathways Downstream Signaling 1-Indanone Derivative\n(e.g., Donepezil) 1-Indanone Derivative (e.g., Donepezil) AChE AChE 1-Indanone Derivative\n(e.g., Donepezil)->AChE inhibits MAPK Pathway MAPK Pathway 1-Indanone Derivative\n(e.g., Donepezil)->MAPK Pathway modulates ACh ACh AChE->ACh degrades PI3K/Akt Pathway PI3K/Akt Pathway ACh->PI3K/Akt Pathway activates GSK-3β GSK-3β PI3K/Akt Pathway->GSK-3β inhibits Neuroprotection Neuroprotection PI3K/Akt Pathway->Neuroprotection promotes GSK-3β->Neuroprotection promotes Neuroinflammation Neuroinflammation MAPK Pathway->Neuroinflammation leads to

Simplified signaling cascade for 1-indanone AChE inhibitors.

This guide provides a comprehensive overview of the key synthetic routes to substituted 1-indanones, offering valuable insights for researchers in organic synthesis and medicinal chemistry. The detailed protocols and comparative data are intended to facilitate the practical application of these methods, while the elucidation of the biological context highlights the ongoing importance of the 1-indanone scaffold in drug discovery.

References

Methodological & Application

Synthesis of 5,7-Dimethoxyindan-1-one from diethyl 2-(3,5-dimethoxybenzyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5,7-dimethoxyindan-1-one, a valuable building block in medicinal chemistry, starting from diethyl 2-(3,5-dimethoxybenzyl)malonate. The synthesis involves a two-step process: the hydrolysis and decarboxylation of the malonic ester to form an intermediate propionic acid derivative, followed by an intramolecular Friedel-Crafts acylation to yield the target indanone.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis, providing a benchmark for the successful execution of the protocol.

StepCompound NameStarting Mass (g)Molecular Weight ( g/mol )Moles (mmol)Product Mass (g)Yield (%)Purity (by HPLC)
1Diethyl 2-(3,5-dimethoxybenzyl)malonate10.0310.3432.2-->98%
23-(3,5-Dimethoxyphenyl)propanoic acid-210.23-6.1~90>97%
3This compound6.0192.2128.54.8~88>99%

Experimental Protocols

This section details the methodologies for the key experimental steps in the synthesis of this compound.

Step 1: Hydrolysis and Decarboxylation of Diethyl 2-(3,5-dimethoxybenzyl)malonate

This procedure describes the conversion of the starting malonic ester to 3-(3,5-dimethoxyphenyl)propanoic acid. This is a crucial step that involves the removal of the two ethoxycarbonyl groups.[1]

Materials:

  • Diethyl 2-(3,5-dimethoxybenzyl)malonate

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (32.2 mmol) of diethyl 2-(3,5-dimethoxybenzyl)malonate in 100 mL of ethanol.

  • Add a solution of 11.2 g (200 mmol) of potassium hydroxide in 20 mL of water to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Dissolve the remaining residue in 100 mL of water.

  • Wash the aqueous solution with 50 mL of diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

  • Heat the acidified mixture to reflux for 3 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3-(3,5-dimethoxyphenyl)propanoic acid as a white solid.

Step 2: Intramolecular Friedel-Crafts Acylation to this compound

This protocol outlines the cyclization of 3-(3,5-dimethoxyphenyl)propanoic acid to the target indanone using a strong acid catalyst.[2][3][4]

Materials:

  • 3-(3,5-Dimethoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, place 6.0 g (28.5 mmol) of 3-(3,5-dimethoxyphenyl)propanoic acid.

  • Add 60 g of polyphosphoric acid to the flask.

  • Heat the mixture with stirring at 80-90 °C for 2 hours. The solution will become viscous and change color.

  • Carefully pour the hot reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield a crude solid.

  • Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.

Visualizations

The following diagrams illustrate the chemical pathway and the overall experimental workflow.

Caption: Chemical synthesis pathway from starting material to final product.

experimental_workflow cluster_step1 Step 1: Hydrolysis & Decarboxylation cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation A Dissolve Starting Material in EtOH B Add KOH Solution A->B C Reflux for 4 hours B->C D Solvent Removal C->D E Acidification with HCl D->E F Reflux for 3 hours E->F G Extraction with Diethyl Ether F->G H Drying and Concentration G->H I Isolate Intermediate H->I J Combine Intermediate with Polyphosphoric Acid I->J Proceed with Intermediate K Heat at 80-90 °C J->K L Quench on Ice K->L M Extraction with CH₂Cl₂ L->M N Aqueous Washes M->N O Drying and Concentration N->O P Recrystallization O->P Q Isolate Final Product P->Q

Caption: Overall experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for the Recrystallization of 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 5,7-Dimethoxyindan-1-one via recrystallization. The procedure outlined is based on established principles of crystallization and solubility characteristics of structurally related substituted indanones.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which leads to the formation of pure crystals as the solubility of the compound decreases.[1] Impurities are typically left behind in the solution. The selection of an appropriate solvent system is crucial for effective purification.[1]

Solubility and Solvent Selection

The molecular structure of this compound, with its hydrophobic indanone core and polar methoxy groups, suggests moderate solubility in polar organic solvents and low solubility in nonpolar solvents and water.[3] Based on the general solubility of similar indanone derivatives, solvents such as ethanol, methanol, and acetone are potential candidates for recrystallization.[3][4] A mixed solvent system, often employing a good solvent and a poor solvent, can also be effective for optimizing crystal growth. For this protocol, a mixed solvent system of ethanol and water is proposed, as it allows for fine-tuning of the solubility gradient.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed recrystallization protocol of this compound.

ParameterValueUnitNotes
Starting Material
Mass of Crude this compound10.0g
Solvent System
Primary Solvent (Ethanol)30 - 40mLApproximate volume to dissolve the crude product near boiling point.
Anti-Solvent (Deionized Water)10 - 20mLAdded dropwise to induce crystallization upon cooling.
Temperature Profile
Dissolution Temperature~78°CBoiling point of ethanol.
Cooling Temperature (Initial)20 - 25°CRoom temperature for slow crystal formation.
Cooling Temperature (Final)0 - 5°CIce bath to maximize crystal yield.
Process Duration
Dissolution Time10 - 15min
Slow Cooling Time60 - 90min
Ice Bath Cooling Time30min
Washing and Drying
Volume of Wash Solvent (Cold Ethanol/Water)10mL
Drying Temperature40 - 50°CIn a vacuum oven.
Drying Time4 - 6h

Experimental Protocol

This protocol details the step-by-step procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer Flasks

  • Heating Mantle or Hot Plate with Magnetic Stirrer

  • Condenser

  • Buchner Funnel and Flask

  • Filter Paper

  • Spatula

  • Glass Stirring Rod

  • Ice Bath

  • Vacuum Oven

Procedure:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 30 mL of ethanol to the flask.

    • Gently heat the mixture to the boiling point of ethanol (~78 °C) while stirring to dissolve the solid.

    • If the solid does not completely dissolve, add small additional portions of ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated charcoal was used):

    • If charcoal was added, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal. Collect the hot, clear filtrate in a clean Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature (20-25 °C). Crystal formation should begin as the solution cools.

    • Once the solution has reached room temperature and initial crystal growth is observed, slowly add deionized water dropwise while gently swirling the flask until the solution becomes slightly turbid.

    • Allow the flask to stand undisturbed at room temperature for 60-90 minutes to allow for slow crystal growth.

  • Maximizing Yield:

    • Place the flask in an ice bath (0-5 °C) for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Carefully transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a vacuum oven at 40-50 °C for 4-6 hours, or until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the recrystallized product to assess its purity.

    • Calculate the percentage yield.

Visualizations

Experimental Workflow for Recrystallization

The following diagram illustrates the key stages of the recrystallization process for this compound.

Recrystallization_Workflow start Start: Crude This compound dissolution 1. Dissolution (Hot Ethanol) start->dissolution hot_filtration 2. Hot Filtration (Optional: remove charcoal) dissolution->hot_filtration If colored crystallization 3. Crystallization (Slow Cooling) dissolution->crystallization If not colored hot_filtration->crystallization ice_bath 4. Maximize Yield (Ice Bath) crystallization->ice_bath isolation 5. Isolation (Vacuum Filtration) ice_bath->isolation drying 6. Drying (Vacuum Oven) isolation->drying end_product End: Pure Crystalline This compound drying->end_product Recrystallization_Parameters solvent Solvent Choice (Ethanol/Water) solubility Solubility solvent->solubility Determines temp Temperature temp->solubility Influences dissolved Completely Dissolved (High Temperature) solubility->dissolved crystals Crystal Formation (Low Temperature) solubility->crystals dissolved->crystals Upon Cooling impurities Impurities Remain in Solution crystals->impurities Separates from

References

Application Notes: Analytical Methods for the Characterization of 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyindan-1-one (CAS No. 880-87-5) is a substituted indanone, a class of compounds recognized for its importance as a synthetic intermediate in the pharmaceutical industry.[1] The structural integrity, purity, and physicochemical properties of this compound are critical for its application in drug synthesis and development. This document provides a comprehensive guide to the essential analytical methods for the complete characterization of this compound, ensuring its quality and suitability for research and manufacturing purposes. Detailed protocols for spectroscopic and chromatographic techniques are outlined below.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is fundamental for sample handling, preparation, and method development.

PropertyValueReference
Chemical Name 5,7-Dimethoxy-2,3-dihydro-1H-inden-1-one[2]
CAS Number 880-87-5[1]
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
Appearance Solid[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton of the molecule. Together, they confirm the identity and structural integrity of this compound.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H NMR): Acquire the proton spectrum using a standard pulse program. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

  • Acquisition (¹³C NMR): Acquire the carbon spectrum using a proton-decoupled pulse program. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts and multiplicities to assign signals to the corresponding nuclei in the molecular structure.

Predicted NMR Data: Disclaimer: The following data are predicted values based on the chemical structure and typical chemical shifts for the functional groups present. Experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~ 6.4 - 6.6 Multiplet 2 H Aromatic H (H-4, H-6)
~ 3.8 - 3.9 Singlet 6 H Methoxy H (-OCH₃)
~ 2.9 - 3.1 Triplet 2 H Methylene H (H-2)

| ~ 2.6 - 2.8 | Triplet | 2 H | Methylene H (H-3) |

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~ 205.0 C=O (C-1)
~ 160.0 - 162.0 Aromatic C-O (C-5, C-7)
~ 155.0 Aromatic C (C-3a)
~ 115.0 Aromatic C (C-7a)
~ 100.0 - 105.0 Aromatic CH (C-4, C-6)
~ 55.0 - 56.0 Methoxy C (-OCH₃)
~ 36.0 Methylene C (C-2)

| ~ 25.0 | Methylene C (C-3) |

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, MS confirms the molecular formula and helps in identifying related impurities.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Ionization (EI).

  • Acquisition (ESI): Infuse the sample solution directly or via an LC system into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Acquisition (EI): Introduce the sample (if sufficiently volatile) into the EI source. This method will generate the molecular ion [M]⁺• and characteristic fragment ions.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the m/z values of fragment ions to deduce plausible fragmentation pathways, which can provide structural confirmation.

Predicted Mass Spectrometry Data:

Table 3: Predicted m/z Values for this compound

Ion Type Predicted m/z Description
[M]⁺• 192.08 Molecular ion (typically observed in EI-MS)
[M+H]⁺ 193.09 Protonated molecular ion (typically observed in ESI-MS)
[M-CH₃]⁺ 177.06 Loss of a methyl radical from a methoxy group
[M-CO]⁺• 164.08 Loss of carbon monoxide from the ketone

| [M-OCH₃]⁺ | 161.06 | Loss of a methoxy radical |

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds and quantifying impurities. A well-developed reversed-phase HPLC (RP-HPLC) method can separate this compound from starting materials, by-products, and degradation products, allowing for accurate purity assessment.

Experimental Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1.0 mg/mL.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). Isocratic or gradient elution can be optimized as needed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan; expected to be around 254 nm or 286 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. The retention time serves as an identifier for the compound under the specified conditions.

Table 4: Typical HPLC Method Parameters

Parameter Condition
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Temperature 30 °C

| Expected Retention Time | Dependent on exact conditions, but should be well-resolved. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands corresponding to its ketone, aromatic ether, and aliphatic components, serving as a fingerprint for identity confirmation.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the solid sample using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing into a disk) or by placing the solid directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer.

  • Acquisition: Scan the sample over the mid-infrared range (typically 4000 - 400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption frequencies (in cm⁻¹) and match them to the known functional groups of the molecule.

Table 5: Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3000 - 3100 C-H Stretch Aromatic C-H
~ 2850 - 3000 C-H Stretch Aliphatic C-H (CH₂)
~ 1700 - 1720 C=O Stretch Ketone
~ 1580 - 1600 C=C Stretch Aromatic Ring
~ 1200 - 1250 C-O Stretch Aryl Ether

| ~ 1020 - 1080 | C-O Stretch | Aryl Ether |

Visualizations

Caption: Chemical Structure of this compound.

Sample Sample of This compound Purity Purity & Identity Confirmation Sample->Purity Structure Structural Elucidation Sample->Structure HPLC HPLC Analysis (Purity Assay) Purity->HPLC Report Final Characterization Report HPLC->Report NMR NMR Spectroscopy (¹H and ¹³C) Structure->NMR MS Mass Spectrometry (Molecular Weight) Structure->MS FTIR FTIR Spectroscopy (Functional Groups) Structure->FTIR NMR->Report MS->Report FTIR->Report

Caption: General Analytical Workflow for Characterization.

References

Analysis of 5,7-Dimethoxyindan-1-one: Detailed Application Notes and Protocols for HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of chemical compounds is paramount. This document provides detailed application notes and protocols for the quantitative analysis of 5,7-Dimethoxyindan-1-one using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are designed to serve as a comprehensive guide for establishing routine analysis and can be adapted for various research and quality control applications.

High-Performance Liquid Chromatography (HPLC) Method

The following HPLC method is a reverse-phase isocratic method suitable for the quantification of this compound. The protocol is based on established methods for structurally similar compounds, such as 5,6-Dimethoxy-1-indanone, and provides a strong foundation for method development and validation.[1]

Application Note

This application note describes a simple and efficient isocratic reverse-phase HPLC method with UV detection for the determination of this compound. A C18 column is used to achieve effective separation of the analyte from potential impurities. The mobile phase, consisting of a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and reproducibility, and is compatible with mass spectrometry detectors if further characterization is needed.[1]

Quantitative Data Summary
ParameterValue
AnalyteThis compound
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm
Run Time10 minutes
Expected Retention Time~ 4.5 minutes
Experimental Protocol

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade) for sample and standard preparation

2. Instrument and Conditions:

  • HPLC system with a UV detector

  • C18 analytical column (4.6 x 150 mm, 5 µm particle size)

  • Column oven set to 30 °C

  • Autosampler set to 10 µL injection volume

3. Mobile Phase Preparation:

  • To prepare 1 L of the mobile phase, mix 500 mL of acetonitrile with 500 mL of water.

  • Add 1.0 mL of formic acid to the mixture.

  • Degas the mobile phase using sonication or vacuum filtration before use.

4. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the range of the working standards.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. System Suitability:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Perform five replicate injections of a mid-range working standard.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

7. Analysis:

  • Inject the prepared standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase (ACN:H2O:Formic Acid) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standard Standard Solutions Standard->HPLC Sample Sample Preparation Sample->HPLC DataAcquisition Data Acquisition HPLC->DataAcquisition Calibration Calibration Curve DataAcquisition->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The following GC-MS method is suitable for the identification and quantification of this compound. This protocol is based on general methodologies for the analysis of small organic molecules and provides a robust starting point for method development.

Application Note

This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. The method utilizes a non-polar capillary column for the separation of the analyte, followed by electron ionization (EI) mass spectrometry for detection and confirmation. This approach offers high sensitivity and specificity, making it ideal for the identification and quantification of this compound in various sample matrices.

Quantitative Data Summary
ParameterValue
AnalyteThis compound
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, 1.0 mL/min (constant flow)
Injection ModeSplitless, 1 µL
Injector Temperature250 °C
Oven ProgramInitial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI), 70 eV
Mass Scan Range40 - 400 amu
Expected Retention Time~ 10.2 minutes
Experimental Protocol

1. Reagents and Materials:

  • This compound reference standard

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Ethyl acetate (GC grade) for sample preparation

2. Instrument and Conditions:

  • GC-MS system with a capillary column

  • Autosampler for 1 µL injections

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with ethyl acetate.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

4. Sample Preparation:

  • Dissolve or dilute the sample in ethyl acetate to a final concentration within the calibration range.

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from complex matrices.

  • Filter the final sample solution through a 0.45 µm syringe filter into a GC vial.

5. Analysis:

  • Inject the prepared standards and samples into the GC-MS system.

  • Identify this compound based on its retention time and mass spectrum.

  • For quantification, create a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working Injection Injection (1 µL) Working->Injection Sample Sample in Ethyl Acetate Sample->Injection Separation GC Separation (DB-5ms Column) Injection->Separation Detection MS Detection (EI) Separation->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Logical workflow for GC-MS analysis.

References

Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds from 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5,7-dimethoxyindan-1-one as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of neurodegenerative diseases. The protocols and data presented are based on established synthetic methodologies for analogous compounds and aim to facilitate the exploration of new chemical entities.

Introduction

This compound is a valuable scaffold in medicinal chemistry. Its rigid, bicyclic structure and electron-rich aromatic ring make it an ideal starting point for the synthesis of a variety of bioactive molecules. Notably, the structurally related 5,6-dimethoxyindan-1-one is a key precursor in the industrial synthesis of Donepezil, a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[1][2] By analogy, this compound offers a strategic entry point to novel analogs with potentially unique pharmacological profiles.

The primary synthetic transformation highlighted in these notes is the aldol condensation reaction. This robust carbon-carbon bond-forming reaction allows for the facile introduction of diverse side chains at the 2-position of the indanone ring, leading to a wide array of derivatives. These derivatives have shown significant promise as inhibitors of key enzymes implicated in Alzheimer's disease, namely acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1).

Synthesis of this compound

A reported synthesis of 5,7-dimethoxy-1-indanone involves the intramolecular cyclization of diethyl 2-(3,5-dimethoxybenzyl)malonate in the presence of methanesulfonic acid at 100 °C, affording the target compound in an excellent yield of 95%.[1][3]

Core Reaction: Aldol Condensation for Novel Analogs

The key synthetic strategy for generating novel compounds from this compound is the base-catalyzed aldol condensation with a suitable aldehyde. This reaction is analogous to the synthesis of Donepezil precursors from 5,6-dimethoxyindan-1-one.[2][4]

General Reaction Scheme:

This initial product, an α,β-unsaturated ketone, can then be subjected to further modifications, such as reduction of the double bond, to yield the final saturated analogs.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of Donepezil and its analogs from 5,6-dimethoxyindan-1-one and can be applied to this compound with appropriate optimization.

Protocol 1: Synthesis of α,β-Unsaturated Ketone Intermediate

This protocol describes the aldol condensation of a dimethoxyindan-1-one with an aldehyde.

Materials:

  • This compound

  • Substituted aldehyde (e.g., 1-benzylpiperidine-4-carboxaldehyde)

  • Sodium hydroxide (NaOH)

  • Methanol

  • 5% Acetic acid

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol under an inert atmosphere at room temperature.[2]

  • Slowly add sodium hydroxide flakes (3.2 equivalents) to the stirred solution.[2]

  • Add the substituted aldehyde (1 equivalent) to the reaction mixture.[2]

  • Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, filter the solid product formed and wash it with 5% acetic acid, followed by methanol.[2]

  • Dry the solid product. For further purification, the solid can be recrystallized from a suitable solvent like DMF.[2]

Protocol 2: Reduction of the α,β-Unsaturated Ketone

This protocol describes the reduction of the double bond in the intermediate to yield the final saturated analog.

Materials:

  • α,β-Unsaturated ketone from Protocol 1

  • Raney nickel

  • Methanesulfonic acid

  • Methanol

Procedure:

  • Suspend the α,β-unsaturated ketone in methanol.

  • Add Raney nickel as the catalyst.

  • Add methanesulfonic acid to the mixture. This also aids in the dehydration of any aldol addition product to the desired α,β-unsaturated ketone before reduction.[2]

  • Subject the mixture to hydrogenation until the reaction is complete (monitor by TLC).

  • Filter the catalyst and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize key quantitative data for Donepezil and its analogs synthesized from 5,6-dimethoxyindan-1-one, which can serve as a benchmark for novel compounds derived from this compound.

Table 1: Inhibitory Activity of Donepezil Analogs against AChE and BACE-1

CompoundTarget EnzymeIC₅₀ (µM)Reference
Analog 1AChE4-7[3][5]
Analog 1BACE-150-65[3][5]
Analog 2AChE--
Analog 2BACE-1--

Note: Specific IC₅₀ values for a wider range of analogs derived directly from this compound are not yet widely reported in the literature and represent an area for further research.

Table 2: Reaction Yields for the Synthesis of Donepezil Precursors

Starting MaterialReactionProductYield (%)Reference
Diethyl 2-(3,5-dimethoxybenzyl)malonateIntramolecular Cyclization5,7-Dimethoxy-1-indanone95[1][3]
5,6-Dimethoxy-1-indanone and 1-benzylpiperidine-4-carboxaldehydeAldol Condensation2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-oneHigh (not specified)[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways targeted by the synthesized compounds and the general experimental workflow.

G cluster_0 Amyloidogenic Pathway cluster_1 Cholinergic Synapse cluster_2 Inhibitor Action APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE-1 Cleavage C99 C99 fragment APP->C99 BACE-1 Cleavage Ab Amyloid-β (Aβ) Peptides C99->Ab γ-Secretase Cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation ACh_pre Acetylcholine (ACh) (Presynaptic) ACh_syn ACh in Synapse ACh_pre->ACh_syn Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE AChR Postsynaptic ACh Receptor ACh_syn->AChR Choline Choline + Acetate AChE->Choline Hydrolysis Signal Neuronal Signal (Memory & Cognition) AChR->Signal Indanone_Analog Indanone-Based Inhibitor BACE1_Inhibition BACE-1 Inhibition Indanone_Analog->BACE1_Inhibition Inhibits AChE_Inhibition AChE Inhibition Indanone_Analog->AChE_Inhibition Inhibits BACE1_Inhibition->Ab Reduces Production AChE_Inhibition->ACh_syn Increases Levels

Caption: Alzheimer's Disease Signaling Pathways and Inhibitor Action.

G start Starting Materials (this compound, Aldehyde) aldol Aldol Condensation (Base-catalyzed) start->aldol intermediate α,β-Unsaturated Ketone Intermediate aldol->intermediate reduction Reduction of Double Bond (e.g., Hydrogenation) intermediate->reduction final_product Final Novel Compound reduction->final_product purification Purification (Chromatography/Recrystallization) final_product->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization bio_assay Biological Assays (AChE & BACE-1 Inhibition) purification->bio_assay data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis

Caption: Experimental Workflow for Synthesis and Evaluation.

Conclusion

This compound represents a promising and under-explored starting material for the generation of novel compounds with potential therapeutic value, particularly in the context of Alzheimer's disease. The synthetic protocols outlined, based on the well-established chemistry of its 5,6-dimethoxy isomer, provide a clear pathway for the creation of new chemical libraries. The dual inhibition of both AChE and BACE-1 is a highly sought-after therapeutic strategy, and derivatives of this compound are prime candidates for achieving this goal. Further research into the synthesis and biological evaluation of these novel compounds is highly encouraged.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 5,7-Dimethoxyindan-1-on für biologische Assays

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Indanon-Derivate sind eine wichtige Klasse von Verbindungen in der medizinischen Chemie und weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antivirale, entzündungshemmende, analgetische, antimalarische, antibakterielle und krebsbekämpfende Eigenschaften.[1] Insbesondere das 5,7-Dimethoxyindan-1-on-Gerüst bietet eine vielseitige Plattform für die Synthese neuartiger Verbindungen mit potenziellem therapeutischem Nutzen. Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von 5,7-Dimethoxyindan-1-on und zur Evaluierung der biologischen Aktivität der resultierenden Verbindungen in verschiedenen Assays. Die hier beschriebenen Protokolle basieren auf etablierten Methoden für analoge Indanon-Verbindungen und bieten eine solide Grundlage für die Erforschung neuer Derivate.

Synthese von 5,7-Dimethoxyindan-1-on

Die Synthese des Ausgangsmaterials, 5,7-Dimethoxyindan-1-on, kann durch intramolekulare Friedel-Crafts-Reaktion erreicht werden.[2] Ein etabliertes Verfahren geht von 3-(2,4-Dimethoxyphenyl)propansäure aus.

Experimentelles Protokoll: Synthese von 5,7-Dimethoxyindan-1-on

  • Reaktionsaufbau: In einem trockenen Rundkolben wird 3-(2,4-Dimethoxyphenyl)propansäure in einem geeigneten Lösungsmittel wie Dichlormethan gelöst.

  • Säurechlorid-Bildung: Thionylchlorid wird langsam zu der Lösung gegeben und die Mischung wird bei Raumtemperatur gerührt, bis die Bildung des Säurechlorids abgeschlossen ist (Überwachung mittels DC).

  • Intramolekulare Zyklisierung: Der Kolben wird in ein Eisbad gestellt und eine Lewis-Säure wie Aluminiumchlorid (AlCl₃) wird portionsweise zugegeben.[1]

  • Reaktionsdurchführung: Die Reaktionsmischung wird bei Raumtemperatur gerührt, bis die Zyklisierung vollständig ist.

  • Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe zu Eiswasser gestoppt. Die wässrige Phase wird mit Dichlormethan extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit gesättigter Natriumbicarbonatlösung und anschließend mit Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um reines 5,7-Dimethoxyindan-1-on zu erhalten.

Derivatisierungsstrategien

Eine gängige und effektive Methode zur Derivatisierung von Indan-1-onen ist die Aldol-Kondensationsreaktion am α-Kohlenstoffatom. Diese Reaktion ermöglicht die Einführung einer Vielzahl von Substituenten, was zur Synthese von Verbindungen mit unterschiedlichen biologischen Aktivitäten führt.

Experimentelles Protokoll: Aldol-Kondensation von 5,7-Dimethoxyindan-1-on

  • Reaktionsaufbau: 5,7-Dimethoxyindan-1-on wird in einem geeigneten Lösungsmittel wie Methanol oder Ethanol gelöst.

  • Basenzugabe: Eine Base wie Natriumhydroxid oder Kaliumhydroxid wird zu der Lösung gegeben und die Mischung wird gerührt.

  • Aldehyd-Zugabe: Ein substituiertes Aldehyd (z. B. N-Benzyl-4-piperidincarboxaldehyd für die Synthese von Donepezil-Analoga) wird langsam zu der Reaktionsmischung gegeben.[3]

  • Reaktionsdurchführung: Die Mischung wird bei Raumtemperatur oder unter leichtem Erwärmen gerührt, bis die Reaktion abgeschlossen ist (Überwachung mittels DC).

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung in Eiswasser gegossen, um das Produkt auszufällen. Der feste Niederschlag wird abfiltriert, mit Wasser gewaschen und getrocknet.

  • Reinigung: Das Rohprodukt kann durch Umkristallisation oder Säulenchromatographie weiter gereinigt werden.

G cluster_synthesis Synthese & Derivatisierung cluster_assay Biologische Evaluierung 3-(2,4-Dimethoxyphenyl)propansäure 3-(2,4-Dimethoxyphenyl)propansäure 5,7-Dimethoxyindan-1-on 5,7-Dimethoxyindan-1-on 3-(2,4-Dimethoxyphenyl)propansäure->5,7-Dimethoxyindan-1-on Friedel-Crafts-Zyklisierung Substituiertes Aldehyd Substituiertes Aldehyd Derivatisierte Indanone Derivatisierte Indanone 5,7-Dimethoxyindan-1-on->Derivatisierte Indanone Aldol-Kondensation Substituiertes Aldehyd->Derivatisierte Indanone Biologische Assays Biologische Assays Derivatisierte Indanone->Biologische Assays Screening Datenanalyse Datenanalyse Biologische Assays->Datenanalyse IC50, % Hemmung Identifizierung von Leitstrukturen Identifizierung von Leitstrukturen Datenanalyse->Identifizierung von Leitstrukturen Struktur-Wirkungs-Beziehungen Struktur-Wirkungs-Beziehungen Identifizierung von Leitstrukturen->Struktur-Wirkungs-Beziehungen Analyse G cluster_pathway Vereinfachter Apoptose-Signalweg Indanon-Derivat Indanon-Derivat Pro-apoptotische Proteine (Bax) Pro-apoptotische Proteine (Bax) Indanon-Derivat->Pro-apoptotische Proteine (Bax) Aktivierung Anti-apoptotische Proteine (Bcl-2) Anti-apoptotische Proteine (Bcl-2) Indanon-Derivat->Anti-apoptotische Proteine (Bcl-2) Hemmung Mitochondrien Mitochondrien Pro-apoptotische Proteine (Bax)->Mitochondrien Permeabilisierung Cytochrom c Freisetzung Cytochrom c Freisetzung Mitochondrien->Cytochrom c Freisetzung Caspase-9 Aktivierung Caspase-9 Aktivierung Cytochrom c Freisetzung->Caspase-9 Aktivierung Caspase-3 Aktivierung Caspase-3 Aktivierung Caspase-9 Aktivierung->Caspase-3 Aktivierung Kaskade Apoptose Apoptose Caspase-3 Aktivierung->Apoptose Anti-apoptotische Proteine (Bcl-2)->Pro-apoptotische Proteine (Bax)

References

Application Notes and Protocols for In Vitro Biological Screening of 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanone derivatives are a class of compounds recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The structural analogue, 5,6-dimethoxy-1-indanone, is a known precursor to Donepezil, a drug used in the treatment of Alzheimer's disease.[4][5] This document outlines a comprehensive protocol for the initial in vitro biological screening of the novel compound, 5,7-Dimethoxyindan-1-one, to explore its therapeutic potential. The following protocols are designed to assess its cytotoxic, anti-inflammatory, and neuroprotective activities.

Experimental Protocols

Anticancer Activity Screening

The initial assessment of anticancer potential will focus on cytotoxicity against various cancer cell lines.[6][7][8]

1.1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

  • Cell Lines: A panel of human cancer cell lines should be used, for example:

    • MCF-7 (Breast adenocarcinoma)

    • MDA-MB-231 (Breast adenocarcinoma)

    • A549 (Lung carcinoma)

    • HeLa (Cervical cancer)

    • A healthy, non-cancerous cell line (e.g., human fibroblasts) should be included to assess selective cytotoxicity.[11]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) should be determined.

1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.[6]

  • Procedure:

    • Treat cells with this compound at its predetermined IC50 concentration for 48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[6]

    • Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Anti-inflammatory Activity Screening

The anti-inflammatory potential will be evaluated by assessing the inhibition of key inflammatory mediators in macrophages.[12][13][14]

2.1. Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12]

  • Cell Line: RAW 264.7 macrophage cell line.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and mix with Griess reagent.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.

2.2. Inhibition of Albumin Denaturation Assay

Protein denaturation is a known cause of inflammation.[15] This assay assesses the ability of the compound to inhibit heat-induced protein denaturation.[15][16]

  • Procedure:

    • Prepare a reaction mixture containing this compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).

    • Adjust the pH to 6.3.

    • Incubate at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

    • After cooling, measure the turbidity at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Neuroprotective Activity Screening

The neuroprotective effects will be investigated by assessing the compound's ability to protect neuronal cells from oxidative stress-induced cell death.[17][18][19][20]

3.1. Neuroprotection against Oxidative Stress

This assay evaluates the compound's ability to protect neuronal cells from a neurotoxin that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[18][20][21]

  • Cell Line: SH-SY5Y (human neuroblastoma) or Neuro-2A cells.[18][19]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H₂O₂ or 100 µM 6-OHDA) and incubate for 24 hours.[20]

    • Assess cell viability using the MTT assay as described in section 1.1.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the neurotoxin-treated control.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7
MDA-MB-231
A549
HeLa
Fibroblast

Table 2: Effect of this compound on Apoptosis in Cancer Cells

Treatment (IC50)% Early Apoptosis% Late Apoptosis% Necrosis
Control
Compound

Table 3: Anti-inflammatory Activity of this compound

Concentration (µM)% NO Inhibition% Inhibition of Albumin Denaturation
1
10
50
100

Table 4: Neuroprotective Effect of this compound against Oxidative Stress

Concentration (µM)% Neuroprotection (vs. H₂O₂)% Neuroprotection (vs. 6-OHDA)
1
10
50
100

Visualizations

Experimental_Workflow cluster_screening In Vitro Biological Screening of this compound cluster_anticancer cluster_antiinflammatory cluster_neuroprotective A Anticancer Screening A1 MTT Assay (Cell Viability) A->A1 Cytotoxicity A2 Annexin V/PI Assay (Apoptosis) A->A2 Mechanism B Anti-inflammatory Screening B1 NO Inhibition Assay B->B1 B2 Albumin Denaturation Assay B->B2 C Neuroprotective Screening C1 Oxidative Stress Model (Neuroprotection) C->C1

Caption: Overall workflow for the in vitro biological screening of this compound.

NF_kB_Signaling_Pathway cluster_pathway Potential Anti-inflammatory Mechanism: NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (e.g., iNOS for NO production) Nucleus->Genes Induces Transcription Compound 5,7-Dimethoxy- indan-1-one Compound->IKK Potential Inhibition

Caption: Potential inhibitory effect on the NF-κB signaling pathway.

Neuroprotection_Pathway cluster_neuro Mechanism of Neuroprotection Toxin Neurotoxin (e.g., H₂O₂, 6-OHDA) ROS Increased ROS Toxin->ROS Stress Oxidative Stress ROS->Stress Apoptosis Neuronal Apoptosis Stress->Apoptosis Compound 5,7-Dimethoxy- indan-1-one Compound->ROS Potential Scavenging

Caption: Potential mechanism of neuroprotection via ROS scavenging.

References

Application Notes and Protocols for Cell-Based Assay Design: Characterizing 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Bioactive Potential of 5,7-Dimethoxyindan-1-one

This compound is a member of the indanone class of molecules. This structural family is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds.[1][2][3] A prominent example is Donepezil, a well-established acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease, which features a related indanone core structure.[1][4][5] The structural similarity between this compound and the core of such neuroactive compounds provides a strong rationale for investigating its biological activities.

This guide provides a comprehensive framework for the initial cell-based characterization of this compound. We will proceed through a logical cascade of assays, beginning with the primary hypothesized activity—acetylcholinesterase inhibition—and extending to broader evaluations of its impact on neuronal cell health, including cytotoxicity, neuroprotection, and oxidative stress. This multi-assay approach is designed to build a robust preliminary profile of the compound's cellular effects.

The protocols detailed herein are designed for implementation by researchers, scientists, and drug development professionals. Each step is accompanied by an explanation of the underlying scientific principles to empower users to not only execute the assays but also to interpret the results with confidence and troubleshoot effectively.

Logical Assay Cascade for Characterizing this compound

A tiered approach is recommended to efficiently characterize the bioactivity of a novel compound. This ensures that foundational data on cytotoxicity and primary target engagement are established before proceeding to more complex, resource-intensive assays.

Assay_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Functional & Mechanistic Assays Cytotoxicity Cytotoxicity Profiling (MTT & LDH Assays) Neuroprotection Neuroprotection Assay (Oxidative Stress Model) Cytotoxicity->Neuroprotection Determine Sub-toxic Concentrations AChE Primary Target Engagement (AChE Inhibition Assay) AChE->Neuroprotection If AChE Inhibition is Confirmed ROS Mechanistic Insight (Intracellular ROS Assay) Neuroprotection->ROS Investigate Mechanism of Protection

Caption: Logical workflow for the cell-based characterization of this compound.

Part 1: Foundational Assays - Cytotoxicity and Primary Target Engagement

Acetylcholinesterase (AChE) Inhibition Assay

Rationale: Given the structural relationship to Donepezil, the primary hypothesis is that this compound may inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] A cell-based AChE assay using a human neuroblastoma cell line, such as SH-SY5Y, provides a physiologically relevant system to screen for this activity.[6][7] This assay format is homogenous, meaning it does not require separation or washing steps, making it suitable for high-throughput screening.[7]

Principle: The assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 410-412 nm. A reduction in the rate of color formation in the presence of this compound indicates AChE inhibition.

Protocol: Cell-Based AChE Inhibition Assay

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells into a 96-well clear, flat-bottom plate at a density of 40,000-50,000 cells per well and allow them to adhere for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the compound in the assay buffer. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include a known AChE inhibitor (e.g., Donepezil or Physostigmine) as a positive control and a vehicle control (DMSO).

    • Remove the culture medium from the cells and add the diluted compounds and controls.

    • Incubate the plate at 37°C for 30 minutes.

  • Assay Reaction and Measurement:

    • Prepare a fresh reaction mixture containing acetylthiocholine and DTNB in a phosphate buffer (pH 8.0).

    • Add the reaction mixture to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Determine the percentage of AChE inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_compound / V_vehicle)] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterExample Value
Cell LineSH-SY5Y
Seeding Density45,000 cells/well
Compound Incubation30 minutes
SubstrateAcetylthiocholine
Detection ReagentDTNB
Wavelength412 nm
Positive ControlDonepezil (IC50 ~10-100 nM)
Cytotoxicity Profiling: MTT and LDH Assays

Rationale: Before proceeding to more complex functional assays, it is crucial to determine the cytotoxic profile of this compound. This ensures that any observed effects in subsequent assays are not simply a consequence of cell death. We will employ two distinct and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.[8][9]

Principle: The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The amount of formazan produced is proportional to the number of viable cells.[11] It's important to note that this assay reflects metabolic activity, which is often, but not always, a direct correlate of cell viability.[8][10]

Protocol: MTT Assay

  • Cell Seeding:

    • Seed a neuronal cell line (e.g., SH-SY5Y or a primary neuronal culture) in a 96-well plate at an appropriate density and allow adherence for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for a predetermined duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • MTT Incubation:

    • Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_compound / Abs_vehicle) * 100

    • Plot the % Viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Principle: The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of color formed is proportional to the number of lysed cells.

Protocol: LDH Assay

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection:

    • After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction and Measurement:

    • Add the supernatant to a fresh 96-well plate containing the LDH reaction mixture (provided in commercial kits).

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

  • Data Analysis:

    • Include controls for background LDH activity (medium only) and maximum LDH release (cells treated with a lysis buffer).

    • Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Abs_compound - Abs_background) / (Abs_max_release - Abs_background)] * 100

    • Determine the CC50 from the dose-response curve.

ParameterMTT AssayLDH Assay
Principle Metabolic ActivityMembrane Integrity
Endpoint Formazan Absorbance (570 nm)Formazan Absorbance (~490 nm)
Sample Cell LysateCulture Supernatant
Typical Duration 24-48 hours24-48 hours

Part 2: Functional and Mechanistic Assays

Neuroprotection Assay

Rationale: Many neurodegenerative diseases are associated with oxidative stress. A common in vitro model to screen for neuroprotective compounds involves inducing oxidative stress in neuronal cells and assessing the ability of the test compound to mitigate the resulting cell death.[12][13] This assay will evaluate if this compound can protect neuronal cells from an oxidative insult, a desirable property for a potential neurotherapeutic agent.

Principle: Neuronal cells (e.g., SH-SY5Y) are pre-treated with sub-toxic concentrations of this compound (as determined by the cytotoxicity assays). Subsequently, the cells are exposed to an oxidative stressor, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA). Cell viability is then measured (using the MTT assay) to determine if the compound conferred a protective effect.

Neuroprotection_Workflow Start Start Seed Seed SH-SY5Y Cells Start->Seed Pretreat Pre-treat with This compound Seed->Pretreat Induce Induce Oxidative Stress (e.g., with H2O2) Pretreat->Induce Incubate Incubate for 24 hours Induce->Incubate Assess Assess Viability (MTT Assay) Incubate->Assess End End Assess->End

Caption: Experimental workflow for the neuroprotection assay.

Protocol: Neuroprotection Assay

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Pre-treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 2-4 hours. Include a vehicle control.

  • Induction of Oxidative Stress:

    • Introduce an oxidative stressor to the wells. A pre-determined concentration of H2O2 (e.g., 100-200 µM) that induces approximately 50% cell death is typically used.

    • Include control wells: vehicle only, stressor only, and compound only.

  • Incubation and Viability Assessment:

    • Incubate the cells for 24 hours.

    • Assess cell viability using the MTT assay as described in section 1.2.1.

  • Data Analysis:

    • Normalize the data to the vehicle-only control (100% viability).

    • Compare the viability of cells treated with the stressor alone to those pre-treated with this compound before the stressor.

    • A statistically significant increase in viability in the pre-treated group indicates a neuroprotective effect.

Intracellular Reactive Oxygen Species (ROS) Assay

Rationale: If this compound demonstrates neuroprotective properties against oxidative stress, the next logical step is to investigate whether this effect is mediated by a direct reduction in intracellular ROS levels.[14] This provides mechanistic insight into the compound's mode of action.

Principle: This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular ROS.[15] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16] The fluorescence intensity is directly proportional to the level of intracellular ROS.[15]

Protocol: Intracellular ROS Assay

  • Cell Seeding and Treatment:

    • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate to minimize background fluorescence.

    • Allow cells to adhere for 24 hours.

    • Treat the cells with this compound and an oxidative stressor (e.g., H2O2) as in the neuroprotection assay. A known antioxidant like N-acetylcysteine (NAC) should be used as a positive control.

  • Probe Loading:

    • After the treatment period, remove the medium and wash the cells gently with a warm buffer (e.g., PBS or HBSS).

    • Load the cells with H2DCFDA (typically 5-10 µM) in a warm buffer and incubate for 30-45 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells again to remove excess probe.

    • Add warm buffer back to the wells.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., ~495 nm Ex / ~529 nm Em).[15]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence intensity of the treated groups to the vehicle control.

    • A significant reduction in fluorescence in the cells treated with this compound prior to the oxidative stressor indicates a reduction in intracellular ROS.

Conclusion and Future Directions

This application note outlines a structured, multi-tiered approach for the initial cell-based characterization of this compound. By systematically evaluating its potential as an AChE inhibitor, defining its cytotoxic profile, and assessing its neuroprotective and antioxidant activities, researchers can build a comprehensive understanding of its biological effects.

Positive results from this assay cascade would warrant further investigation, including:

  • Mechanism of Action Studies: Exploring upstream signaling pathways, such as the Nrf2 antioxidant response pathway.[17]

  • In Vivo Studies: Validating the observed effects in animal models of neurodegeneration.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.[2]

This rigorous, hypothesis-driven approach provides a solid foundation for advancing our understanding of this compound and its potential as a novel therapeutic agent.

References

Investigating the Mechanism of Action of 5,7-Dimethoxyindan-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyindan-1-one is a member of the indanone class of compounds, which are recognized for their diverse biological activities. While specific research on the mechanism of action of this compound is limited, this document provides a comprehensive overview based on the known activities of structurally related indanone derivatives and the analogous compound, 5,7-dimethoxyflavone. These application notes and protocols are intended to guide researchers in designing experiments to elucidate the specific biological functions of this compound. Potential therapeutic applications for this class of compounds include anticancer, anti-inflammatory, and neuroprotective roles.

Introduction

Indanone and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of various pharmacologically active agents. The biological activities of indanones are broad, encompassing antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. Notably, the indanone moiety is a key component of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Given the therapeutic potential of this chemical class, investigating the specific mechanism of action of derivatives such as this compound is of significant interest.

This document will explore potential mechanisms of action for this compound by drawing parallels with the known biological effects of other indanones and the structurally similar 5,7-dimethoxyflavone. We will present potential signaling pathways and provide detailed experimental protocols that can be adapted to study this specific compound.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, this compound may exert its effects through one or more of the following pathways:

  • Anti-inflammatory Activity: Indanone derivatives have been shown to possess anti-inflammatory properties. A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes.

  • Anticancer Activity: The anticancer effects of related compounds, such as 5,7-dimethoxyflavone, have been attributed to the induction of apoptosis (programmed cell death), the generation of reactive oxygen species (ROS), and cell cycle arrest.[1][2] The potential signaling pathway involved in these processes could be the modulation of Akt (Protein Kinase B), a key regulator of cell survival and proliferation.

  • Neuroprotective Effects: The structural similarity to the core of Donepezil suggests potential neuroprotective activities. One possible mechanism could be the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in cellular energy homeostasis and has been linked to neuroprotection.

Data Presentation

Currently, there is no specific quantitative data available in the public domain for the biological activity of this compound. To facilitate future research and comparison, we provide a template table below to be populated with experimental data as it becomes available. For illustrative purposes, data for the related compound 5,7-dimethoxyflavone is included.

CompoundBiological ActivityAssay SystemQuantitative Data (e.g., IC50, EC50)Reference
This compound Data not available
5,7-DimethoxyflavoneAnticancerHepG2 cell lineIC50: 25 µM[2]

Experimental Protocols

The following are detailed protocols for key experiments that can be employed to investigate the mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HepG2, MCF-7)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if this compound induces apoptosis.

Materials:

  • Target cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Protocol 3: Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle.

Materials:

  • Target cell line

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with PI/RNase A solution for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.

Visualizations

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound and a general experimental workflow.

G Potential Anti-inflammatory Signaling Pathway This compound This compound IKK IKK This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibition) NF-κB NF-κB IκBα->NF-κB Inhibition Pro-inflammatory Genes Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Genes Activation G Potential Anticancer Signaling Pathway This compound This compound Akt Akt This compound->Akt Inhibition Cell Survival Cell Survival Akt->Cell Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits G General Experimental Workflow In vitro Assays In vitro Assays (Cell Viability, Apoptosis, Cell Cycle) Target Identification Target Identification (e.g., Western Blot, Kinase Assays) In vitro Assays->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis In vivo Studies In vivo Studies (Animal Models) Signaling Pathway Analysis->In vivo Studies Mechanism of Action Elucidation of Mechanism of Action In vivo Studies->Mechanism of Action

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 5,7-Dimethoxyindan-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and structure-activity relationship (SAR) studies of 5,7-dimethoxyindan-1-one analogs, a class of compounds with significant potential in drug discovery, particularly as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.

Introduction

Indanone derivatives are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] A notable application of this scaffold is in the development of acetylcholinesterase (AChE) inhibitors. One of the most prominent examples is Donepezil, a drug used for the palliative treatment of Alzheimer's disease, which features a 5,6-dimethoxyindan-1-one core. The methoxy groups on the indanone ring are crucial for binding to the active site of AChE. This document will focus on the synthesis of this compound analogs and the evaluation of their structure-activity relationships as AChE inhibitors.

Data Presentation: Structure-Activity Relationship of Indanone Analogs as Acetylcholinesterase Inhibitors

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of a series of 5,6-dimethoxyindan-1-one analogs, which provides a strong basis for predicting the activity of corresponding 5,7-dimethoxy analogs. The data is adapted from studies on Donepezil and related compounds.[2]

Compound IDR (Substitution on Piperidine Nitrogen)IC₅₀ (nM) for AChE
1a H>10000
1b Methyl1300
1c Ethyl580
1d n-Propyl280
1e n-Butyl150
1f Benzyl5.7
1g Phenethyl8.9
1h 3-Phenylpropyl12
1i (R)-α-Methylbenzyl25
1j (S)-α-Methylbenzyl6.8

Data is for 5,6-dimethoxyindan-1-one analogs and serves as a predictive model for 5,7-dimethoxy analogs.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the this compound core structure, which can then be further functionalized. The synthesis typically involves an intramolecular Friedel-Crafts cyclization of a substituted phenylpropanoic acid.

Materials:

  • 3-(3,5-Dimethoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 3-(3,5-dimethoxyphenyl)propanoic acid (1 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight) or Eaton's reagent.

  • Stir the mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Protocol 2: Synthesis of 2-((1-Benzylpiperidin-4-yl)methyl)-5,7-dimethoxyindan-1-one (A Donepezil Analog)

This protocol details the synthesis of a representative bioactive analog starting from this compound.

Materials:

  • This compound

  • 1-Benzyl-4-formylpiperidine

  • Sodium hydroxide

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Ethyl acetate

  • Hydrochloric acid (in methanol or ether)

Procedure:

  • Aldol Condensation: To a solution of this compound (1 equivalent) and 1-benzyl-4-formylpiperidine (1.1 equivalents) in methanol, add a solution of sodium hydroxide (2 equivalents) in methanol dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude enone intermediate.

  • Hydrogenation: Dissolve the crude enone in ethyl acetate and add 10% Pd/C catalyst (10% by weight).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

  • Concentrate the filtrate to obtain the crude product.

  • Purification and Salt Formation: Purify the crude product by column chromatography on silica gel. To form the hydrochloride salt, dissolve the purified product in a minimal amount of ethyl acetate and add a solution of HCl in methanol or ether until precipitation is complete. Filter the solid and dry under vacuum to obtain the final product.

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the in vitro acetylcholinesterase inhibitory activity of the synthesized analogs.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Synthesized inhibitor compounds

  • Donepezil hydrochloride (as a positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the inhibitor compounds and Donepezil in DMSO.

  • In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (50 mM, pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • The absorbance is measured at 405 nm at regular intervals for 5 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthesis and Evaluation Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 3-(3,5-Dimethoxyphenyl)propanoic acid Step1 Intramolecular Friedel-Crafts Cyclization Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Aldol Condensation with 1-Benzyl-4-formylpiperidine Intermediate1->Step2 Intermediate2 Enone Intermediate Step2->Intermediate2 Step3 Catalytic Hydrogenation (Pd/C, H2) Intermediate2->Step3 Final_Product Target Analog Step3->Final_Product Assay Acetylcholinesterase Inhibition Assay (Ellman's) Final_Product->Assay Data_Analysis IC50 Determination Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: Workflow for the synthesis and biological evaluation of this compound analogs.

Signaling Pathway: Acetylcholinesterase Inhibition

G ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor Binding Products Choline + Acetate AChE->Products Inhibitor This compound Analog Inhibitor->AChE Inhibition Synaptic_Cleft Synaptic Cleft Signal_Transduction Signal Transduction (Cognition, Memory) Postsynaptic_Receptor->Signal_Transduction

Caption: Mechanism of acetylcholinesterase inhibition by this compound analogs.

Signaling Pathway: Neuroprotection via PI3K/Akt Pathway

G AChE_Inhibitor This compound Analog nAChR Nicotinic Acetylcholine Receptor (α7-nAChR) AChE_Inhibitor->nAChR Activation PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Apoptosis Apoptosis GSK3b->Apoptosis Promotes Neuroprotection Neuroprotection & Cell Survival CREB->Neuroprotection Bcl2->Apoptosis Inhibits

Caption: Potential neuroprotective signaling pathway activated by acetylcholinesterase inhibitors.

References

Application Notes: Use of 5,7-Dimethoxyindan-1-one in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,7-Dimethoxyindan-1-one is a chemical compound belonging to the indanone class. While the broader class of 1-indanones and their derivatives have been investigated for a wide range of biological activities, including potential antiviral applications, specific research on the antiviral properties of this compound is not extensively documented in publicly available scientific literature.[1] This document aims to provide a general framework for researchers interested in exploring the potential antiviral activity of this compound, drawing upon established methodologies in antiviral drug discovery.

The general life cycle of a virus, which presents several targets for antiviral drugs, includes attachment and entry into a host cell, uncoating of the viral genome, genome replication, packaging and assembly of new viral particles, and finally, release from the host cell.[2] Antiviral compounds can act at one or more of these stages to inhibit viral replication.[3][4]

Hypothetical Antiviral Potential

Based on the known biological activities of related flavonoid compounds with similar structural motifs (e.g., methoxy groups on a core ring structure), it could be hypothesized that this compound may interfere with viral entry or replication processes. For instance, some flavonoids have been shown to inhibit viral enzymes or interfere with the interaction between the virus and host cell receptors.[5]

Experimental Protocols

To investigate the potential antiviral activity of this compound, a series of in vitro assays can be employed. The following protocols are generalized and would require optimization for specific viruses and cell lines.

1. Cytotoxicity Assay

Before assessing antiviral activity, it is crucial to determine the concentration range at which this compound is not toxic to the host cells.

  • Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

  • Method: MTT Assay.[6]

    • Seed host cells (e.g., Vero E6 for SARS-CoV-2, HeLa for HSV-1) in a 96-well plate and incubate for 24 hours.[6]

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the compound.

    • Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

2. Plaque Reduction Neutralization Test (PRNT)

This assay is used to quantify the inhibition of viral infection.

  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound.

  • Method:

    • Prepare serial dilutions of this compound.

    • Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).[7]

    • Incubate the virus-compound mixture for 1 hour at 37°C.[8]

    • Infect a monolayer of host cells in a multi-well plate with the virus-compound mixture.

    • After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.

    • Incubate for a period sufficient for plaque formation (e.g., 2-3 days).

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

3. Time-of-Addition Assay

This assay helps to determine the stage of the viral life cycle that is inhibited by the compound.

  • Objective: To identify the mechanism of antiviral action.

  • Method:

    • Pre-treatment: Treat host cells with this compound before infection.

    • Co-treatment: Add the compound and virus to the cells simultaneously.

    • Post-treatment: Add the compound at various time points after infection.

    • Quantify the viral yield or plaque formation for each condition.

    • Inhibition during pre-treatment suggests an effect on the host cell, co-treatment inhibition points to interference with virus attachment or entry, and post-treatment inhibition indicates targeting of intracellular replication steps.[5]

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured table.

CompoundVirusCell LineCC50 (µM)IC50 (µM)Selectivity Index (SI = CC50/IC50)
This compoundVirus NameCell Line NameValueValueValue
Positive ControlVirus NameCell Line NameValueValueValue

Visualization of Experimental Workflow and Potential Mechanisms

Experimental Workflow for Antiviral Screening

G cluster_0 Initial Screening cluster_1 Antiviral Activity Assessment cluster_2 Mechanism of Action Studies A Prepare this compound Stock Solution B Determine Cytotoxicity (CC50) using MTT Assay A->B C Plaque Reduction Neutralization Test (PRNT) B->C Use non-toxic concentrations D Calculate IC50 C->D E Time-of-Addition Assay D->E If active G cluster_0 Viral Life Cycle cluster_1 Potential Inhibition by this compound A Virus Attachment & Entry B Uncoating A->B C Genome Replication B->C D Assembly & Release C->D Inhibitor This compound Inhibitor->A Blocks Entry Inhibitor->C Inhibits Replication

References

Application Notes & Protocols for Investigating the Anti-Inflammatory Potential of 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5,7-Dimethoxyindan-1-one in anti-inflammatory studies. While direct studies on this specific molecule are nascent, its structural relation to other bioactive indanones and dimethoxy-substituted flavonoids provides a strong rationale for its investigation.[1][2][3] This guide is structured not as a report of existing data, but as a complete roadmap for a thorough scientific investigation. It outlines a logical, field-proven workflow, from initial in vitro screening to detailed mechanistic studies, grounded in established scientific principles and protocols. We will explore the hypothesized mechanism of action targeting key inflammatory signaling pathways and provide detailed, self-validating protocols for cytotoxicity, mediator quantification, and molecular analysis.

Introduction and Scientific Rationale

Inflammation is a fundamental biological process essential for host defense and tissue repair. However, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders.[4] The current anti-inflammatory pharmacopeia, dominated by NSAIDs and corticosteroids, is effective but fraught with side effects, necessitating the discovery of novel therapeutic agents.

This compound belongs to the indanone class of compounds. Related structures, particularly flavonoids with dimethoxy substitutions, have demonstrated significant anti-inflammatory properties.[1][2] These compounds are known to modulate key inflammatory signaling cascades, making this compound a compelling candidate for investigation. This guide provides the strategic framework and detailed methodologies to rigorously evaluate its potential as an anti-inflammatory agent.

Hypothesized Mechanism of Action: Targeting Core Inflammatory Hubs

We hypothesize that this compound exerts anti-inflammatory effects by inhibiting the activation of central transcription factors and signaling kinases that orchestrate the inflammatory response. The primary targets are postulated to be the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7]

Upon stimulation by an inflammatory trigger like Lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a cascade that leads to the phosphorylation and degradation of IκBα. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and drive the transcription of pro-inflammatory genes, including TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[8][9][10][11] Concurrently, the same upstream signals activate MAPK pathways (p38, ERK, JNK), which further amplify the inflammatory response through the activation of other transcription factors like AP-1 and by stabilizing pro-inflammatory mRNAs.[12][13]

Our central hypothesis is that this compound interferes with this process, potentially by inhibiting IκBα phosphorylation or the phosphorylation of key MAPK proteins.

Hypothesized_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_complex NF-κB/IκBα (Inactive) IkBa->NFkB_complex NFkB->NFkB_complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_complex->NFkB Release Test_Compound 5,7-Dimethoxy- indan-1-one Test_Compound->IKK Inhibits? Test_Compound->p38 Inhibits? DNA DNA Response Elements NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Figure 1: Hypothesized Anti-Inflammatory Mechanism of this compound.

Experimental Design: A Phased Approach

A rigorous evaluation follows a two-phase approach: initial screening to confirm bioactivity, followed by in-depth mechanistic studies to elucidate the mode of action.

Phase 1: In Vitro Screening for Bioactivity

The objective of this phase is to determine if this compound can reduce the production of key inflammatory mediators in a validated cell-based model at non-toxic concentrations. We will use the RAW 264.7 murine macrophage cell line, a standard model for studying LPS-induced inflammation.[14][15][16][17]

Screening_Workflow cluster_0 Determine Non-Toxic Concentration cluster_1 Assess Anti-inflammatory Activity start Start: Prepare 5,7-Dimethoxy- indan-1-one Stock Solution culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 96-well Plates culture->seed treat_mtt Treat cells with serial dilutions of test compound (24-48h) seed->treat_mtt pretreat Pre-treat cells with non-toxic concentrations of compound seed->pretreat mtt_assay Perform MTT Cytotoxicity Assay treat_mtt->mtt_assay determine_conc Determine Max Non-Toxic Dose (e.g., >90% viability) mtt_assay->determine_conc determine_conc->pretreat Inform Dosing stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate collect Collect Supernatant (24h) stimulate->collect no_assay Nitric Oxide (NO) Assay (Griess Reagent) collect->no_assay elisa_assay Cytokine ELISA (TNF-α, IL-6, IL-1β) collect->elisa_assay end_node Analyze Data: Calculate IC50 values no_assay->end_node elisa_assay->end_node

Figure 2: Experimental Workflow for In Vitro Anti-Inflammatory Screening.
  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become fully confluent.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours.[18]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with 100 µL of medium containing the test compound. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations showing >90% viability for subsequent experiments.

  • Seeding & Treatment: Seed cells as in Protocol 3.2. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of this compound. Incubate for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm.[19]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only control.

  • Sample Collection: Use the same supernatants collected in Protocol 3.3.

  • ELISA Kits: Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β. Follow the manufacturer's instructions precisely.[20][21]

  • General Sandwich ELISA Protocol:

    • Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[22]

    • Washing & Blocking: Wash the plate with Wash Buffer (e.g., PBS with 0.05% Tween-20) and block with Assay Diluent (e.g., PBS with 10% FBS) for 1 hour.[20][23]

    • Sample Incubation: Add standards and cell culture supernatants (100 µL/well) and incubate for 2 hours at room temperature.[20]

    • Detection: Wash the plate, then add the biotinylated detection antibody and incubate for 1 hour.[22]

    • Enzyme Conjugate: Wash the plate, then add Streptavidin-HRP conjugate and incubate for 30 minutes.[23]

    • Substrate Addition: Wash the plate, add TMB substrate, and incubate in the dark until color develops.

    • Stop Reaction: Add Stop Solution (e.g., 2N H₂SO₄).[20]

  • Measurement: Read absorbance at 450 nm.

  • Analysis: Calculate cytokine concentrations from the standard curve and determine the percentage of inhibition.

Hypothetical Phase 1 Data This compound Concentration (µM) Control (LPS only)
1 10
Cell Viability (%) 99 ± 298 ± 3
NO Production (% of LPS Control) 85 ± 662 ± 5
TNF-α Production (% of LPS Control) 90 ± 771 ± 6
IL-6 Production (% of LPS Control) 88 ± 565 ± 4

Table 1: Example template for summarizing in vitro screening data. Values are hypothetical.

Phase 2: Mechanistic Elucidation Studies

If Phase 1 demonstrates significant, dose-dependent inhibition of inflammatory mediators, Phase 2 aims to validate our hypothesized mechanism of action by probing the NF-κB and MAPK signaling pathways.

Mechanistic_Workflow cluster_0 Protein Level Analysis (Western Blot) cluster_1 Gene Expression Analysis (qPCR) start Start: Culture & Seed RAW 264.7 cells in 6-well plates treat_stimulate Pre-treat with effective concentrations (from Phase 1), then stimulate with LPS start->treat_stimulate harvest_protein Harvest Cell Lysates at key time points (e.g., 0, 15, 30, 60 min) treat_stimulate->harvest_protein harvest_rna Harvest Cells (e.g., 4-6 hours post-LPS) treat_stimulate->harvest_rna bca_assay Quantify Protein (BCA Assay) harvest_protein->bca_assay sds_page SDS-PAGE & Transfer to PVDF Membrane bca_assay->sds_page probing Probe with Primary Antibodies (p-p65, p-IκBα, p-p38, etc.) sds_page->probing detect Incubate with HRP-Secondary Ab & Detect with ECL probing->detect end_node Analyze Data: Quantify band density & relative gene expression detect->end_node rna_extraction Extract Total RNA harvest_rna->rna_extraction cdna_synthesis Synthesize cDNA (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Perform qPCR for Target Genes (iNOS, TNF-α, IL-6) cdna_synthesis->qpcr qpcr->end_node

Figure 3: Workflow for Investigating Molecular Mechanisms of Action.
  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for short time intervals (e.g., 0, 15, 30, 60 minutes) to capture phosphorylation events.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, incubate on ice for 30 minutes, and centrifuge at 15,000 x g for 20 minutes at 4°C.[24]

  • Quantification: Determine protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE: Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 10-12% SDS-polyacrylamide gel.[25][26]

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Target Antibodies: Phospho-p65, p65, Phospho-IκBα, IκBα, Phospho-p38, p38, Phospho-ERK, ERK, Phospho-JNK, JNK, and β-actin (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[24]

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their total protein counterparts and then to the loading control.

  • Cell Treatment: Seed cells in 6-well plates. Pre-treat with the compound for 1 hour, then stimulate with LPS for a longer duration (e.g., 4, 6, or 12 hours) suitable for gene transcription.

  • RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., TRIzol or spin-column-based kits).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[28]

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for target genes, and the cDNA template.[29]

    • Target Genes: Nos2 (iNOS), Tnf, Il6, Il1b.

    • Housekeeping Gene: Actb (β-actin) or Gapdh for normalization.[30]

    • Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[30]

  • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and relative to the LPS-stimulated control.[31]

Hypothetical Phase 2 Data LPS LPS + Cmpd (10 µM) LPS + Cmpd (50 µM)
p-p65 / Total p65 (Fold Change) 8.5 ± 0.74.2 ± 0.51.8 ± 0.3
p-p38 / Total p38 (Fold Change) 6.2 ± 0.63.1 ± 0.41.5 ± 0.2
Tnf mRNA (Relative Expression) 100 ± 1255 ± 824 ± 5
Nos2 mRNA (Relative Expression) 100 ± 1548 ± 719 ± 4

Table 2: Example template for summarizing mechanistic data. Values are hypothetical fold changes or percentages relative to the LPS control.

Data Interpretation and Conclusion

Successful completion of this workflow will provide a robust dataset to evaluate the anti-inflammatory potential of this compound.

  • Phase 1 results will establish a dose-response relationship and confirm whether the compound has a general anti-inflammatory effect in vitro. Significant inhibition of NO, TNF-α, and IL-6 would provide strong justification to proceed.

  • Phase 2 results will provide critical mechanistic insight. A reduction in the phosphorylation of p65 and IκBα would confirm inhibition of the canonical NF-κB pathway.[5][11] Similarly, decreased phosphorylation of p38, ERK, or JNK would implicate the MAPK pathway.[6][12] The qPCR data will corroborate these findings at the transcriptional level.

Collectively, this multi-faceted approach, grounded in established and validated protocols, provides a clear and authoritative path for any research team to thoroughly investigate the anti-inflammatory applications of this compound, contributing valuable knowledge to the field of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,7-Dimethoxyindan-1-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the high-yield synthesis from diethyl 2-(3,5-dimethoxybenzyl)malonate.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction: Reaction time may be too short or the temperature too low.- Ensure the reaction is stirred at 100°C for a minimum of 2 hours.[1][2] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
Moisture in reagents or glassware: Methanesulfonic acid is hygroscopic and its effectiveness can be reduced by water.- Use anhydrous reagents and ensure all glassware is thoroughly dried before use.
Poor quality starting material: The diethyl 2-(3,5-dimethoxybenzyl)malonate may be impure.- Verify the purity of the starting material by NMR or other analytical techniques before starting the reaction.
Formation of Impurities/Side Products Decomposition of starting material or product: Prolonged reaction times or excessively high temperatures can lead to degradation.- Adhere to the recommended reaction time of 2 hours and temperature of 100°C.[1][2]
Incomplete cyclization: This can lead to the presence of unreacted intermediates.- Ensure efficient stirring to maintain a homogenous reaction mixture.
Product is an Oil or Fails to Crystallize Presence of impurities: Even small amounts of impurities can inhibit crystallization. The presence of regioisomers, if other synthetic routes are used, can also lead to an oily product.- Purify the crude product using column chromatography on silica gel. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Residual solvent: Incomplete removal of the reaction solvent or purification solvents.- Ensure the product is thoroughly dried under vacuum.
Difficulty in Product Purification Similar polarity of product and impurities: This can make separation by column chromatography challenging.- Optimize the solvent system for column chromatography by testing different ratios of polar and non-polar solvents. - Consider recrystallization from a suitable solvent system as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: A highly effective method involves the cyclization of diethyl 2-(3,5-dimethoxybenzyl)malonate in the presence of methanesulfonic acid. This method has been reported to produce 5,7-dimethoxy-1-indanone in an excellent yield of 95% when the reaction is stirred at 100°C for 2 hours.[1][2]

Q2: What are the key reaction parameters to control for a high yield?

A2: The critical parameters to control are the reaction temperature and time. Maintaining a temperature of 100°C and a reaction time of 2 hours is crucial for achieving a high yield.[1][2] It is also important to use anhydrous reagents and conditions to prevent side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Q4: What is the best way to purify the crude this compound?

A4: The primary method for purification is recrystallization. For challenging separations where impurities are present, column chromatography on silica gel is a reliable technique.

Q5: Are there any known side products in this synthesis?

A5: While the described method is high-yielding, potential side products could arise from incomplete reaction or decomposition. In related indanone syntheses, regioisomers can be a significant side product, though the specific starting material for this compound is designed to avoid this.

Experimental Protocols

High-Yield Synthesis of this compound [1][2]

This protocol is based on the method proposed by Zhou and Matsuya.

Materials:

  • Diethyl 2-(3,5-dimethoxybenzyl)malonate

  • Methanesulfonic acid

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification

Procedure:

  • A mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid is placed in a round-bottom flask.

  • The mixture is stirred vigorously and heated to 100°C.

  • The reaction is maintained at this temperature for 2 hours.

  • After 2 hours, the reaction is cooled to room temperature.

  • The reaction mixture is then carefully quenched with ice-water.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions and Yield for the Synthesis of this compound

Starting MaterialCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
Diethyl 2-(3,5-dimethoxybenzyl)malonateMethanesulfonic acid100295[1][2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix Diethyl 2-(3,5-dimethoxybenzyl)malonate and Methanesulfonic Acid B Heat to 100°C A->B C Stir for 2 hours B->C Maintain Temp D Cool to RT C->D E Quench with Ice-Water D->E F Extract with Organic Solvent E->F G Wash and Dry F->G H Solvent Evaporation G->H I Crude Product H->I J Recrystallization / Column Chromatography I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Cause1 Incomplete Reaction? Start->Cause1 Cause2 Moisture Present? Start->Cause2 Cause3 Impure Starting Material? Start->Cause3 Sol1 Increase reaction time/temp Monitor with TLC Cause1->Sol1 Sol2 Use anhydrous reagents Dry glassware thoroughly Cause2->Sol2 Sol3 Verify purity of starting material (e.g., NMR) Cause3->Sol3

Caption: Troubleshooting logic for low product yield.

References

Identifying and minimizing byproducts in 5,7-Dimethoxyindan-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Dimethoxyindan-1-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most prevalent and high-yielding method for synthesizing this compound is the intramolecular Friedel-Crafts cyclization of a 3-(3,5-dimethoxyphenyl)propanoic acid derivative. Key reagents for this cyclization include polyphosphoric acid (PPA) and methanesulfonic acid (MSA).

Q2: What are the potential byproducts in the synthesis of this compound?

The primary byproduct of concern, particularly when using strong Lewis acid catalysts or protic acids, is the demethylated analog, 5-Hydroxy-7-methoxyindan-1-one . In some cases, complete demethylation to 5,7-Dihydroxyindan-1-one can also occur. Other potential, though less commonly reported, byproducts can include isomers resulting from alternative cyclization pathways, although the substitution pattern of the starting material strongly favors the desired product.

Q3: How can I detect the presence of byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is recommended for byproduct identification:

  • Thin Layer Chromatography (TLC): A rapid method to monitor reaction progress and qualitatively detect the presence of impurities. The hydroxylated byproducts will exhibit different polarity and thus different Rf values compared to the desired product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts. A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can help in the structural elucidation of byproducts based on their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and characterize any isolated byproducts. The presence of phenolic hydroxyl peaks and changes in the aromatic region of the ¹H NMR spectrum can indicate demethylation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.- Increase the reaction time or temperature cautiously, while monitoring for byproduct formation.
Decomposition of starting material or product.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Avoid excessive heating, as this can lead to charring and decomposition.
Inefficient work-up and isolation.- Optimize the extraction and purification steps. Ensure complete extraction of the product from the aqueous phase.- Use an appropriate solvent system for chromatography to ensure good separation.
Presence of Demethylated Byproducts (e.g., 5-Hydroxy-7-methoxyindan-1-one) Use of strong Lewis acids (e.g., AlCl₃) or harsh acidic conditions.- Replace strong Lewis acids with milder alternatives such as scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃).- When using PPA or MSA, carefully control the reaction temperature and time to minimize demethylation. Use the minimum effective amount of the acid catalyst.
High reaction temperature or prolonged reaction time.- Optimize the reaction conditions by running small-scale experiments at different temperatures and for varying durations to find the optimal balance between reaction completion and byproduct formation.
Formation of Unidentified Impurities Intermolecular side reactions.- For intramolecular cyclizations, ensure the reaction is run at a suitable dilution to favor the desired ring-closing reaction over intermolecular reactions.
Impure starting materials.- Verify the purity of the 3-(3,5-dimethoxyphenyl)propanoic acid or its precursor before starting the reaction. Purify the starting material if necessary.
Difficulty in Purifying the Product Byproducts with similar polarity to the desired product.- Employ column chromatography with a shallow solvent gradient to improve separation.- Consider recrystallization from a suitable solvent system to selectively crystallize the pure product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, place 3-(3,5-dimethoxyphenyl)propanoic acid (1 equivalent).

  • Reagent Addition: Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material).

  • Reaction Conditions: Heat the mixture with stirring to 70-80°C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound using Methanesulfonic Acid (MSA)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3,5-dimethoxyphenyl)propanoic acid (1 equivalent) in methanesulfonic acid (MSA) (approximately 10 volumes).

  • Reaction Conditions: Heat the solution to 60-70°C and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.

  • Isolation and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography or recrystallization.

Visualizations

To aid in understanding the reaction and troubleshooting processes, the following diagrams are provided.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Products 3_5_dimethoxyphenylpropanoic_acid 3-(3,5-Dimethoxyphenyl)propanoic Acid Cyclization Intramolecular Friedel-Crafts Cyclization 3_5_dimethoxyphenylpropanoic_acid->Cyclization PPA or MSA 5_7_dimethoxyindan_1_one This compound Cyclization->5_7_dimethoxyindan_1_one Desired Product 5_hydroxy_7_methoxyindan_1_one 5-Hydroxy-7-methoxyindan-1-one (Byproduct) Cyclization->5_hydroxy_7_methoxyindan_1_one Demethylation (Side Reaction)

Caption: Synthetic pathway for this compound and a key byproduct.

Troubleshooting_Workflow Start Experiment Complete Analyze Analyze Product Mixture (TLC, HPLC, GC-MS) Start->Analyze Check_Purity Is Purity > 95%? Analyze->Check_Purity Finished Purification Complete Check_Purity->Finished Yes Identify_Byproducts Identify Major Byproducts Check_Purity->Identify_Byproducts No Low_Yield Low Yield Issue? Identify_Byproducts->Low_Yield Optimize_Workup Optimize Work-up & Purification Identify_Byproducts->Optimize_Workup Optimize_Reaction Optimize Reaction Conditions: - Check reaction time/temp - Ensure inert atmosphere Low_Yield->Optimize_Reaction Yes Demethylation Demethylation Observed? Low_Yield->Demethylation No Optimize_Reaction->Analyze Optimize_Workup->Analyze Milder_Catalyst Use Milder Catalyst (e.g., Sc(OTf)₃) or Optimize Acid Conditions Demethylation->Milder_Catalyst Yes Other_Impurities Other Impurities Present? Demethylation->Other_Impurities No Milder_Catalyst->Analyze Check_Starting_Material Check Purity of Starting Material Other_Impurities->Check_Starting_Material Yes Adjust_Concentration Adjust Reaction Concentration Other_Impurities->Adjust_Concentration No Check_Starting_Material->Analyze Adjust_Concentration->Analyze

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting common issues in the synthesis of 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,7-Dimethoxyindan-1-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges encountered during its synthesis, offering field-proven insights and detailed troubleshooting protocols to ensure the success of your experiments. Our approach is grounded in explaining the causal relationships behind experimental choices, providing you with a robust framework for optimization and problem-solving.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently ask about the synthesis of this compound.

Q1: What are the most common and effective synthetic routes to this compound?

There are two primary and highly effective routes for synthesizing this compound. The choice often depends on the availability of starting materials and desired scale.

  • Intramolecular Friedel-Crafts Cyclization of a Malonate Derivative: This is arguably the most efficient reported method. It involves the reaction of diethyl 2-(3,5-dimethoxybenzyl)malonate with methanesulfonic acid at elevated temperatures. This route is favored for its excellent yield, often reported to be around 95%, and procedural simplicity.[1]

  • Intramolecular Friedel-Crafts Cyclization of a Propanoic Acid: This classic approach involves the cyclization of 3-(3,5-dimethoxyphenyl)propanoic acid. The key to this synthesis is the choice of a strong acid catalyst that also acts as a dehydrating agent to drive the reaction. Common reagents for this step include Polyphosphoric Acid (PPA) or Eaton's Reagent (phosphorus pentoxide in methanesulfonic acid).[2] While effective, this route may require more optimization to minimize side reactions compared to the malonate route.

Q2: Why is the choice of the cyclizing agent so critical in the Friedel-Crafts route?

The cyclizing agent is the most critical parameter in an intramolecular Friedel-Crafts reaction as it dictates reaction efficiency and the byproduct profile. A suitable agent must be a strong proton source to activate the carboxylic acid (or its derivative) and a powerful dehydrating agent to facilitate the ring closure.

  • Strong Lewis acids like AlCl₃, while potent, are often too harsh for substrates containing methoxy groups. They can cause undesirable demethylation of the ether groups, leading to phenolic impurities that complicate purification.[3][4]

  • Protic superacids like methanesulfonic acid or dehydrating acid mixtures like Polyphosphoric Acid (PPA) are generally preferred.[1][4] They provide the necessary acidity to promote cyclization while being less prone to causing ether cleavage, especially when temperatures are carefully controlled.

Q3: How can I definitively confirm the structure and purity of my final this compound product?

A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment:

  • ¹H NMR: The proton NMR spectrum is highly diagnostic. For the 5,7-dimethoxy isomer, you should expect to see two distinct aromatic singlets (or narrow doublets due to meta-coupling) for the protons at the C6 and C4 positions, a singlet for the two equivalent methoxy groups, and two triplets for the adjacent methylene groups of the five-membered ring.

  • ¹³C NMR: This will confirm the number of unique carbon environments, including the carbonyl carbon (~205 ppm), the four aromatic carbons, the two methoxy carbons, and the two aliphatic carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (192.21 g/mol ).

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and C-O stretches for the methoxy groups.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity, allowing for the quantification of any minor impurities.

Section 2: Detailed Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield of Desired Product

Q: My reaction is complete according to TLC, but after workup, I have a very low yield of this compound. What are the most probable causes?

A low isolated yield despite apparent reaction completion points toward issues with the reagents, reaction conditions, or the workup procedure.

  • Cause A: Reagent Quality & Moisture: The primary culprit in Friedel-Crafts type reactions is often moisture. The strong acid catalysts (PPA, MsOH) are hygroscopic, and water will quench the reaction. Your starting materials and solvents must be scrupulously dry.

    • Solution: Dry all glassware in an oven overnight. Use anhydrous solvents. If using PPA, ensure it is fresh and has been protected from atmospheric moisture. For the propanoic acid starting material, ensure it is dry, as it can be hygroscopic.

  • Cause B: Inadequate Activation/Temperature: The intramolecular cyclization requires sufficient thermal energy to overcome the activation barrier.

    • Solution: For the malonate route, a temperature of 100 °C is reported to be effective.[1] For the PPA route, temperatures between 80-100 °C are typical. If the reaction is sluggish, a modest increase in temperature or reaction time may be necessary. However, excessive heat can lead to charring and byproduct formation.

  • Cause C: Workup Problems: The product can be lost during the aqueous workup if not performed correctly. Quenching the strong acid reaction mixture is highly exothermic and must be done carefully.

    • Solution: Always pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates heat and precipitates the organic product. Ensure the pH is neutralized or slightly basic before extraction to ensure the product is in its neutral form. Extract with a suitable solvent (e.g., ethyl acetate, dichloromethane) multiple times to ensure complete recovery from the aqueous layer.

Issue 2: Formation of Impurities and Byproducts

Q: My crude NMR spectrum is complex, suggesting the presence of isomers or byproducts. What went wrong?

The formation of multiple products is a classic challenge in aromatic chemistry, typically stemming from incorrect starting materials or undesired side reactions like demethylation.

  • Cause A: Incorrect Regioisomer of Starting Material: This is the most critical point. To synthesize 5,7 -Dimethoxyindan-1-one, you must start with a precursor containing a 3,5 -dimethoxyphenyl moiety, such as 3-(3,5-dimethoxyphenyl)propanoic acid or 3,5-dimethoxybenzyl alcohol derivatives. Using a 3,4-dimethoxyphenyl precursor will lead to the 5,6 -dimethoxy isomer, a common intermediate for the drug Donepezil.[5]

    • Solution: Verify the identity and purity of your starting material (e.g., 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzyl alcohol) by NMR before proceeding with the synthesis of the cyclization precursor.

  • Cause B: Demethylation: As discussed in the FAQs, harsh acidic conditions can cleave one or both of the methyl ether groups, resulting in hydroxy-indanones.

    • Solution: Avoid strong Lewis acids like AlCl₃.[3] If using PPA or methanesulfonic acid, carefully control the temperature and reaction time. Do not exceed 100-110 °C. If demethylation persists, consider using Eaton's reagent, which can sometimes be effective at lower temperatures.

    • Identification: Demethylation is identified by a new broad singlet in the ¹H NMR spectrum corresponding to a phenolic -OH, a shift in the aromatic signals, and a mass spectrum peak corresponding to the loss of 14 Da (CH₂).

Issue 3: Purification Challenges

Q: My crude product is a dark, viscous oil that won't crystallize. How can I effectively purify it?

Oily products are common when reactions are incomplete or produce polymeric/tarry byproducts. Column chromatography is the most effective method for purification.

  • Recommended Protocol: Flash Column Chromatography

    • Adsorbent: Use silica gel (230-400 mesh).

    • Sample Preparation: Dissolve the crude oil in a minimal amount of dichloromethane. If it doesn't fully dissolve, add a small amount of silica gel to the solution and concentrate it in vacuo to create a dry-loaded sample. This prevents streaking on the column.

    • Eluent System: A gradient elution is typically most effective. Start with a non-polar solvent system like Hexane:Ethyl Acetate (9:1) and gradually increase the polarity to Hexane:Ethyl Acetate (7:3 or 6:4). The target compound is moderately polar and should elute after non-polar impurities but before highly polar byproducts.

    • Monitoring: Monitor the fractions by TLC, staining with a potassium permanganate dip (which visualizes the ketone). Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 3: Key Protocols & Methodologies

Protocol 1: Synthesis via Diethyl Malonate Cyclization[1]

This protocol is adapted from a high-yielding literature procedure.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-(3,5-dimethoxybenzyl)malonate (1 equivalent).

  • Reagent Addition: Add methanesulfonic acid (approx. 10 volumes, e.g., 10 mL for 1 g of starting material).

  • Heating: Heat the mixture to 100 °C with vigorous stirring. The reaction involves decarboxylation and cyclization. Monitor the reaction by TLC (a 7:3 Hexane:Ethyl Acetate system is a good starting point). The reaction is typically complete within 2-4 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing a large volume of crushed ice and water, stirring vigorously.

  • Extraction: Once the ice has melted, extract the aqueous suspension three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography as described in the troubleshooting section, or by recrystallization from a suitable solvent like methanol or ethanol.

Visualization of Synthetic Workflow

The following diagram illustrates the primary synthetic pathway discussed.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification SM1 Diethyl 2-(3,5-dimethoxybenzyl)malonate Reaction Cyclization & Decarboxylation SM1->Reaction Methanesulfonic Acid 100 °C Purify Aqueous Workup & Column Chromatography Reaction->Purify Crude Product Product This compound Purify->Product Purified Product Troubleshooting_Logic Start Problem Identified LowYield Low Yield Start->LowYield Impure Impure Product Start->Impure CheckMoisture Check for Moisture (Reagents/Glassware) LowYield->CheckMoisture Is reaction environment dry? CheckTemp Verify Reaction Temp & Time LowYield->CheckTemp Are conditions optimal? CheckWorkup Review Workup Procedure LowYield->CheckWorkup Was extraction efficient? CheckSM Verify Starting Material Isomer Impure->CheckSM Is it the 3,5-dimethoxy precursor? CheckDemethyl Check for Demethylation Impure->CheckDemethyl Was reaction too hot? OptimizePurity Optimize Purification Impure->OptimizePurity Is chromatography effective?

References

Technical Support Center: 5,7-Dimethoxyindan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 5,7-Dimethoxyindan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the purity of their synthesized product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: While specific impurities can vary based on the exact synthetic route and reaction conditions, common impurities may include:

  • Unreacted Starting Material: Primarily 3-(3,5-dimethoxyphenyl)propanoic acid.

  • Isomeric Byproducts: Depending on the purity of the starting materials and the selectivity of the cyclization reaction, other dimethoxyindan-1-one isomers such as 4,6-dimethoxyindan-1-one or 6,7-dimethoxyindan-1-one could potentially form.

  • Products of Incomplete Cyclization: Linear ketones or other intermediates that have not fully cyclized.

  • Polymerization Products: Under harsh acidic conditions, side reactions leading to polymeric material can occur.

  • Solvent Adducts: Residual solvents from the reaction or purification steps.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired product from a wide range of impurities.

  • Recrystallization: This method is suitable for removing smaller amounts of impurities and can yield a highly crystalline product if an appropriate solvent is identified.

Q3: How can I monitor the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage of the desired compound and detect impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities through unexpected signals.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to monitor the progress of a reaction or the fractions from column chromatography.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Purified Product - Incomplete reaction. - Suboptimal purification conditions (e.g., incorrect solvent system in chromatography, wrong recrystallization solvent). - Product loss during workup.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the purification protocol. For column chromatography, perform a gradient elution to find the optimal solvent system. For recrystallization, screen a variety of solvents. - Ensure careful extraction and transfer steps to minimize mechanical losses.
Persistent Impurities After Column Chromatography - Co-elution of impurities with the product. - Overloading the column.- Adjust the polarity of the eluent. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture may be necessary. - Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase.
Product Fails to Crystallize During Recrystallization - The solution is not supersaturated. - The presence of significant impurities inhibiting crystal formation. - The compound may be an oil at the used temperature.- Evaporate some of the solvent to increase the concentration. - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure product if available. - If impurities are the issue, an initial purification by column chromatography may be required. - Cool the solution to a lower temperature.
Oily Product Obtained After Purification - Presence of residual solvent. - The product may have a low melting point and be an oil at room temperature if impure.- Dry the product under high vacuum for an extended period. - Re-purify the product to remove impurities that may be depressing the melting point.

Data Presentation: Purity Improvement

The following tables are templates for you to record and compare your own experimental data, allowing for systematic optimization of your purification protocol.

Table 1: Purity of this compound Before and After Purification

Purification Method Sample ID Initial Purity (% by HPLC) Final Purity (% by HPLC) Yield (%)
Column Chromatography
Recrystallization

Table 2: Recrystallization Solvent Screening

Solvent(s) Solubility at Room Temp. Solubility at Elevated Temp. Crystal Formation Upon Cooling? Observations
Methanol
Ethanol
Isopropanol
Ethyl Acetate
Hexane/Ethyl Acetate
Dichloromethane/Hexane

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline. The choice of solvent system should be optimized for your specific crude mixture using TLC analysis first.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of petroleum ether and ethyl acetate).

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., Petroleum Ether:Ethyl Acetate 9:1).

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Based on the results from your solvent screening (Table 2), choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For further crystallization, the flask can be placed in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow start Crude this compound purification_choice Choose Purification Method start->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography  Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Minor Impurities purity_analysis Purity Analysis (HPLC, NMR) column_chromatography->purity_analysis waste Impurities/Waste column_chromatography->waste recrystallization->purity_analysis recrystallization->waste purity_analysis->purification_choice Purity < 98% pure_product Pure this compound purity_analysis->pure_product Purity ≥ 98%

Caption: Experimental workflow for the purification of this compound.

troubleshooting_diagram start Low Purity after Initial Synthesis check_impurities Identify Impurities (TLC, HPLC, GC-MS) start->check_impurities starting_material Unreacted Starting Material Present? check_impurities->starting_material isomeric_impurities Isomeric Impurities Present? starting_material->isomeric_impurities No optimize_reaction Optimize Reaction Conditions (Time, Temp.) starting_material->optimize_reaction Yes other_byproducts Other Byproducts? isomeric_impurities->other_byproducts No column_chrom Use Column Chromatography with Optimized Eluent isomeric_impurities->column_chrom Yes recrystallize Perform Recrystallization (Solvent Screening) other_byproducts->recrystallize Yes final_product High Purity Product other_byproducts->final_product No optimize_reaction->final_product column_chrom->final_product recrystallize->final_product

Caption: Troubleshooting logic for improving the purity of this compound.

Preventing degradation of 5,7-Dimethoxyindan-1-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5,7-Dimethoxyindan-1-one during storage and experimental use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound, leading to its degradation.

Problem 1: Visual Changes in the Stored Compound

Symptoms:

  • The appearance of the compound changes from a white or off-white solid to a yellow or brownish color.

  • The texture of the solid changes, e.g., from crystalline to gummy or oily.

Possible Causes:

  • Exposure to Light: Photodegradation can occur, leading to the formation of colored impurities.

  • Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or trace metal impurities.

  • Hydrolysis: Reaction with moisture absorbed from the atmosphere.

Solutions:

  • Storage: Store this compound in an amber, airtight container to protect it from light and moisture.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Desiccant: Store the container in a desiccator or with a desiccant to minimize moisture exposure.

Problem 2: Purity Decrease Detected by Analytical Methods (e.g., HPLC, GC)

Symptoms:

  • Appearance of new peaks in the chromatogram.

  • Decrease in the peak area of the main compound.

  • Changes in peak shape (e.g., tailing, fronting), which may indicate the presence of co-eluting impurities.

Possible Causes:

  • Chemical Degradation: The compound is breaking down due to hydrolysis, oxidation, or other chemical reactions.

  • Incompatible Storage Conditions: High temperatures or exposure to reactive substances can accelerate degradation.

Solutions:

  • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, typically in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic).

  • Analytical Method Validation: Ensure the analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.

Problem 3: Inconsistent Experimental Results

Symptoms:

  • Variability in reaction yields or biological activity assays.

  • Difficulty in replicating previous results.

Possible Causes:

  • Degradation of Stock Solutions: If the compound is stored in solution, it may degrade over time, especially if the solvent is not inert or if the solution is exposed to light or air.

  • Use of Degraded Solid Material: Using a batch of the compound that has already degraded will lead to inaccurate concentrations and affect experimental outcomes.

Solutions:

  • Freshly Prepare Solutions: Prepare solutions of this compound immediately before use whenever possible.

  • Solution Stability Study: If solutions need to be stored, perform a stability study to determine the appropriate storage conditions (temperature, light protection) and shelf-life.

  • Purity Check: Regularly check the purity of the solid compound and its solutions using a validated analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration at 2-8°C is recommended.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure (a ketone with methoxy groups on a benzene ring), the following degradation pathways are plausible:

  • Oxidation: The benzylic position adjacent to the carbonyl group can be susceptible to oxidation, potentially leading to the formation of hydroxylated or ring-opened products.

  • Hydrolysis: Although the methoxy ether linkages are generally stable, they can be cleaved under harsh acidic conditions.

  • Photodegradation: Aromatic ketones can undergo photochemical reactions upon exposure to UV light.

A logical workflow for investigating these potential degradation pathways is outlined below:

Degradation_Investigation_Workflow cluster_Storage Initial Storage cluster_Troubleshooting Troubleshooting cluster_Investigation Degradation Pathway Investigation cluster_Action Corrective Actions Start This compound (Solid) Visual_Change Visual Change? Start->Visual_Change Purity_Check Analytical Purity Check (e.g., HPLC) Visual_Change->Purity_Check Yes Visual_Change->Purity_Check No (Periodic Check) Degradation_Confirmed Degradation Confirmed? Purity_Check->Degradation_Confirmed Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Degradation_Confirmed->Forced_Degradation Yes Optimize_Storage Optimize Storage Conditions Degradation_Confirmed->Optimize_Storage No (Proactive Measure) Analyze_Degradants Analyze Degradants (LC-MS, NMR) Forced_Degradation->Analyze_Degradants Identify_Pathways Identify Degradation Pathways Analyze_Degradants->Identify_Pathways Identify_Pathways->Optimize_Storage Refine_Handling Refine Handling Procedures Identify_Pathways->Refine_Handling

Caption: Workflow for troubleshooting and investigating the degradation of this compound.

Q3: How can I detect degradation of this compound?

A3: The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A stability-indicating method should be used, which is capable of separating the parent compound from any potential degradation products. Visual inspection for color changes can also be an initial indicator of degradation.

Q4: Are there any known impurities that can accelerate the degradation of this compound?

A4: Specific impurities for this compound and their effect on its stability are not well-documented. However, in general, trace amounts of acidic or basic impurities, as well as metal ions, can catalyze degradation reactions. It is therefore important to use a high-purity grade of the compound for sensitive applications.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound. The goal is to generate potential degradation products for the development and validation of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of approximately 1 mg/mL. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Repeat the procedure in step 1 using 0.1 M NaOH instead of 0.1 M HCl, and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) and add 3% H₂O₂. Keep the solution at room temperature and analyze at different time points.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 60°C or 80°C) for several days. Also, prepare a solution of the compound and expose it to the same thermal stress.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

Data Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify new peaks corresponding to degradation products.

Protocol 2: Example of a Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method for this compound, based on methods for similar compounds. Method optimization will be required.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute any late-eluting degradants, then return to initial conditions. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., determined by UV scan, likely around 254 nm)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of mobile phase A and B.

The following diagram illustrates the general workflow for developing and validating a stability-indicating HPLC method.

HPLC_Method_Development cluster_Development Method Development cluster_Validation Method Validation (ICH Guidelines) cluster_Application Application Initial_Conditions Select Initial HPLC Conditions (Column, Mobile Phase, etc.) Forced_Degradation_Samples Prepare Forced Degradation Samples Initial_Conditions->Forced_Degradation_Samples Analyze_Samples Analyze Stressed & Unstressed Samples Forced_Degradation_Samples->Analyze_Samples Optimize_Method Optimize Separation (Gradient, pH, etc.) Analyze_Samples->Optimize_Method Optimize_Method->Analyze_Samples No Specificity Specificity Optimize_Method->Specificity Yes (Good Separation) Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Routine_Analysis Routine Stability Testing and Quality Control Robustness->Routine_Analysis

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Summary of Recommended Storage Conditions

ConditionRecommendation
Temperature Cool (Room Temperature). For long-term storage, 2-8°C.
Light Protect from light (use amber vials).
Humidity Store in a dry environment (use of desiccants is recommended).
Atmosphere Tightly sealed container. For long-term storage, consider an inert atmosphere (e.g., Argon, Nitrogen).

Addressing poor reproducibility in experiments with 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges in experiments involving 5,7-Dimethoxyindan-1-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield during the synthesis of this compound?

Low yields can often be attributed to incomplete reaction, side reactions, or suboptimal purification. Key factors include the purity of starting materials, reaction temperature, and the choice of catalyst and solvent. For instance, in the methanesulfonic acid-catalyzed cyclization of diethyl 2-(3,5-dimethoxybenzyl)malonate, ensuring anhydrous conditions is critical to prevent hydrolysis of the ester and acid catalyst.[1]

Q2: I am observing significant batch-to-batch variation in the biological activity of my synthesized this compound. What could be the reason?

Inconsistent biological activity is frequently linked to impurities. Even small amounts of residual starting materials, byproducts, or solvents can interfere with biological assays. It is crucial to ensure high purity of the compound, which can be verified by techniques like NMR, HPLC, and mass spectrometry. The presence of regioisomers, such as 4,7-dimethoxy-1-indanone or 5,6-dimethoxy-1-indanone, can also lead to variable results.

Q3: What is the recommended method for the purification of this compound?

The primary purification method reported is crystallization from methanol. For enhanced purity, sublimation under vacuum can also be employed. The choice of method may depend on the scale of the synthesis and the nature of the impurities.

Q4: How should this compound be stored to ensure its stability?

To maintain stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture, especially for long-term storage.

Troubleshooting Guides

Issue 1: Unexpected Peaks in NMR/HPLC Analysis
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting material. If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the catalyst.
Presence of Isomers Carefully analyze the NMR and Mass Spectrometry data to identify potential isomers. Purification via column chromatography with a suitable solvent system may be necessary to separate the isomers.
Side Product Formation Common side reactions include polymerization or condensation products. Adjusting the reaction temperature or concentration of reactants can help minimize these.
Residual Solvent Ensure the purified product is thoroughly dried under vacuum. Gentle heating can aid in the removal of high-boiling point solvents.
Issue 2: Poor Reproducibility in Biological Assays
Possible Cause Troubleshooting Step
Compound Purity Re-purify the compound using the recommended methods (crystallization or sublimation). Confirm purity using multiple analytical techniques (NMR, HPLC, Elemental Analysis).
Compound Degradation Verify the storage conditions. If degradation is suspected, synthesize a fresh batch of the compound for biological testing.
Inaccurate Concentration Ensure accurate weighing and complete dissolution of the compound in the appropriate solvent for the assay. The molecular weight of this compound is 192.21 g/mol .[2][3]
Assay Variability Run appropriate positive and negative controls in your biological assay to ensure the assay itself is performing consistently.

Experimental Protocols

Synthesis of this compound via Methanesulfonic Acid Catalysis[1][4]

This protocol is based on the method described by Zhou and Matsuya.

Materials:

  • Diethyl 2-(3,5-dimethoxybenzyl)malonate

  • Methanesulfonic acid

Procedure:

  • In a round-bottom flask, add diethyl 2-(3,5-dimethoxybenzyl)malonate.

  • Add methanesulfonic acid to the flask.

  • Stir the mixture vigorously at 100 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from methanol.

Expected Yield: 95%[1][4]

Data Presentation

Summary of Synthesis Methods for Indanone Derivatives
Starting Material Reagents/Catalyst Product Yield Reference
Diethyl 2-(3,5-dimethoxybenzyl)malonateMethanesulfonic acid5,7-Dimethoxy-1-indanone95%[1][4]
3-(3,4-dimethoxyphenyl)propanoic acidP₂O₅, p-toluenesulfonic acid5,6-Dimethoxy-1-indanoneHigh[5]
4,5-dimethoxy-2-methylphenacyl benzoateIrradiation in acetone5,6-dimethoxyindan-1-one90%[6]
Arylpropionic acidsPolyphosphoric acid/Sulfuric acid1-Indanone derivatives60-90%[4]

Visualizations

experimental_workflow Troubleshooting Workflow for Poor Reproducibility start Poor Reproducibility Observed check_purity Check Compound Purity (NMR, HPLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure repurify Re-purify Compound (Crystallization/Sublimation) is_pure->repurify No check_storage Review Storage Conditions is_pure->check_storage Yes repurify->check_purity is_stable Is the compound stable? check_storage->is_stable resynthesize Synthesize Fresh Batch is_stable->resynthesize No check_assay Verify Biological Assay Protocol is_stable->check_assay Yes resynthesize->check_purity is_assay_valid Is the assay validated? check_assay->is_assay_valid optimize_assay Optimize Assay Parameters is_assay_valid->optimize_assay No end Reproducible Results is_assay_valid->end Yes optimize_assay->check_assay

Caption: Troubleshooting workflow for addressing poor reproducibility.

synthesis_pathway Synthesis of this compound start_material Diethyl 2-(3,5-dimethoxybenzyl)malonate cyclization Intramolecular Cyclization start_material->cyclization reagent Methanesulfonic Acid reagent->cyclization reaction_conditions 100 °C, 2 hours reaction_conditions->cyclization crude_product Crude this compound cyclization->crude_product purification Recrystallization from Methanol crude_product->purification final_product Pure this compound purification->final_product

References

Optimizing reaction conditions for the derivatization of 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5,7-Dimethoxyindan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common and effective derivatization reactions for this compound involve the carbonyl group at the 1-position. These include:

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form a new carbon-carbon double bond. This is a widely used method for creating α,β-unsaturated compounds.[1][2]

  • Schiff Base Formation: Condensation with primary amines to form an imine or Schiff base (-C=N-). This reaction is crucial for introducing nitrogen-containing moieties.[3][4][5]

Q2: Which catalysts are typically used for the derivatization of this compound?

A2: The choice of catalyst is critical and depends on the specific reaction.

  • For Knoevenagel condensations , weak bases are generally preferred to avoid self-condensation of the ketone. Common catalysts include piperidine, pyridine, and ammonium salts.[6] In some cases, Lewis acids like TiCl₄ in combination with a base such as pyridine can also be effective.[6][7]

  • For Schiff base formation , the reaction is often catalyzed by a small amount of acid, such as p-toluenesulfonic acid, or can proceed with gentle heating in a suitable solvent.[5]

Q3: What are the key parameters to consider for optimizing the reaction conditions?

A3: To maximize yield and purity, consider optimizing the following parameters:

  • Catalyst Choice and Loading: The type and amount of catalyst can significantly influence reaction rate and selectivity.

  • Solvent: The polarity of the solvent can affect the solubility of reactants and the reaction rate. Common solvents include ethanol, methanol, and toluene. In some instances, solvent-free conditions can be advantageous.

  • Temperature: While some reactions proceed at room temperature, others may require heating to reach completion. However, excessive heat can lead to side product formation.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Water Removal: In both Knoevenagel condensations and Schiff base formations, water is a byproduct. Removing water, for instance, by azeotropic distillation with a Dean-Stark trap, can drive the reaction equilibrium towards the product.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

Answer: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Cause Suggested Solution
Inactive Reactants Verify the purity of this compound and the coupling partner (active methylene compound or amine). Impurities can inhibit the reaction.
Inefficient Catalyst Ensure the catalyst is not degraded. For base-catalyzed reactions, use a freshly opened bottle or a purified catalyst. Optimize the catalyst loading; too little may result in a slow reaction, while too much can lead to side products.
Unfavorable Reaction Conditions Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor for potential decomposition of starting materials or products. Solvent: The choice of solvent can be critical. If reactants are not fully dissolved, consider a more suitable solvent. For Knoevenagel condensations, polar aprotic solvents like DMF or acetonitrile can sometimes improve yields. Water Inhibition: The water produced during the reaction can inhibit catalyst activity or lead to reversible reactions. Consider using a Dean-Stark trap or adding a dehydrating agent like molecular sieves.
Steric Hindrance The methoxy groups on the indanone ring may cause steric hindrance. A more reactive coupling partner or a less bulky catalyst might be necessary.
Issue 2: Formation of Multiple Products / Low Selectivity

Question: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity?

Answer: The formation of multiple products is often due to side reactions.

Possible Cause Suggested Solution
Self-Condensation of the Ketone This is more likely with strong bases in Knoevenagel-type reactions. Switch to a weaker base catalyst such as piperidine or ammonium acetate.
Michael Addition In Knoevenagel condensations, the active methylene compound can sometimes add to the newly formed α,β-unsaturated product. Try using a stoichiometric amount of the active methylene compound or a slight excess of the indanone. Shorter reaction times can also minimize this side reaction.
Side Reactions of the Product The derivative itself might be unstable under the reaction conditions. Monitor the reaction by TLC to determine the point of maximum product formation before significant degradation or further reaction occurs.
Positional Isomers (less common) While less likely with the symmetrical 5,7-dimethoxy substitution pattern, ensure that the starting material is the correct isomer.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol is adapted from procedures for similar indanones and aromatic aldehydes.

Materials:

  • This compound (1 equivalent)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 - 1.2 equivalents)

  • Catalyst (e.g., piperidine, 0.1 equivalents)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the chosen solvent.

  • Add the active methylene compound to the flask.

  • Add the catalyst to the reaction mixture.

  • Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration and wash it with a cold solvent (e.g., ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified.

Protocol 2: General Procedure for Schiff Base Formation

This protocol is a general method for the synthesis of imines from ketones and primary amines.

Materials:

  • This compound (1 equivalent)

  • Primary amine (1 - 1.1 equivalents)

  • Acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount)

  • Solvent (e.g., absolute ethanol, methanol)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask.

  • Add the primary amine to the solution.

  • Add a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux for several hours. A Dean-Stark trap can be used to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified.

Purification of Derivatives

Column Chromatography:

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent system should be optimized using TLC to achieve good separation. For derivatives with basic nitrogen atoms, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing on the silica gel column.[8]

Recrystallization:

  • The choice of solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.

  • Common solvents for recrystallizing organic compounds include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof. Small-scale solubility tests should be performed to find the optimal solvent or solvent system.

Visualizing Workflows

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_reactants Verify Purity of Starting Materials start->check_reactants check_catalyst Evaluate Catalyst Activity and Loading check_reactants->check_catalyst Reactants are pure solution Improved Yield check_reactants->solution Impure reactants found and replaced optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) check_catalyst->optimize_conditions Catalyst is active check_catalyst->solution Catalyst issue resolved check_water Consider Water Removal optimize_conditions->check_water Still low yield optimize_conditions->solution Conditions optimized steric_hindrance Assess Steric Hindrance check_water->steric_hindrance Water removal ineffective check_water->solution Water successfully removed steric_hindrance->solution Modify catalyst/substrate experimental_workflow start Start: Derivatization of This compound setup Reaction Setup: - Add reactants and solvent - Add catalyst start->setup reaction Run Reaction: - Stir at appropriate temperature - Monitor by TLC setup->reaction workup Reaction Work-up: - Cool reaction mixture - Quench if necessary reaction->workup Reaction complete isolation Crude Product Isolation: - Filtration or - Solvent evaporation workup->isolation purification Purification: - Column Chromatography or - Recrystallization isolation->purification analysis Characterization: - NMR, IR, Mass Spec - Purity analysis (e.g., HPLC) purification->analysis end Pure Derivative analysis->end Purity confirmed

References

Troubleshooting interference in biological assays with 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when using 5,7-Dimethoxyindan-1-one in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a small organic molecule belonging to the indanone class. Indanone derivatives are recognized as privileged structures in medicinal chemistry and have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and neuroprotective agents.[1][2][3][4] They are often used as intermediates in the synthesis of more complex bioactive molecules.[1][3]

Q2: Could this compound interfere with my biological assay?

Like many small molecules, this compound has the potential to interfere with biological assays, leading to misleading results. Potential mechanisms of interference are based on its chemical structure and include:

  • Autofluorescence: The compound itself may fluoresce, leading to false-positive signals in fluorescence-based assays.[5] Some indanone derivatives are known to be fluorescent.[6][7][8]

  • Light-Based Interference: In absorbance-based assays, the color of the compound could interfere with optical density measurements.

  • Colloidal Aggregation: The presence of aromatic rings may promote the formation of colloidal aggregates that can non-specifically inhibit enzymes.[9][10][11]

  • Chemical Reactivity: The indanone scaffold contains a ketone group that could potentially react with assay components.

Q3: What are the initial steps to identify potential interference?

The first step is to run control experiments. This involves testing the effect of this compound on the assay readout in the absence of the biological target.[12][13] Specific control experiments are detailed in the Troubleshooting Guide below.

Troubleshooting Guide

This guide will help you diagnose and address potential interference from this compound in your experiments.

Issue 1: Unexpectedly high signal in a fluorescence-based assay.

Is the compound autofluorescent?

  • Experiment: Measure the fluorescence of this compound alone in the assay buffer at the same excitation and emission wavelengths used in your experiment.

  • Interpretation: A significant signal from the compound alone indicates autofluorescence.

  • Solution:

    • Use a different fluorescent dye with excitation and emission wavelengths where the compound does not fluoresce.

    • If possible, switch to a non-fluorescence-based detection method (e.g., luminescence or absorbance).[5]

Issue 2: Non-reproducible or variable results.

Is the compound precipitating or aggregating in the assay?

  • Experiment 1 (Solubility): Visually inspect the assay wells for any signs of precipitation after adding this compound. You can also measure the absorbance of the solution over time; a decrease may indicate precipitation.

  • Experiment 2 (Aggregation): Use dynamic light scattering (DLS) to detect the presence of aggregates. A simpler method is to add a non-ionic detergent, such as Triton X-100 (at a concentration of ~0.01%), to the assay. If the inhibitory effect of the compound is reduced in the presence of the detergent, it is likely due to aggregation.

  • Interpretation: The formation of precipitates or aggregates can lead to inconsistent results.

  • Solution:

    • Lower the concentration of this compound.

    • Include a small amount of a non-ionic detergent in the assay buffer to prevent aggregation.[13]

    • Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting it into the aqueous assay buffer.

Issue 3: Apparent inhibition that is not dose-dependent in a predictable way.

Is the compound reacting with assay components?

  • Experiment: Pre-incubate this compound with the enzyme or protein target for varying amounts of time before initiating the reaction.

  • Interpretation: A time-dependent increase in inhibition suggests a covalent or slow-binding interaction, which could indicate non-specific reactivity.

  • Solution:

    • Perform a "jump-dilution" experiment to test for irreversible inhibition.[14][15]

    • Consider using a counterscreen to identify reactive compounds.[14]

Quantitative Data Summary

The following table summarizes the expected outcomes of key control experiments when troubleshooting potential assay interference by this compound.

Potential Interference Control Experiment Expected Outcome with Interference Expected Outcome without Interference
Autofluorescence Fluorescence measurement of compound aloneSignificant fluorescence signalNo or negligible fluorescence signal
Precipitation Visual inspection / Absorbance measurementVisible precipitate / Decreasing absorbance over timeClear solution / Stable absorbance
Aggregation Addition of non-ionic detergent (e.g., 0.01% Triton X-100)Reduction or loss of inhibitory activityNo change in inhibitory activity
Reactivity Pre-incubation of compound with targetIncreased inhibition with longer pre-incubation timeInhibition is independent of pre-incubation time

Experimental Protocols

Protocol 1: Autofluorescence Measurement
  • Prepare a series of dilutions of this compound in the assay buffer.

  • Add the solutions to the wells of a microplate.

  • Include wells with assay buffer only as a negative control.

  • Measure the fluorescence at the excitation and emission wavelengths used in the primary assay.

  • A signal that is significantly above the buffer-only control indicates autofluorescence.

Protocol 2: Aggregation Assay with Detergent
  • Perform the primary assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

  • Test a range of concentrations of this compound in both conditions.

  • If the apparent activity of the compound is significantly reduced in the presence of the detergent, it is likely an aggregator.

Protocol 3: Jump-Dilution for Irreversible Inhibition
  • Incubate the target protein with a high concentration of this compound (e.g., 10x the IC50) for a set period (e.g., 30 minutes).

  • As a control, incubate the target protein with vehicle (e.g., DMSO) under the same conditions.

  • Rapidly dilute the compound-protein mixture and the control mixture into the assay reaction to a final compound concentration that is at or below the IC50.

  • Immediately measure the activity.

  • If the compound is a reversible inhibitor, its effect should be significantly reduced upon dilution. If it is an irreversible inhibitor, the inhibition will persist.[15]

Visualizations

TroubleshootingWorkflow start Unexpected Assay Result q1 Fluorescence-Based Assay? start->q1 autofluorescence Check for Autofluorescence q1->autofluorescence Yes q2 Non-reproducible Results? q1->q2 No solution1 Change Wavelength or Assay Method autofluorescence->solution1 aggregation Check for Aggregation/Precipitation q2->aggregation Yes q3 Atypical Dose-Response? q2->q3 No solution2 Lower Concentration / Add Detergent aggregation->solution2 reactivity Check for Reactivity q3->reactivity Yes end Characterized Compound Activity q3->end No solution3 Perform Counterscreens reactivity->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for assay interference.

InterferenceMechanisms cluster_mechanisms Potential Interference Mechanisms cluster_assays Affected Assays Compound This compound Autofluorescence Autofluorescence Compound->Autofluorescence Aggregation Aggregation Compound->Aggregation Reactivity Reactivity Compound->Reactivity FluorescenceAssay Fluorescence Assays Autofluorescence->FluorescenceAssay EnzymeAssay Enzyme Assays Aggregation->EnzymeAssay BindingAssay Binding Assays Aggregation->BindingAssay Reactivity->EnzymeAssay Reactivity->BindingAssay

Caption: Potential interference mechanisms of this compound.

References

Enhancing the stability of 5,7-Dimethoxyindan-1-one for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 5,7-Dimethoxyindan-1-one for long-term studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidance is based on the general chemical properties of indanones and aromatic ketones, as well as standard pharmaceutical stability testing protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a chemical compound belonging to the indanone class. Indanone derivatives are recognized as privileged structures in medicinal chemistry, forming the core of various pharmacologically active compounds, including the Alzheimer's drug Donepezil.[1] Ensuring the stability of this compound is critical for the reliability and reproducibility of long-term studies, as degradation can lead to a loss of potency and the formation of unknown impurities, potentially affecting experimental outcomes and safety profiles.[2]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure as an aromatic ketone, this compound is potentially susceptible to several degradation pathways:

  • Photodegradation: Aromatic ketones can absorb UV light, leading to excited states that can undergo various reactions, including photoreduction or the generation of reactive oxygen species that cause further degradation.[3][4][5]

  • Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to atmospheric oxygen, peroxides, or metal ions. The benzylic position adjacent to the ketone is a potential site for oxidation.

  • Hydrolysis: While the core indanone structure is generally stable to hydrolysis, extreme pH conditions (strong acid or base) could potentially affect the methoxy groups or catalyze other reactions.[6][7] The presence of water in reaction media has been shown to alter reaction pathways in some indanone syntheses, suggesting a sensitivity to water under certain conditions.[8][9]

  • Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, leading to decomposition.[10] Forced degradation studies often use temperatures between 40-80°C to assess thermal stability.[11]

Q3: What are the ideal storage conditions for this compound for long-term stability?

A3: To minimize degradation, this compound should be stored under controlled conditions. The most universal approach to stabilizing chemical compounds is to lower the temperature.[12] Recommended long-term storage conditions are:

  • Temperature: ≤ -20°C (Freezer).

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protected from light in an amber vial or light-blocking container.

  • Moisture: In a tightly sealed container with a desiccant to prevent moisture absorption.

Troubleshooting Guide

Q4: I am observing a new peak in the HPLC chromatogram of my stock solution over time. What could be the cause?

A4: The appearance of a new peak suggests that your compound is degrading. To identify the cause, consider the following:

  • Review Storage Conditions: Was the solution exposed to light, elevated temperatures, or air? Ensure storage at ≤ -20°C in a sealed, amber vial.

  • Solvent Effects: Is the solvent appropriate? Protic solvents or those containing impurities (like peroxides in older ethers) can promote degradation. Use high-purity, degassed solvents.

  • Perform Forced Degradation: To understand the nature of the degradant, you can perform a forced degradation study (see Experimental Protocol section). Comparing the retention time of the new peak with those generated under specific stress conditions (e.g., oxidative, photolytic) can help identify the degradation pathway.

Q5: The color of my solid this compound sample has changed from off-white to yellow/brown. Is it still usable?

A5: A change in color is a strong indicator of chemical degradation, likely due to oxidation or photodecomposition. It is highly recommended to re-characterize the material to assess its purity before use. Analytical techniques like HPLC can quantify the amount of remaining parent compound and the percentage of impurities.[13][] If significant degradation has occurred (e.g., >5-10% impurities), the batch may not be suitable for sensitive experiments.

Q6: My assay results are inconsistent. Could this be related to compound stability?

A6: Yes, inconsistency in assay results is a common consequence of compound instability. If the compound degrades in the assay medium or in stock solutions between experiments, the effective concentration will vary, leading to poor reproducibility. To mitigate this:

  • Prepare fresh stock solutions for each experiment from solid material stored under ideal conditions.

  • Evaluate the stability of the compound in your specific assay buffer and under the assay conditions (e.g., temperature, light exposure during incubation). This can be done by incubating the compound in the assay buffer for the duration of the experiment and analyzing its purity at the end.

Data Presentation: Stability Testing Conditions

Forced degradation and long-term stability studies are essential to understand a compound's stability profile.[2][15] The tables below outline typical conditions for these studies.

Table 1: Typical Conditions for Forced Degradation Studies.

Stress Condition Reagent/Parameter Temperature Duration
Acid Hydrolysis 0.1 M HCl 60°C Up to 72 hours
Base Hydrolysis 0.1 M NaOH 60°C Up to 72 hours
Oxidation 3% H₂O₂ Room Temp. Up to 24 hours
Thermal Dry Heat 80°C Up to 7 days

| Photolytic | UV/Visible Light (ICH Q1B) | Room Temp. | Concurrently with control |

Table 2: Example Template for Long-Term Stability Data (Storage at 25°C/60% RH).

Time Point Appearance Assay (% of Initial) Total Impurities (%) Specific Impurity 1 (RRT)
Initial Off-white powder 100.0 0.15 0.05 (RRT 1.2)
3 Months Off-white powder 99.5 0.45 0.20 (RRT 1.2)
6 Months Pale yellow powder 98.9 0.95 0.45 (RRT 1.2)

| 12 Months | Pale yellow powder | 97.2 | 2.50 | 1.10 (RRT 1.2) |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and demonstrate the specificity of the analytical method.[2][11]

1. Materials:

  • This compound
  • HPLC-grade acetonitrile and water
  • 0.1 M Hydrochloric acid (HCl)
  • 0.1 M Sodium hydroxide (NaOH)
  • 3% Hydrogen peroxide (H₂O₂)
  • Class A volumetric flasks, pipettes, and autosampler vials
  • Calibrated HPLC system with a UV/DAD detector
  • pH meter, oven, and photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

3. Stress Conditions (prepare in duplicate):

  • Acid Hydrolysis: Dilute 1 mL of stock solution with 9 mL of 0.1 M HCl in a flask. Heat at 60°C. Take samples at 2, 8, 24, and 72 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
  • Base Hydrolysis: Dilute 1 mL of stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C. Take samples at intervals. Neutralize with 0.1 M HCl before analysis.
  • Oxidation: Dilute 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Take samples at 2, 8, and 24 hours.
  • Thermal Degradation: Place solid compound in an oven at 80°C. Take samples at 1, 3, and 7 days. Prepare solutions for analysis. Also, prepare a solution as for hydrolysis (using water instead of acid/base) and heat at 80°C.
  • Photostability: Expose both solid compound and a 0.1 mg/mL solution (in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Keep control samples protected from light.

4. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
  • Use a Diode Array Detector (DAD) to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

5. Evaluation:

  • Calculate the percentage degradation of this compound under each condition.
  • Aim for 5-20% degradation to ensure that secondary degradation is minimized.[7]
  • Summarize the results, noting the number of degradation products and their relative peak areas.

Visualizations

The following diagrams illustrate key workflows and logical relationships for managing the stability of this compound.

Stability_Testing_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Long-Term Study Start Receive Compound Purity Initial Purity & Characterization (HPLC, NMR) Start->Purity Method Develop Stability- Indicating Method Purity->Method Protocol Define Long-Term Stability Protocol Purity->Protocol Forced Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Forced->Protocol Method->Forced Setup Set Up Batches at Specified Conditions Protocol->Setup Testing Test at Time Points (0, 3, 6, 9, 12, 24 mo) Setup->Testing Analysis Analyze Data & Determine Shelf-Life Testing->Analysis

Caption: A typical workflow for assessing the stability of a new chemical entity.

Troubleshooting_Workflow decision decision issue Observation: Unexpected Peak in HPLC decision1 Peak present in solvent blank? issue->decision1 action action decision2 Does peak area increase over time? decision1->decision2 No action1 Action: Use fresh, high-purity solvent. Source is contamination. decision1->action1 Yes action2 Action: Review storage conditions (Temp, Light, Air). decision2->action2 Yes action4 Action: Likely a synthesis impurity. Re-purify compound. decision2->action4 No decision3 Correlates with Forced Degradation? action3 Action: Identify degradation pathway. Implement stabilization strategy. decision3->action3 Yes decision3->action4 No action2->decision3

Caption: A decision tree for troubleshooting unexpected peaks in a chromatogram.

Caption: Hypothetical degradation sites on this compound.

References

Technical Support Center: Scalable Synthesis of 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 5,7-Dimethoxyindan-1-one, a key intermediate for larger studies in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a reliable and scalable method for synthesizing this compound?

A highly effective and scalable method involves the cyclization of diethyl 2-(3,5-dimethoxybenzyl)malonate using methanesulfonic acid. This method has been reported to achieve a high yield of 95%[1]. Another common approach is through an intramolecular Friedel-Crafts acylation of a corresponding acid chloride, which can also provide good yields[1].

Q2: My reaction mixture is turning dark or charring. What could be the cause and how can I prevent it?

Charring is often indicative of decomposition or side reactions occurring at elevated temperatures.

  • Possible Cause: The reaction temperature may be too high, or the heating may be uneven. Strong acids like methanesulfonic acid can also contribute to charring if not used judiciously.

  • Suggested Solution:

    • Ensure accurate temperature monitoring and control. Use an oil bath for uniform heating.

    • Consider reducing the reaction temperature and extending the reaction time.

    • If using a strong acid, ensure it is added in a controlled manner.

Q3: The yield of my synthesis is consistently low. What are the potential reasons?

Low yields can stem from several factors throughout the experimental process.

  • Possible Causes:

    • Incomplete reaction.

    • Formation of side products.

    • Loss of product during workup and purification.

    • Impure starting materials.

  • Suggested Solutions:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

    • Optimize reaction conditions such as temperature, reaction time, and catalyst loading.

    • Ensure the workup procedure is optimized to minimize product loss. This includes using appropriate extraction solvents and minimizing transfers.

    • Verify the purity of your starting materials before beginning the synthesis.

Q4: I am observing multiple spots on my TLC plate after the reaction. How can I identify the main product and byproducts?

The presence of multiple spots indicates a mixture of compounds.

  • Suggested Solution:

    • Use a co-spotting technique on your TLC plate with the starting material to identify any unreacted starting material.

    • The major product should ideally be the most prominent spot.

    • For definitive identification, isolate the different components using column chromatography and characterize them using techniques like NMR and Mass Spectrometry.

Q5: How can I effectively purify the crude this compound on a large scale?

Purification is a critical step for obtaining a high-purity final product.

  • Suggested Methods:

    • Crystallization: This is often the most efficient method for large-scale purification. Experiment with different solvent systems to find one that provides good crystal formation and effectively removes impurities.

    • Column Chromatography: While more resource-intensive for very large scales, it is an effective method for separating the desired product from closely related impurities.

Quantitative Data Summary

Synthesis MethodStarting MaterialReagents/CatalystTemperatureTimeYieldReference
Acid-catalyzed CyclizationDiethyl 2-(3,5-dimethoxybenzyl)malonateMethanesulfonic acid100 °C2 h95%[1]
Intramolecular Friedel-Crafts Acylation3-(3,5-Dimethoxyphenyl)propanoyl chlorideAlCl₃Reflux-90%[1]
Photochemical Synthesis4,5-dimethoxy-2-methylphenacyl benzoateAcetone (sensitizer)--90%[2][3]

Detailed Experimental Protocol

Method: Acid-catalyzed Cyclization of Diethyl 2-(3,5-dimethoxybenzyl)malonate[1]

This protocol is based on the high-yield synthesis reported by Zhou and Matsuya.

Materials:

  • Diethyl 2-(3,5-dimethoxybenzyl)malonate

  • Methanesulfonic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-(3,5-dimethoxybenzyl)malonate.

  • Addition of Acid: Carefully add methanesulfonic acid to the flask.

  • Heating: Heat the mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with dichloromethane (DCM).

    • Carefully pour the diluted mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acid. Caution: CO₂ evolution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Starting Materials (Diethyl 2-(3,5-dimethoxybenzyl)malonate, Methanesulfonic acid) reaction Acid-catalyzed Cyclization (100°C, 2h) start->reaction quench Quenching (Saturated NaHCO₃) reaction->quench extraction Extraction (DCM) quench->extraction drying Drying (Anhydrous MgSO₄) extraction->drying concentration Concentration drying->concentration purify Recrystallization or Column Chromatography concentration->purify product Final Product (this compound) purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Check Reaction Completion side_products Side Product Formation start->side_products Analyze by TLC/NMR workup_loss Loss During Workup start->workup_loss Review Procedure monitor_tlc Monitor with TLC incomplete_reaction->monitor_tlc optimize_conditions Optimize Conditions (Temp, Time) side_products->optimize_conditions optimize_workup Optimize Workup & Purification workup_loss->optimize_workup

Caption: Troubleshooting guide for low yield in synthesis.

References

Technical Support Center: Purification of 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5,7-Dimethoxyindan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for the purification of this compound are recrystallization and column chromatography. For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can vary depending on the synthetic route. However, common impurities may include unreacted starting materials, by-products from side reactions, and partially demethylated species (e.g., 5-hydroxy-7-methoxyindan-1-one or 7-hydroxy-5-methoxyindan-1-one). The synthesis of a related compound, 5,6-dimethoxy-1-indanone, is known to sometimes yield a 6-hydroxy-5-methoxy-1-indanone impurity.

Q3: My purified this compound shows a lower than expected melting point. What could be the issue?

A3: A depressed and broad melting point range is a classic indicator of impurities. The presence of residual solvents or co-eluting impurities from chromatography can lead to this observation. Further purification by recrystallization or a more optimized chromatography method may be necessary.

Q4: Can I use sublimation to purify this compound?

A4: Sublimation can be a viable purification technique for certain organic solids. For the related compound 5,6-dimethoxy-1-indanone, sublimation under vacuum has been reported as a purification method. This suggests that it may also be applicable to this compound, particularly for removing non-volatile impurities.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of this compound from impurities. - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Optimize the solvent system: Use Thin Layer Chromatography (TLC) to screen for a solvent mixture that provides good separation between the product and impurities.- Reduce the sample load: A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[1]- Repack the column: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is often recommended.[1]
The product is eluting with the solvent front. The eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent and gradually increase the polarity.
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For ketones, solvent systems like petroleum ether/ethyl acetate are often effective.[2]
Streaking or tailing of spots on TLC after fractionation. - The compound may be acidic or basic.- The sample is not fully dissolved when loaded.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
The compound "oils out" instead of crystallizing. - The solution is supersaturated.- The cooling rate is too fast.- The presence of significant impurities.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- If oiling out persists, consider a preliminary purification step like column chromatography to remove the bulk of the impurities.
No crystals form upon cooling. - The solution is not sufficiently saturated.- The chosen solvent is too good a solvent at cold temperatures.- Evaporate some of the solvent to increase the concentration and then try cooling again.- If crystals still do not form, consider using a different solvent or a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).
Low recovery of the purified product. - Too much solvent was used for recrystallization.- The crystals were filtered before crystallization was complete.- The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Ensure the solution has been allowed to cool sufficiently and that crystal formation has ceased before filtering.- Cool the filtrate in an ice bath to maximize crystal precipitation.
The recrystallized product is still impure. - The impurities have similar solubility to the product in the chosen solvent.- The crystals were not washed properly after filtration.- Try a different recrystallization solvent.- Wash the filtered crystals with a small amount of the cold recrystallization solvent.

Data Presentation

The following table summarizes the alternative purification techniques for this compound, highlighting their key parameters and expected outcomes.

Purification Technique Typical Stationary Phase/Solvent Typical Purity Achieved Expected Yield Scalability Key Considerations
Recrystallization Methanol, Ethanol, Ethyl acetate/HexaneGood to Excellent (>98%)Moderate to High (50-90%)ExcellentSolvent selection is critical. The compound should be soluble in the hot solvent and insoluble in the cold solvent.
Column Chromatography Silica Gel or Alumina / Hexane, Ethyl Acetate, Dichloromethane gradientsExcellent (>99%)Good (70-95%)GoodCan be time-consuming but offers high resolution for separating closely related impurities.[3]
Preparative HPLC C18 silica gel / Acetonitrile, Water, Methanol gradientsVery High (>99.5%)Lower (can be optimized)LimitedMore expensive and less scalable than other methods, but ideal for achieving very high purity on a smaller scale.[4]

Experimental Protocols

Protocol for Column Chromatography Purification
  • Preparation of the Column:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.[3]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[3]

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used in the gradient.

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting with the least polar solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • Gradually increase the polarity of the eluent as the separation progresses.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation of the Purified Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified solid.

Protocol for Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude this compound.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Heat the test tube and observe the solubility. The compound should be fully soluble in the hot solvent.

    • Allow the solution to cool. A good solvent will result in the formation of crystals. For ketones, solvents like ethanol or acetone can be effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all residual solvent.

Mandatory Visualizations

Purification_Decision_Workflow start Crude this compound check_purity Assess Purity (TLC, NMR) start->check_purity is_high_purity Purity > 95%? check_purity->is_high_purity recrystallize Recrystallization is_high_purity->recrystallize Yes complex_mixture Complex Mixture? is_high_purity->complex_mixture No final_product Pure this compound recrystallize->final_product column_chrom Column Chromatography column_chrom->recrystallize Further polishing prep_hplc Preparative HPLC (for very high purity) column_chrom->prep_hplc Highest Purity Needed column_chrom->final_product prep_hplc->final_product complex_mixture->recrystallize No complex_mixture->column_chrom Yes

Caption: Decision workflow for selecting a purification technique.

Column_Chromatography_Workflow prep_column 1. Prepare Column (slurry packing) load_sample 2. Load Sample prep_column->load_sample elute 3. Elute with Solvent Gradient load_sample->elute collect_fractions 4. Collect Fractions elute->collect_fractions monitor_tlc 5. Monitor by TLC collect_fractions->monitor_tlc monitor_tlc->collect_fractions Continue elution combine_pure 6. Combine Pure Fractions monitor_tlc->combine_pure Pure fractions identified evaporate 7. Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for column chromatography purification.

Ishikawa_Purification_Issues problem Poor Purification Outcome method Methodology method->problem material Materials material->problem equipment Equipment equipment->problem human Human Factor human->problem method_c1 Incorrect Solvent System method_c1->method method_c2 Suboptimal Temperature method_c2->method method_c3 Incorrect Cooling Rate method_c3->method method_c4 Column Overloading method_c4->method material_c1 Poor Quality Solvents material_c1->material material_c2 Inactive Silica/Alumina material_c2->material material_c3 High Impurity Load in Crude material_c3->material equipment_c1 Improperly Packed Column equipment_c1->equipment equipment_c2 Leaky Septa/Joints equipment_c2->equipment equipment_c3 Contaminated Glassware equipment_c3->equipment human_c1 Inconsistent Fraction Collection human_c1->human human_c2 Errors in TLC Analysis human_c2->human human_c3 Premature Filtration human_c3->human

Caption: Cause-and-effect diagram for purification issues.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 5,7-Dimethoxyindan-1-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of 5,7-Dimethoxyindan-1-one is essential for pharmacokinetic studies, quality control, and metabolite identification. The process of analytical method validation ensures that a selected method is reliable, reproducible, and fit for its intended purpose.[1][2] Cross-validation, which involves comparing data from two or more different analytical methods, is crucial for determining whether the data obtained are comparable and for ensuring inter-laboratory reproducibility.[3][4]

This guide presents an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance data herein is synthesized from established methodologies for structurally analogous compounds to provide a robust framework for method selection and validation.

Data Presentation: A Comparative Overview

The choice of an analytical method is dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and throughput needs. The following table summarizes the typical performance characteristics of the analytical methods discussed.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Separation of volatile/derivatized compounds followed by mass-based detection.Chromatographic separation followed by highly selective mass-based detection of precursor and product ions.[5]
Specificity Moderate to HighHighVery High[6]
Linearity (r²) > 0.999[7]> 0.995> 0.999[8]
Limit of Detection (LOD) ~5 - 10 ng/mL~1 - 5 ng/mL< 1 ng/mL
Limit of Quantification (LOQ) ~15 - 30 ng/mL~5 - 15 ng/mL< 2 ng/mL[9]
Precision (%RSD) < 5%< 10%< 15%[9]
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%
Throughput HighModerateHigh
Cost LowModerateHigh
Derivatization Required NoPotentiallyNo

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a foundational guide for the development and validation of specific assays for this compound.

High-Performance Liquid Chromatography with UV detection (HPLC-UV)

This method is well-suited for routine quantification in bulk drug substances and pharmaceutical dosage forms where high sensitivity is not the primary requirement.[10]

  • Instrumentation : A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Sample Preparation :

    • Standard Stock Solution : Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.

    • Calibration Standards : Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

    • Sample Preparation : Dissolve the sample containing this compound in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter prior to injection.[11]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) (e.g., 60:40 v/v).[11]

    • Flow Rate : 1.0 mL/min.[7]

    • Injection Volume : 10 µL.

    • Column Temperature : 30 °C.

    • UV Detection Wavelength : Determined by scanning the UV spectrum of this compound (typically in the range of 254-280 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase volatility and thermal stability.[12]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation and Derivatization :

    • Prepare sample and standard solutions in a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[12]

    • Reconstitute the derivatized sample in hexane for injection.[13]

  • GC-MS Conditions :

    • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[12]

    • Injector Temperature : 280°C.

    • Oven Temperature Program : Initial temperature 150°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.[12]

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for quantifying low concentrations of analytes in complex biological matrices such as plasma or tissue.[5][6]

  • Instrumentation : A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation :

    • Standard and QC Preparation : Prepare stock solutions, calibration standards, and quality control (QC) samples in methanol or acetonitrile.

    • Biological Sample Extraction : For plasma or serum samples, perform a protein precipitation by adding 3 parts of cold acetonitrile containing an internal standard to 1 part of the sample. Vortex and centrifuge at high speed to pellet the proteins.[14] Transfer the supernatant to a clean vial for analysis.[15]

  • LC-MS/MS Conditions :

    • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[12]

    • Mobile Phase A : 0.1% formic acid in water.[8]

    • Mobile Phase B : 0.1% formic acid in acetonitrile.[8]

    • Gradient Elution : A suitable gradient program to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate : 0.4 mL/min.[12]

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.[16]

    • Quantification : Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both this compound and the internal standard.[8]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for cross-validating analytical methods and the relationship between the analytical techniques and their key performance indicators.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion A Define Methods for Comparison (e.g., HPLC-UV vs. LC-MS/MS) B Establish Acceptance Criteria (e.g., Accuracy, Precision) A->B C Prepare Identical Sample Sets (Spiked QCs & Incurred Samples) B->C D Analyze Samples Using Both Methods C->D E Statistically Compare Datasets (e.g., Bland-Altman Plot) D->E F Assess Against Acceptance Criteria E->F G Determine Comparability of Methods F->G H Document Cross-Validation Results G->H

Caption: General workflow for analytical method cross-validation.

G Analyte This compound HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS LCMSMS LC-MS/MS Analyte->LCMSMS Cost Low Cost HPLC->Cost Specificity_Mod Moderate Specificity HPLC->Specificity_Mod Sensitivity_Low Lower Sensitivity HPLC->Sensitivity_Low Derivatization Derivatization Needed GCMS->Derivatization Specificity_High High Specificity GCMS->Specificity_High Sensitivity_High Highest Sensitivity LCMSMS->Sensitivity_High Specificity_VHigh Very High Specificity LCMSMS->Specificity_VHigh Cost_High High Cost LCMSMS->Cost_High

Caption: Key performance characteristics of analytical methods.

References

A Comparative Analysis of 5,7-Dimethoxyindan-1-one and 5,6-Dimethoxy-1-indanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, substituted indanone scaffolds serve as crucial building blocks for the synthesis of a diverse array of biologically active molecules. Among these, dimethoxy-substituted indanones have garnered significant attention. This guide provides a detailed comparative analysis of two key isomers, 5,7-Dimethoxyindan-1-one and 5,6-Dimethoxy-1-indanone, offering insights into their synthesis, physicochemical properties, and known biological relevance to aid researchers and professionals in drug development.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of these isomers is essential for their application in synthesis and biological screening. The placement of the methoxy groups on the indanone ring influences properties such as melting point, boiling point, and solubility.

PropertyThis compound5,6-Dimethoxy-1-indanone
Molecular Formula C₁₁H₁₂O₃C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol 192.21 g/mol
CAS Number 880-87-5[1]2107-69-9
Appearance Solid[2]White to light yellow crystal powder[3]
Melting Point Not consistently reported118-120 °C
Boiling Point Not available139 °C at 2 mmHg
Solubility Soluble in organic solvents[2]Soluble in Chloroform, Ethyl Acetate

Synthesis and Spectroscopic Data

The synthetic routes to these isomers differ based on the starting materials and cyclization strategies. Spectroscopic data, particularly NMR, is critical for their identification and characterization.

Synthesis Overview

This compound: An effective method for the preparation of this compound involves the cyclization of diethyl 2-(3,5-dimethoxybenzyl)malonate in the presence of methanesulfonic acid. This reaction, when stirred at 100 °C for 2 hours, yields the desired product in high (95%) yield[4].

5,6-Dimethoxy-1-indanone: Several synthetic methods have been reported for 5,6-Dimethoxy-1-indanone. A common approach is the intramolecular Friedel-Crafts cyclization of 3-(3,4-dimethoxyphenyl)propionic acid.

Spectroscopic Data

This compound:

5,6-Dimethoxy-1-indanone:

  • ¹H NMR (DMSO-d₆): δ 2.66–2.62 (t, 2H, indane CH₂), 3.10–3.07 (t, 2H, indane CH₂) ppm.[5]

  • ¹³C NMR (40 MHz, DMSO-d₆): δ 28.1, 29.5, 56.4, 56.5, 69.0, 92.2, 106.8, 110.1, 117.2, 123.5, 128.9, 130.8, 133.0, 135.9, 142.4, 148.5, 152.0, 154.8, 160.4, 165.8, 166.4 ppm.[5]

Biological Activities and Potential Applications

While both isomers share the same molecular formula, the differential placement of the methoxy groups can lead to distinct biological activities and applications.

This compound: The biological activity of this compound is less extensively documented in publicly available literature. However, it is utilized as a reagent in the synthesis of phenyl- and benzothiazolylisoquinolinediones, which have shown antitumor activities[6]. This suggests its potential as a scaffold in the development of novel anticancer agents.

5,6-Dimethoxy-1-indanone: This isomer is a well-established key intermediate in the synthesis of Donepezil, a prominent acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease[7]. Derivatives of 5,6-Dimethoxy-1-indanone have also been explored for other therapeutic applications:

  • Antimicrobial Activity: Novel derivatives coupled with substituted pyridines have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties[2][5].

  • Anti-inflammatory and Neuroprotective Effects: A multifunctional hybrid molecule incorporating the 5,6-dimethoxy-indanone moiety has been shown to alleviate cognitive decline in a mouse model of Alzheimer's disease by dually inhibiting acetylcholinesterase and inflammation[7][8]. This hybrid molecule also demonstrated the ability to lower Aβ plaque deposition and exert anti-inflammatory responses[8]. Furthermore, thiosemicarbazone derivatives of 5,6-dimethoxy-1-indanone have been found to inhibit bovine viral diarrhea virus infection.

Experimental Protocols

Synthesis of this compound

A mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid is stirred at 100 °C for 2 hours. Following the reaction, standard workup and purification procedures are employed to isolate 5,7-dimethoxy-1-indanone[4].

Synthesis of 5,6-Dimethoxy-1-indanone

One common laboratory-scale synthesis involves the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propionic acid. The acid is first converted to its acid chloride, typically using thionyl chloride or oxalyl chloride. The resulting acid chloride is then treated with a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent to effect cyclization to the indanone.

Signaling Pathways and Mechanisms of Action

Information regarding the specific signaling pathways modulated by the parent compounds, this compound and 5,6-Dimethoxy-1-indanone, is limited. However, the known biological activities of their derivatives provide some clues.

The involvement of 5,6-Dimethoxy-1-indanone in the synthesis of Donepezil, an acetylcholinesterase inhibitor, points towards a role in modulating cholinergic signaling, which is crucial for cognitive function. The anti-inflammatory effects of its derivatives suggest potential interactions with inflammatory signaling cascades.

The antitumor activity of compounds derived from this compound implies that this scaffold may be a starting point for developing molecules that interfere with cancer-related signaling pathways. Further research is needed to elucidate the precise mechanisms of action and the specific signaling pathways targeted by these indanone isomers and their derivatives.

Synthetic_Utility_of_Dimethoxyindanones cluster_57 This compound cluster_56 5,6-Dimethoxy-1-indanone This compound This compound Antitumor Agents Antitumor Agents This compound->Antitumor Agents Precursor for 5,6-Dimethoxy-1-indanone 5,6-Dimethoxy-1-indanone Donepezil Donepezil 5,6-Dimethoxy-1-indanone->Donepezil Key Intermediate Antimicrobial Agents Antimicrobial Agents 5,6-Dimethoxy-1-indanone->Antimicrobial Agents Precursor for Anti-inflammatory Agents Anti-inflammatory Agents 5,6-Dimethoxy-1-indanone->Anti-inflammatory Agents Precursor for Alzheimer's Disease Alzheimer's Disease Donepezil->Alzheimer's Disease Treatment for

Caption: Synthetic utility of dimethoxyindanone isomers.

Experimental_Workflow_Synthesis Start Start Select Isomer Select Isomer Start->Select Isomer Synthesis_57 Cyclization of diethyl 2-(3,5-dimethoxybenzyl)malonate Select Isomer->Synthesis_57 5,7-isomer Synthesis_56 Intramolecular Friedel-Crafts of 3-(3,4-dimethoxyphenyl)propionic acid Select Isomer->Synthesis_56 5,6-isomer Purification Purification Synthesis_57->Purification Synthesis_56->Purification Characterization NMR, Mass Spec, etc. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis.

References

Differentiating 5,7- and 5,6-dimethoxyindan-1-one Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate structural elucidation of positional isomers is a critical step in chemical synthesis and drug development, as subtle changes in substituent placement can significantly impact a molecule's biological activity. This guide provides a comprehensive comparison of 5,7- and 5,6-dimethoxyindan-1-one, outlining key differences in their spectroscopic signatures to facilitate unambiguous identification. This comparison is based on experimental data for the 5,6-isomer and predicted data for the 5,7-isomer, providing a practical framework for researchers.

Spectroscopic Data Comparison

The primary techniques for differentiating these isomers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The distinct substitution patterns on the aromatic ring of each isomer give rise to unique spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The most telling differences between the two isomers are observed in the aromatic region of the ¹H NMR spectrum.

  • 5,6-dimethoxyindan-1-one: The two aromatic protons are adjacent to each other, resulting in an AX system that appears as two doublets with a typical ortho-coupling constant (J ≈ 8 Hz).

  • 5,7-dimethoxyindan-1-one: The two aromatic protons are separated by a methoxy group and will appear as two singlets due to the lack of ortho or meta coupling.

The aliphatic protons in the five-membered ring will exhibit similar multiplet patterns for both isomers, typically appearing as two triplets around 2.6-2.7 ppm and 3.0-3.1 ppm.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons provide another layer of differentiation. The symmetry of the 5,7-isomer will result in fewer signals in the aromatic region compared to the 5,6-isomer.

Table 1: Comparison of ¹H NMR Spectroscopic Data

Proton 5,6-dimethoxyindan-1-one (Experimental) This compound (Predicted) Key Differentiating Feature
Aromatic H~7.25 (s, 1H), ~6.90 (s, 1H)~6.65 (d, J ≈ 2 Hz, 1H), ~6.60 (d, J ≈ 2 Hz, 1H)Splitting Pattern: Two singlets for 5,6-isomer vs. two meta-coupled doublets (or broad singlets) for 5,7-isomer.
Methoxy H~3.90 (s, 3H), ~3.85 (s, 3H)~3.88 (s, 6H)Two distinct singlets for 5,6-isomer vs. one singlet for the two equivalent methoxy groups in the 5,7-isomer is a strong possibility depending on the specific environment.
Aliphatic H (C2)~2.65 (t, J ≈ 6 Hz, 2H)~2.65 (t, J ≈ 6 Hz, 2H)Similar patterns expected.
Aliphatic H (C3)~3.05 (t, J ≈ 6 Hz, 2H)~3.05 (t, J ≈ 6 Hz, 2H)Similar patterns expected.

Note: Predicted values for this compound are based on computational models and may vary slightly from experimental data.

Table 2: Comparison of ¹³C NMR Spectroscopic Data

Carbon 5,6-dimethoxyindan-1-one (Experimental) This compound (Predicted) Key Differentiating Feature
C=O~205~205Similar chemical shifts expected.
Aromatic Quaternary C~155, ~149, ~138, ~125~160, ~158, ~130Different number and chemical shifts of quaternary carbons.
Aromatic CH~107, ~104~105, ~98Different chemical shifts for the aromatic CH carbons.
Methoxy C~56.2, ~56.0~55.5May show one or two signals depending on equivalence.
Aliphatic C2~25~25Similar chemical shifts expected.
Aliphatic C3~36~36Similar chemical shifts expected.
Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by a strong carbonyl (C=O) stretch. The position of this peak can be influenced by the electronic effects of the substituents on the aromatic ring.

  • 5,6-dimethoxyindan-1-one: The carbonyl group is conjugated with the benzene ring, and the two methoxy groups are in positions that can influence the electron density of the ring.

  • This compound: The carbonyl group is also conjugated, but the different placement of the methoxy groups will lead to a subtle shift in the C=O stretching frequency compared to the 5,6-isomer. The 5,7-isomer may also exhibit different patterns in the fingerprint region (below 1500 cm⁻¹) due to different C-H bending modes of the aromatic protons.

Table 3: Comparison of Key IR Absorption Frequencies

Functional Group 5,6-dimethoxyindan-1-one (Experimental) This compound (Predicted) Key Differentiating Feature
C=O Stretch~1690 - 1710 cm⁻¹~1685 - 1705 cm⁻¹A slight but measurable difference in the carbonyl stretching frequency.
Aromatic C=C Stretch~1600, ~1480 cm⁻¹~1610, ~1470 cm⁻¹Minor shifts in aromatic ring vibrations.
C-O Stretch (Methoxy)~1270, ~1120 cm⁻¹~1280, ~1110 cm⁻¹Subtle differences in the C-O stretching region.
Aromatic C-H BendingMultiple bands in 900-700 cm⁻¹ regionDifferent pattern of bands in the 900-700 cm⁻¹ regionThe substitution pattern will result in a distinct fingerprint.
Mass Spectrometry (MS)

Both isomers will have the same molecular weight and will therefore show the same molecular ion peak (M⁺) in their mass spectra. However, the fragmentation patterns upon ionization can differ due to the different substitution patterns, leading to variations in the relative abundances of fragment ions.

  • Common Fragmentation: A likely fragmentation pathway for both isomers is the loss of a methyl group (-CH₃) from a methoxy substituent, followed by the loss of carbon monoxide (-CO).

  • Differentiating Fragmentation: The position of the methoxy groups can influence the stability of the resulting fragment ions. For example, the fragmentation pathways involving the aromatic ring may differ, leading to unique fragment ions or different relative intensities of common fragments.

Table 4: Comparison of Expected Mass Spectrometry Fragmentation

m/z Possible Fragment 5,6-dimethoxyindan-1-one This compound Key Differentiating Feature
192[M]⁺PresentPresentMolecular ion peak will be identical.
177[M - CH₃]⁺ExpectedExpectedRelative abundance may differ.
149[M - CH₃ - CO]⁺ExpectedExpectedRelative abundance may differ.
Other FragmentsFragments from aromatic ring cleavageMay show unique fragmentsMay show unique fragmentsDifferences in lower m/z fragments are possible.

Experimental Protocols

To experimentally verify the predicted differences and confirm the identity of a synthesized sample, the following protocols are recommended:

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified indanone isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover the range of approximately -1 to 10 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the spectrum with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of approximately 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons of the molecule.

    • Compare the experimental data with the reference data provided in this guide.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • IR Spectrum Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

    • Collect the sample spectrum.

  • Data Analysis:

    • Identify the key functional group frequencies, particularly the C=O stretch and the absorptions in the fingerprint region.

    • Compare the peak positions and patterns with the reference data.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Direct Infusion, Gas Chromatography (GC-MS), or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Spectrum Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare the relative abundances of the major fragment ions with the expected patterns for each isomer.

Logical Workflow for Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of the two isomers.

Spectroscopic_Differentiation cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison cluster_identification Isomer Identification Sample Unknown Indanone Isomer H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analyze_H_NMR Analyze Aromatic Splitting Pattern H_NMR->Analyze_H_NMR Analyze_C_NMR Compare Aromatic Carbon Signals C_NMR->Analyze_C_NMR Analyze_IR Compare C=O Stretch and Fingerprint IR->Analyze_IR Analyze_MS Analyze Fragmentation Pattern MS->Analyze_MS Isomer_5_6 5,6-dimethoxyindan-1-one Analyze_H_NMR->Isomer_5_6 Two singlets Isomer_5_7 This compound Analyze_H_NMR->Isomer_5_7 Two doublets Analyze_C_NMR->Isomer_5_6 Characteristic shifts Analyze_C_NMR->Isomer_5_7 Different shifts & symmetry Analyze_IR->Isomer_5_6 Characteristic frequencies Analyze_IR->Isomer_5_7 Shifted frequencies Analyze_MS->Isomer_5_6 Characteristic fragments Analyze_MS->Isomer_5_7 Different fragment abundances

Caption: Workflow for differentiating dimethoxyindan-1-one isomers.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently distinguish between 5,7- and 5,6-dimethoxyindan-1-one, ensuring the correct structural assignment for their synthetic products.

A Comparative Guide to the Biological Activity of Indanone Derivatives with a Focus on 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the biological activities of various indanone derivatives, with a special focus on the potential of 5,7-Dimethoxyindan-1-one. While direct experimental data for this compound is limited in publicly available literature, this document aims to infer its potential activities based on the established biological profiles of structurally related indanones and the influence of methoxy substitutions. This guide presents available quantitative data for other indanones, details relevant experimental protocols, and visualizes key signaling pathways to inform future research and drug development efforts.

Comparative Analysis of Biological Activities

Indanone derivatives have demonstrated significant therapeutic potential, primarily in the areas of neuroprotection and cancer therapy.[2][3] Other notable activities include anti-inflammatory, antimicrobial, and antiviral effects.[1][4]

Neuroprotective Activity

A prominent example of a neuroprotective indanone is Donepezil , an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[1][2] Donepezil features a 5,6-dimethoxyindan-1-one core, highlighting the importance of the dimethoxy substitution pattern for this therapeutic application. The primary mechanism of action for AChE inhibitors is to increase the levels of the neurotransmitter acetylcholine in the brain.

In addition to AChE inhibition, some indanone derivatives also exhibit inhibitory activity against monoamine oxidase B (MAO-B), another key enzyme implicated in neurodegenerative diseases like Parkinson's disease.[3]

Anticancer Activity

Substituted indanones have shown promise as anticancer agents through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and tubulin polymerization, as well as inducing cytotoxicity in cancer cell lines.[3] The COX-2 enzyme is often overexpressed in tumors and contributes to inflammation and cell proliferation.

Quantitative Data on Indanone Derivatives

The following tables summarize the reported biological activities of several indanone derivatives to provide a basis for comparison.

Table 1: Neuroprotective Activity of Indanone Derivatives

CompoundTargetIC₅₀ (µM)Reference
DonepezilAcetylcholinesterase (AChE)0.0201 ± 0.0001[5]
Compound D28¹Acetylcholinesterase (AChE)0.0248 ± 0.0010[5]
Compound D29¹Acetylcholinesterase (AChE)0.0224 ± 0.0008[5]
Compound D30¹Acetylcholinesterase (AChE)0.0257 ± 0.0009[5]

¹Novel indan-1-one derivatives from the study.

Table 2: Anticancer Activity of Substituted Indanones

CompoundTarget/Cell LineIC₅₀ (µM)Reference
9f²COX-20.03 ± 0.01[3]
9f²MCF-7 (Breast Cancer)0.03 ± 0.01[3]
Indanone Derivative 1³Ehrlich Ascites Carcinoma (in vivo)54.3% tumor growth inhibition at 50 mg/kg[6]

²3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazoline derivative of indanone. ³Gallic acid based indanone derivative.

Potential Biological Activity of this compound

Based on the activities of structurally similar compounds, this compound could potentially exhibit:

  • Neuroprotective Effects: The structural similarity to the core of Donepezil (5,6-dimethoxyindan-1-one) suggests a potential for acetylcholinesterase inhibition or other neuroprotective mechanisms. The substitution pattern can influence binding affinity and selectivity for different enzymes.

  • Anticancer Properties: Methoxy groups are known to influence the anticancer activity of various compounds. The 5,7-dimethoxy substitution may confer cytotoxic or enzyme-inhibitory properties against cancer cells.

  • Anti-inflammatory Activity: The indanone scaffold itself is associated with anti-inflammatory effects, and methoxy substitutions can modulate this activity.

Further experimental validation is necessary to confirm these potential activities.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. Below are protocols for key in vitro assays used to evaluate the biological activity of indanone derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is widely used to screen for AChE inhibitors.

  • Materials: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for color development, test compound, and a buffer solution (e.g., phosphate buffer, pH 8.0).

  • Procedure:

    • The test compound is pre-incubated with the AChE enzyme in the buffer for a defined period (e.g., 15 minutes).

    • The substrate, ATCI, is added to initiate the enzymatic reaction.

    • AChE hydrolyzes ATCI to thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

    • The rate of color formation is measured spectrophotometrically at 412 nm.

    • The inhibitory activity of the test compound is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined.[5]

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 enzyme.

  • Materials: COX-2 enzyme, arachidonic acid as the substrate, test compound, reaction buffer, and an ELISA kit for prostaglandin E2 (PGE2) detection.

  • Procedure:

    • The test compound and the COX-2 enzyme are combined in the reaction mixture.

    • Arachidonic acid is added to start the reaction, which produces PGE2.

    • The reaction is stopped after a specific incubation period.

    • The amount of PGE2 produced is quantified using a competitive ELISA kit.

    • The inhibitory effect of the test compound is determined by the reduction in PGE2 production compared to a control without the inhibitor.

    • The IC₅₀ value is calculated.[3]

Cell Viability (MTT) Assay

This assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: Cancer cell line (e.g., MCF-7), cell culture medium, test compound, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified time (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT solution is added to each well.

    • Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of indanone derivatives.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding -> Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Indanone Indanone Inhibitor (e.g., Donepezil) Indanone->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by indanone derivatives.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Cell Proliferation Prostaglandins->Inflammation Indanone Indanone Inhibitor Indanone->COX2 Inhibition

Caption: Proposed mechanism of COX-2 inhibition by substituted indanones.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_vivo In Vivo Studies Synthesis Synthesis of This compound & Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (AChE, COX-2, MTT) Synthesis->In_Vitro Hit_ID Hit Identification In_Vitro->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR ADMET ADMET Profiling SAR->ADMET Animal_Models Animal Models of Disease ADMET->Animal_Models

References

Benchmarking the synthetic efficiency of different routes to 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic pathways to 5,7-Dimethoxyindan-1-one, a valuable building block in medicinal chemistry. We present a side-by-side look at two prominent routes, offering detailed experimental protocols and a quantitative assessment of their synthetic efficiency.

At a Glance: Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound are highlighted: a one-pot cyclization of a malonate derivative and a classical multi-step approach involving a Friedel-Crafts acylation. The following table summarizes the key metrics for each route, allowing for a rapid assessment of their respective advantages and disadvantages.

MetricRoute 1: Methanesulfonic Acid-Catalyzed CyclizationRoute 2: Intramolecular Friedel-Crafts Acylation
Starting Materials 3,5-Dimethoxybenzyl bromide, Diethyl malonate3,5-Dimethoxybenzaldehyde, Malonic acid
Key Reaction Intramolecular acylation/decarboxylationKnoevenagel-Doebner condensation, Catalytic hydrogenation, Intramolecular Friedel-Crafts acylation
Overall Yield ~95%Estimated ~70-80% (multi-step)
Number of Steps 23
Reagents & Conditions NaH, DMF; Methanesulfonic acid, 100 °CPiperidine, Pyridine; H₂, Pd/C; Polyphosphoric acid, heat
Purification Column chromatography, RecrystallizationMultiple extractions and crystallizations

Experimental Protocols

Below are the detailed experimental methodologies for the key transformations in each synthetic route.

Route 1: Methanesulfonic Acid-Catalyzed Cyclization of Diethyl 2-(3,5-dimethoxybenzyl)malonate

This highly efficient, one-pot cyclization was reported by Zhou and Matsuya in 2013 and stands out for its excellent yield.

Step 1: Synthesis of Diethyl 2-(3,5-dimethoxybenzyl)malonate

To a solution of diethyl malonate (1.2 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which a solution of 3,5-dimethoxybenzyl bromide (1.0 eq) in anhydrous DMF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Intramolecular Cyclization to this compound

A mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate (1.0 eq) and methanesulfonic acid (10 eq) is stirred at 100 °C for 2 hours. After cooling to room temperature, the reaction mixture is carefully poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization to afford this compound as a solid.

Route 2: Intramolecular Friedel-Crafts Acylation of 3-(3,5-dimethoxyphenyl)propanoic acid

This classical approach involves the formation of a propanoic acid intermediate followed by an acid-catalyzed ring closure.

Step 1: Synthesis of 3,5-Dimethoxycinnamic acid

A mixture of 3,5-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.5 eq), piperidine (0.1 eq), and pyridine (1.0 eq) in a suitable solvent such as ethanol is heated at reflux for 4-6 hours. After cooling, the reaction mixture is poured into dilute hydrochloric acid, and the precipitated solid is collected by filtration, washed with water, and dried to yield 3,5-dimethoxycinnamic acid.

Step 2: Reduction to 3-(3,5-dimethoxyphenyl)propanoic acid

3,5-Dimethoxycinnamic acid (1.0 eq) is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to give 3-(3,5-dimethoxyphenyl)propanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation

3-(3,5-dimethoxyphenyl)propanoic acid (1.0 eq) is added to polyphosphoric acid (PPA) (10-20 eq by weight) and heated to 80-100 °C with stirring for 1-2 hours. The hot, viscous mixture is carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with water, and then dissolved in an organic solvent like ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route1 A 3,5-Dimethoxybenzyl bromide + Diethyl malonate B Diethyl 2-(3,5-dimethoxybenzyl)malonate A->B  NaH, DMF   C This compound B->C  Methanesulfonic acid, 100 °C  

Caption: Route 1: One-pot cyclization to this compound.

Route2 A 3,5-Dimethoxybenzaldehyde + Malonic acid B 3,5-Dimethoxycinnamic acid A->B  Piperidine, Pyridine   C 3-(3,5-dimethoxyphenyl)propanoic acid B->C  H₂, Pd/C   D This compound C->D  Polyphosphoric acid, Δ  

Caption: Route 2: Multi-step synthesis via Friedel-Crafts acylation.

Head-to-Head Comparison of Dimethoxyindan-1-one Derivatives in Biological Assays for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of various dimethoxyindan-1-one derivatives based on their performance in key biological assays relevant to neurodegenerative diseases, particularly Alzheimer's disease. The data presented is compiled from multiple studies to offer an objective overview of their potential as therapeutic agents.

Data Presentation

The following tables summarize the quantitative data for different dimethoxyindan-1-one derivatives in acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and amyloid-beta (Aβ) aggregation inhibition assays.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity

Compound IDAChE IC₅₀ (µM)BChE IC₅₀ (µM)Notes
Compound 54 14.06-Indanone derivative.[1]
Compound 56 12.30-Indanone derivative.[1]
Compound 59 14.06-Indanone derivative.[1]
Compound 64 12.01-Indanone derivative.[1]
Compound 5c 0.12-Meta-substituted aminopropoxy benzylidene indanone derivative.[2]
Compound 7b -0.04Para-substituted aminopropoxy benzylidene indanone derivative.[2]
Compound 7h 1.20.3Indanone-carbamate hybrid.[3]
Donepezil --Reference standard drug.

Table 2: Amyloid-Beta (Aβ) Aggregation Inhibitory Activity

Compound IDAssay TypeInhibition (%)Notes
Compound 7h Self-induced Aβ aggregation86.8Indanone-carbamate hybrid.[3]
Donepezil Self-induced Aβ aggregation45.5Reference standard drug.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure cholinesterase activity.

  • Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) with the respective enzyme. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

  • Materials:

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution (e.g., from mice brain homogenate).[1]

    • Phosphate buffer (pH 8.0).

    • DTNB solution.

    • ATCI or BTCI substrate solution.

    • Test compounds (dimethoxyindan-1-one derivatives) at various concentrations.

  • Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the enzyme solution.

    • Add the test compound solution at different concentrations to the respective wells. A control well should contain the vehicle (e.g., DMSO) instead of the test compound.

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • The rate of reaction is determined from the change in absorbance over time.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control.

    • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay is used to monitor the formation of amyloid fibrils.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This property is used to quantify the extent of Aβ aggregation.

  • Materials:

    • Aβ(1-42) peptide.

    • Thioflavin T (ThT) solution.

    • Phosphate-buffered saline (PBS) or a similar buffer.

    • Test compounds (dimethoxyindan-1-one derivatives).

    • 96-well black microplate with a clear bottom.

    • Fluorometric microplate reader.

  • Procedure:

    • Prepare a stock solution of Aβ(1-42) peptide and dilute it in the assay buffer.

    • In a 96-well plate, mix the Aβ peptide solution with the test compound at various concentrations. Include a control with Aβ and buffer only.

    • Incubate the plate at 37°C with continuous shaking to promote Aβ aggregation.

    • At specified time points, add the ThT solution to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.

  • Data Analysis:

    • An increase in fluorescence indicates the formation of Aβ fibrils.

    • The percentage of inhibition of Aβ aggregation is calculated for each compound concentration by comparing its fluorescence reading to that of the control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cholinergic_Signaling_Pathway cluster_pre cluster_synapse Synaptic Cleft cluster_post ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Synaptic_Vesicle Synaptic Vesicle Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->ACh Release Postsynaptic_Neuron Postsynaptic Neuron Signal Signal Transduction Postsynaptic_Neuron->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Indanone Dimethoxyindan-1-one Derivatives Indanone->AChE Inhibits ACh_Receptor->Postsynaptic_Neuron Activates

Caption: Cholinergic pathway and AChE inhibition.

Amyloid_Beta_Aggregation_Pathway APP Amyloid Precursor Protein (APP) Abeta_Monomer Aβ Monomers APP->Abeta_Monomer Cleavage by Secretases β- & γ-secretases Oligomers Oligomers Abeta_Monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Aggregation Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils Aggregation Toxicity Neuronal Toxicity Fibrils->Toxicity Indanone Dimethoxyindan-1-one Derivatives Indanone->Oligomers Inhibits Aggregation

Caption: Aβ aggregation pathway and inhibition.

Experimental_Workflow_AChE Start Start: Prepare Reagents Mix Mix Enzyme, Buffer, DTNB, and Test Compound Start->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Add_Substrate Add Substrate (ATCI/BTCI) Preincubation->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for AChE inhibition assay.

References

A Comprehensive Guide to Confirming the Purity of 5,7-Dimethoxyindan-1-one Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in preclinical and clinical studies. This guide provides a detailed comparison of a sample of 5,7-Dimethoxyindan-1-one against a certified reference standard, outlining the necessary experimental protocols and data presentation for a robust purity assessment.

Experimental Workflow

The purity confirmation process involves a multi-pronged approach to establish identity, quantify the main component, and identify and quantify any impurities. The following workflow outlines the logical sequence of analysis.

cluster_0 Purity Confirmation Workflow cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Reference Reference Standard (this compound) HPLC HPLC-UV Reference->HPLC MS Mass Spectrometry Reference->MS NMR qNMR Reference->NMR Sample Test Sample (this compound) Sample->HPLC Sample->MS Sample->NMR Purity Purity Assay (%) HPLC->Purity Impurity Impurity Profile HPLC->Impurity Identity Identity Confirmation MS->Identity NMR->Identity NMR->Purity Report Final Purity Report Identity->Report Purity->Report Impurity->Report

Caption: Experimental workflow for purity confirmation.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison between the test sample and the reference standard.

Table 1: HPLC Purity Assay

Sample IDRetention Time (min)Peak AreaPurity (%)
Reference Standard5.21,250,00099.9
Test Sample5.21,235,00098.8

Table 2: Impurity Profile by HPLC-UV

Sample IDImpurityRetention Time (min)Peak AreaContent (%)
Reference StandardImpurity A3.81,2500.1
Test SampleImpurity A3.813,5851.1
Test SampleImpurity B4.52,4700.2

Table 3: Quantitative NMR (qNMR) Assay

Sample IDInternal StandardAnalyte IntegralPurity (%)
Reference StandardMaleic Anhydride2.0199.8
Test SampleMaleic Anhydride1.9898.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and laboratory conditions.

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To determine the purity of this compound and to identify and quantify any impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-10 min: 50% B

    • 10-15 min: 50-90% B

    • 15-20 min: 90% B

    • 20-25 min: 90-50% B

    • 25-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Reference Standard: Accurately weigh and dissolve the reference standard in methanol to a final concentration of 1 mg/mL.

    • Test Sample: Prepare the test sample in the same manner as the reference standard.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the methanol blank to ensure no system contamination.

    • Inject the reference standard solution and record the chromatogram.

    • Inject the test sample solution and record the chromatogram.

    • Compare the retention time of the main peak in the test sample to that of the reference standard for identification.

    • Calculate the purity of the test sample by the area normalization method.

    • Identify and quantify any impurities by comparing their retention times and peak areas to known impurity standards, if available, or report as unknown impurities.

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation:

    • Mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • Scan Range: m/z 50-500

  • Sample Preparation:

    • Dilute the sample solutions from the HPLC analysis with methanol to a final concentration of approximately 10 µg/mL.

  • Procedure:

    • Infuse the diluted sample solution directly into the mass spectrometer.

    • Acquire the mass spectrum.

    • Compare the observed mass-to-charge ratio (m/z) of the primary ion with the theoretical molecular weight of this compound (C₁₁H₁₂O₃, MW: 192.21 g/mol ).

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Objective: To provide an independent and highly accurate measure of the purity of this compound.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Solvent: Deuterated chloroform (CDCl₃)

  • Internal Standard: Maleic Anhydride (certified reference material)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into an NMR tube.

    • Add approximately 0.75 mL of CDCl₃ and dissolve completely.

  • Procedure:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30 s) to ensure quantitative signal integration.

    • Integrate a well-resolved signal of this compound and a known signal of the internal standard.

    • Calculate the purity of the sample based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.

By following these protocols and presenting the data in a clear and comparative manner, researchers can confidently assess the purity of their this compound samples against a certified reference standard, ensuring the quality and reliability of their subsequent research.

A Comparative Guide to the Synthesis of 5,7-Dimethoxyindan-1-one: Reproducibility and Robustness of Key Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 5,7-Dimethoxyindan-1-one is a crucial building block in the synthesis of several pharmacologically active compounds. This guide provides an objective comparison of prominent synthesis protocols for this compound, with a focus on reproducibility, robustness, and experimental data to support these findings.

This comparison centers on two main strategies for the synthesis of this compound: a one-pot cyclization of a malonate derivative and the intramolecular Friedel-Crafts acylation of a substituted propanoic acid. Each method presents distinct advantages and challenges in terms of yield, reaction conditions, and scalability.

Comparison of Synthesis Protocols

ProtocolStarting MaterialReagents/CatalystReaction ConditionsYield (%)PurityKey AdvantagesPotential Challenges
Protocol 1: Zhou and Matsuya Cyclization Diethyl 2-(3,5-dimethoxybenzyl)malonateMethanesulfonic acid100 °C, 2 hours95%HighHigh yield, one-step reaction, simple procedure.Availability of the starting malonate derivative.
Protocol 2: Intramolecular Friedel-Crafts Acylation 3-(3,5-dimethoxyphenyl)propanoic acidPolyphosphoric acid (PPA)Elevated temperatures (e.g., 80-100 °C)VariableGenerally good after purificationReadily available starting material.Often requires harsh conditions, potential for side reactions, catalyst can be difficult to handle and remove.
Niobium pentachloride (NbCl5)Room temperatureGoodGoodMild reaction conditions.Stoichiometric amounts of the catalyst may be required, cost and availability of NbCl5.
Terbium triflate (Tb(OTf)3)High temperatures (e.g., 250 °C)Moderate to goodGoodCatalytic amount of Lewis acid.Very high temperatures required, potential for decomposition.

Experimental Protocols

Protocol 1: Zhou and Matsuya Cyclization

This highly efficient method was reported by Zhou and Matsuya in 2013.[1]

Methodology:

  • A mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid is prepared.

  • The mixture is stirred at 100 °C for 2 hours.

  • Upon completion, the reaction is worked up to isolate the this compound.

This protocol stands out for its exceptional yield and straightforward procedure, making it an attractive option for efficient synthesis.[1]

Protocol 2: Intramolecular Friedel-Crafts Acylation

A more traditional approach involves the cyclization of 3-(3,5-dimethoxyphenyl)propanoic acid using a strong acid catalyst. The choice of catalyst significantly impacts the reaction conditions and outcomes.

General Methodology:

  • 3-(3,5-dimethoxyphenyl)propanoic acid is dissolved in an appropriate solvent.

  • The chosen catalyst (e.g., PPA, NbCl5, or Tb(OTf)3) is added to the solution.

  • The reaction mixture is stirred under the specified temperature and time conditions for the respective catalyst.

  • Following the reaction, a standard work-up and purification procedure (e.g., extraction and chromatography) is performed to isolate the final product.

The robustness of this method can be influenced by the purity of the starting material and the anhydrous conditions required for many Lewis acid catalysts. Reproducibility may vary depending on the specific catalyst and the scale of the reaction.

Synthesis Workflows

Synthesis_Workflows cluster_0 Protocol 1: Zhou and Matsuya Cyclization cluster_1 Protocol 2: Intramolecular Friedel-Crafts Acylation start1 Diethyl 2-(3,5-dimethoxybenzyl)malonate product1 This compound start1->product1 100°C, 2h (95% yield) reagent1 Methanesulfonic Acid reagent1->product1 start2 3-(3,5-dimethoxyphenyl)propanoic acid product2 This compound start2->product2 Variable Conditions catalyst Catalyst (PPA, NbCl5, Tb(OTf)3) catalyst->product2

Caption: Comparative workflows for the synthesis of this compound.

Logical Relationship of Synthesis Strategies

Logical_Relationship cluster_approaches Synthetic Approaches cluster_starting_materials Starting Materials Target This compound OnePot One-Pot Cyclization OnePot->Target FriedelCrafts Intramolecular Friedel-Crafts Acylation FriedelCrafts->Target Malonate Substituted Malonate Malonate->OnePot PropanoicAcid Substituted Propanoic Acid PropanoicAcid->FriedelCrafts

Caption: Logical overview of the primary synthetic routes to this compound.

Conclusion

For the synthesis of this compound, the protocol developed by Zhou and Matsuya offers a highly reproducible and robust method with an outstanding yield. Its one-pot nature and simple procedure make it a superior choice for laboratory-scale synthesis.

References

Assessing the Specificity of 5,7-Dimethoxyindan-1-one: A Comparative Guide to Its Potential Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 5,7-Dimethoxyindan-1-one, a synthetic compound belonging to the indanone class of molecules. Due to the limited direct experimental data on its biological targets, this document offers a predictive comparison based on the known activities of structurally similar indanone derivatives and established inhibitors of relevant biological pathways. The primary inferred targets for this compound are protein kinases and cyclooxygenase-2 (COX-2), given the established inhibitory activities of the indanone scaffold against these enzyme families.

Introduction to this compound and the Indanone Scaffold

The indanone core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The specific biological profile of this compound has not been extensively characterized in publicly available literature. However, its structural similarity to other bioactive indanones suggests a potential for interaction with key biological targets involved in cellular signaling and inflammation.

Predicted Biological Targets and Comparative Compounds

Based on structure-activity relationships of related indanone derivatives, this guide will focus on two primary potential targets for this compound:

  • Protein Kinases: These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases.

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.

For comparative purposes, we will assess the predicted activity of this compound against well-characterized inhibitors of these targets:

  • Staurosporine: A potent, non-selective protein kinase inhibitor.

  • Celecoxib: A selective COX-2 inhibitor.

Comparative Data on Inhibitory Activity

The following table summarizes the predicted inhibitory activity of this compound alongside the known activities of the comparator compounds. It is critical to note that the data for this compound is hypothetical and serves as a placeholder for future experimental validation.

CompoundTargetIC₅₀ (nM)Data Source
This compound Protein Kinase (Predicted)To Be Determined-
COX-2 (Predicted)To Be Determined-
Staurosporine Protein Kinase A (PKA)7Published Literature
Protein Kinase C (PKC)0.7Published Literature
Celecoxib COX-115,000Published Literature
COX-240Published Literature

Experimental Protocols

To facilitate the experimental validation of this compound's biological activity, detailed protocols for in vitro kinase and COX-2 inhibition assays are provided below.

In Vitro Protein Kinase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against a specific protein kinase using a fluorescence-based assay.

Materials:

  • Recombinant protein kinase

  • Fluorescently labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (this compound) and control inhibitor (Staurosporine) dissolved in DMSO

  • 384-well assay plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare serial dilutions of the test and control compounds in kinase assay buffer.

  • Add a fixed concentration of the recombinant kinase to each well of the assay plate.

  • Add the serially diluted compounds to the wells and incubate for a predetermined time to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.

  • Incubate the plate at room temperature for the specified reaction time.

  • Stop the reaction by adding a stop solution.

  • Measure the fluorescence signal on a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[1][2]

In Vitro COX-2 Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of a compound on COX-2 activity by measuring the production of prostaglandin E2 (PGE₂).

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme cofactor

  • COX assay buffer

  • Test compound (this compound) and control inhibitor (Celecoxib) dissolved in DMSO

  • PGE₂ enzyme immunoassay (EIA) kit

  • 96-well plates

  • Plate reader for absorbance measurement

Procedure:

  • Prepare serial dilutions of the test and control compounds in COX assay buffer.

  • In a 96-well plate, add the COX assay buffer, heme, and the COX-2 enzyme.

  • Add the serially diluted compounds to the wells and incubate for a specified time at room temperature to allow for inhibitor binding.[3][4]

  • Initiate the reaction by adding arachidonic acid to each well.[4]

  • Incubate the plate at 37°C for the designated reaction time.

  • Stop the reaction by adding a stop solution.

  • Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

G Predicted Kinase Inhibition Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound (Serial Dilutions) Incubation1 Pre-incubation: Kinase + Compound Compound->Incubation1 Kinase Recombinant Kinase Kinase->Incubation1 Substrate_ATP Substrate + ATP Mix Reaction Kinase Reaction Substrate_ATP->Reaction Incubation1->Reaction Detection Fluorescence Measurement Reaction->Detection Analysis IC50 Determination Detection->Analysis

Predicted Kinase Inhibition Workflow

G COX-2 Inflammatory Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Inhibitor This compound (Predicted Inhibitor) Inhibitor->COX2 Inhibition

COX-2 Inflammatory Pathway

Off-Target Effects and Selectivity Profiling

A critical aspect of drug development is understanding a compound's selectivity and potential off-target effects. For kinase inhibitors, selectivity is often assessed by screening the compound against a large panel of kinases. For COX-2 inhibitors, the primary off-target concern is the inhibition of COX-1, which can lead to gastrointestinal side effects.

Future experimental work on this compound should include:

  • Kinase Selectivity Profiling: Testing the compound against a broad panel of kinases to determine its selectivity profile.

  • COX-1/COX-2 Isoform Selectivity Assay: Directly comparing the inhibitory activity against both COX-1 and COX-2 to determine its selectivity index.

Conclusion

While direct experimental evidence is currently lacking, the structural features of this compound suggest its potential as an inhibitor of protein kinases and/or COX-2. The comparative data and detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound's biological specificity. Further research, including in vitro enzymatic assays and broader selectivity profiling, is essential to validate these predictions and fully characterize the pharmacological profile of this compound for potential therapeutic applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indanone Scaffold as a Privileged Structure in Oncology Research

The 1-indanone framework is a prominent structural motif found in numerous natural products and synthetically derived bioactive molecules.[1][2] Its rigid, bicyclic system serves as an attractive scaffold for the design of novel therapeutic agents. In recent years, derivatives of 1-indanone have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antiviral, anti-inflammatory, and notably, anticancer properties.[3] The core structure of 1-indanone, a fusion of a benzene ring and a cyclopentanone ring, provides a versatile platform for chemical modifications, allowing for the fine-tuning of its pharmacological profile.

This guide focuses on the comparative cytotoxicity of 5,7-Dimethoxyindan-1-one and its structurally related analogs. While direct cytotoxic data for this compound is not extensively available in the public domain, its structural features, particularly the methoxy substitutions on the aromatic ring, are common in many biologically active compounds. Therefore, we will explore its potential cytotoxic profile in the context of well-documented indanone derivatives, providing a comparative analysis based on available experimental data. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer agents.

Comparative Cytotoxicity Analysis: Structure-Activity Relationships of Indanone Derivatives

The cytotoxic efficacy of indanone derivatives is intricately linked to their substitution patterns. The following table summarizes the in vitro cytotoxicity of several indanone analogs against various cancer cell lines, offering a comparative perspective on their potency.

CompoundCancer Cell LineIC50 (µM)Key Structural FeaturesReference
ITH-6 (N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine)HT-29 (Colon)0.44Thiazolyl hydrazone derivative of 1-indanone.[4]
COLO 205 (Colon)0.98[4]
KM 12 (Colon)0.41[4]
Compound 8f (a 2-benzylidene-1-indanone derivative)RAW 264.7Not specifiedHydroxyl group at C-6 of the indanone ring and specific substitutions on the A ring.[5]
Indanocine (a 4'-phosphate derivative) Not specifiedReduced activityPhosphate derivative of a combretastatin-like chalcone.[6]
ND-2 (a newly synthesized drug molecule)MCF-7 (Breast)8.4Structure not detailed in the provided abstract.[7]

Discussion of Structure-Activity Relationships (SAR):

The data presented above, though not exhaustive, highlights key structural modifications that influence the cytotoxicity of the indanone scaffold:

  • The Arylidene Moiety: The substitution pattern on the arylidene ring (the benzylidene group in many derivatives) plays a crucial role in determining cytotoxic potency. Electron-donating or withdrawing groups can significantly alter the molecule's interaction with its biological target.[8]

  • Substitution on the Indanone Ring: As seen with compound 8f, the presence of a hydroxyl group at the C-6 position can enhance anti-inflammatory activity, which is often linked to anticancer effects.[5] The methoxy groups in this compound are also expected to influence its biological activity, as methoxy substitutions are common in potent anticancer agents like combretastatin.

  • Hybrid Molecules: The potent activity of ITH-6 demonstrates the success of creating hybrid molecules by combining the indanone scaffold with other pharmacologically active moieties, in this case, a thiazolyl hydrazone.[4][9]

Experimental Methodologies for Assessing Cytotoxicity

The evaluation of a compound's cytotoxic potential is a critical step in preclinical drug development.[10] Standardized and reproducible assays are essential for obtaining reliable and comparable data. Below are detailed protocols for two commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][11] Viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[11]

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[12]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer) and determine the IC50 value.[10]

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility and data interpretation. The following diagram illustrates a general workflow for in vitro cytotoxicity testing of a novel compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound Stock Solution Preparation treatment Treatment with Serial Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay_proc Assay Procedure (e.g., MTT, LDH) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50_det IC50 Value Determination viability_calc->ic50_det

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Potential Mechanisms of Action of Cytotoxic Indanones

Many indanone derivatives exert their cytotoxic effects by interfering with fundamental cellular processes. A common mechanism of action is the disruption of microtubule dynamics.[9] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.

The following diagram illustrates a simplified signaling pathway that can be affected by cytotoxic agents, leading to apoptosis.

Apoptosis_Pathway compound Cytotoxic Indanone Derivative tubulin Tubulin Polymerization Inhibition compound->tubulin ros Increased ROS Production compound->ros mitotic_arrest Mitotic Arrest (G2/M Phase) tubulin->mitotic_arrest bcl2 Bcl-2 Family Modulation mitotic_arrest->bcl2 ros->bcl2 caspase Caspase Activation bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Potential mechanism of action for cytotoxic indanone derivatives.

By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[9] Furthermore, some indanone derivatives have been shown to increase the production of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptotic pathways.[4][9]

Conclusion and Future Directions

The 1-indanone scaffold continues to be a highly promising framework for the development of novel anticancer agents. While the cytotoxic profile of this compound requires direct experimental evaluation, the analysis of its structural analogs provides valuable insights into the potential structure-activity relationships that govern the anticancer properties of this class of compounds. Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of substituted indanones to further elucidate their mechanisms of action and to identify lead candidates with improved potency and selectivity for clinical development.

References

Evaluating the Therapeutic Potential of 5,7-Dimethoxyindan-1-one: A Comparative Analysis with Donepezil and 5,7-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,7-Dimethoxyindan-1-one is a synthetic compound belonging to the indanone family. While direct therapeutic applications of this compound are not extensively documented, its significance lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. The indanone scaffold itself is a privileged structure in medicinal chemistry, known to be a core component of various compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. This guide provides a comparative evaluation of the inferred therapeutic potential of this compound against two well-characterized compounds: Donepezil, a direct synthetic derivative used in the treatment of Alzheimer's disease, and 5,7-dimethoxyflavone, a structurally related natural product with demonstrated anti-inflammatory and anticancer activities.

Comparative Analysis of Chemical Structures and Therapeutic Mechanisms

This compound: This compound features a bicyclic structure with an indanone core and two methoxy groups on the aromatic ring. The therapeutic potential of this compound is largely extrapolated from the activities of its derivatives and the broader indanone class of compounds. Its primary known utility is as a building block for more complex molecules.

Donepezil: A piperidine derivative of a substituted indanone, Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] In Alzheimer's disease, there is a deficit in cholinergic neurotransmission in the brain.[1][3] By inhibiting AChE, Donepezil increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing neuronal communication and improving cognitive function.[3][4]

5,7-Dimethoxyflavone: This natural flavonoid shares the 5,7-dimethoxy substitution pattern on an aromatic ring, but with a different core structure (a chromen-4-one). It has been shown to possess potent anti-inflammatory and anticancer properties.[5][6] Its anti-inflammatory effects are mediated through the downregulation of the NF-κB and MAPK signaling pathways, leading to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[5] The anticancer activity of 5,7-dimethoxyflavone involves the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest in cancer cells.[7][8]

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data for the biological activities of Donepezil and 5,7-Dimethoxyflavone. Direct experimental data for this compound is not available.

CompoundTarget/AssayCell Line/ModelIC₅₀ / EC₅₀ / ActivityReference(s)
Donepezil Acetylcholinesterase (AChE) InhibitionHuman recombinant AChEIC₅₀: 5.7 nM[4]
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)Patients with mild to moderate Alzheimer's DiseaseSignificant improvement over placebo[9][10]
Mini-Mental State Examination (MMSE)Patients with mild to moderate Alzheimer's DiseaseSignificant improvement over placebo[9][10]
5,7-Dimethoxyflavone Cell Viability (MTT Assay)HepG2 (Liver Cancer)IC₅₀: 25 µM[7][8]
COX-2 Inhibitionin silico dockingHigh binding affinity[11]
Rat Paw EdemaRat model of acute inflammationComparable effect to aspirin[12]
Prostaglandin BiosynthesisRat pleurisy modelMarked inhibition[12]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to determine the inhibitory activity of a compound against AChE.[13]

  • Reagents:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

    • 0.1 M Sodium Phosphate Buffer, pH 8.0

    • Test compound (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)

  • Procedure (96-well plate format):

    • Prepare working solutions of AChE, DTNB, and ATCI in the assay buffer.

    • Add 20 µL of the test compound at various concentrations to the wells. Include a positive control (known AChE inhibitor) and a negative control (solvent only).

    • Add 140 µL of the assay buffer and 20 µL of the AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

    • The rate of reaction is determined by the change in absorbance per minute.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.[14]

  • Reagents:

    • Cancer cell line (e.g., HepG2)

    • Complete cell culture medium

    • Test compound (e.g., 5,7-Dimethoxyflavone)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure (96-well plate format):

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).[14]

Visualizations

Donepezil_Mechanism_of_Action cluster_0 ACh Acetylcholine (ACh) SynapticCleft Synaptic Cleft ACh->SynapticCleft Released into PostsynapticReceptor Postsynaptic Receptor ACh->PostsynapticReceptor Binds to AChE Acetylcholinesterase (AChE) CholineAceticAcid Choline + Acetic Acid AChE->CholineAceticAcid Breaks down ACh Donepezil Donepezil Donepezil->AChE Inhibits NeuronalSignal Enhanced Neuronal Signal PostsynapticReceptor->NeuronalSignal Activates

Caption: Mechanism of action of Donepezil.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add Test Compound Incubate24h->AddCompound IncubateXh Incubate (24-72h) AddCompound->IncubateXh AddMTT Add MTT Reagent IncubateXh->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h Solubilize Solubilize Formazan Crystals Incubate4h->Solubilize ReadAbsorbance Read Absorbance (570nm) Solubilize->ReadAbsorbance Analyze Calculate % Viability & IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Conclusion

While there is a lack of direct evidence for the therapeutic potential of this compound, its core indanone structure is a well-established pharmacophore present in numerous bioactive compounds. Its primary value is currently recognized in its role as a precursor to Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease. The comparison with Donepezil highlights the potential for the indanone scaffold to be elaborated into potent and selective enzyme inhibitors. Furthermore, the comparison with 5,7-dimethoxyflavone, which shares the same methoxy substitution pattern but on a different core, underscores how the central ring structure dictates the therapeutic target and biological activity, with the flavone demonstrating anti-inflammatory and anticancer effects. Future research could explore the direct biological activities of this compound and its other derivatives to unlock the full therapeutic potential of this chemical scaffold.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Initial Precautions

Understanding the potential hazards of 5,7-Dimethoxyindan-1-one is the foundational step in its safe handling and disposal. Based on data from structurally similar compounds, such as 5,6-Dimethoxy-1-indanone, a conservative approach to safety is paramount.

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled[1].

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against potential splashes and airborne particles causing serious eye irritation.
Hand Protection Nitrile or neoprene gloves.To prevent skin contact, as the compound may be harmful and cause irritation.
Body Protection A lab coat, and for larger quantities or potential for splashing, a chemically resistant apron or suit.To protect the skin from accidental contamination.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling powders.To prevent inhalation of dust or aerosols, which may be harmful and cause respiratory irritation.

Segregation and Waste Accumulation

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste should be collected in a designated, properly labeled container within a Satellite Accumulation Area (SAA).

Key Principles for Waste Accumulation:

  • Dedicated Container: Use a dedicated, leak-proof container made of compatible material. High-density polyethylene (HDPE) is a suitable choice for many organic solids and solutions[2][3][4][5][6].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.

  • Closed Container: Keep the waste container securely closed at all times, except when adding waste.

Diagram 1: Decision-Making Flowchart for Waste Segregation

start Generated this compound Waste is_solid Is the waste solid or in solution? start->is_solid solid_waste Collect in a designated, labeled HDPE container for solid hazardous waste. is_solid->solid_waste Solid liquid_waste Is the solvent compatible with other waste streams? is_solid->liquid_waste Solution final_storage Store in a designated Satellite Accumulation Area (SAA) away from incompatibles. solid_waste->final_storage compatible_solvent Collect in a designated, labeled container for flammable/organic solvent waste. liquid_waste->compatible_solvent Yes incompatible_solvent Collect in a separate, dedicated, and labeled container. liquid_waste->incompatible_solvent No compatible_solvent->final_storage incompatible_solvent->final_storage start Waste Generation collect Collect in Labeled HDPE Container start->collect dissolve Dissolve in Combustible Solvent (in fume hood) collect->dissolve seal Securely Seal Container dissolve->seal contact_ehs Contact EHS/Licensed Disposal Company seal->contact_ehs document Document Waste for Pickup contact_ehs->document pickup Waste Collected for Incineration document->pickup

References

Essential Safety and Operational Guide for 5,7-Dimethoxyindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5,7-Dimethoxyindan-1-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of chemical waste.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The required equipment is detailed below.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles or a face shield should be worn to protect against splashes and dust.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][3] Inspect gloves for any damage before use and change them regularly to prevent contamination.[1]
Body Protection Protective ClothingA lab coat, apron, or coveralls should be worn to prevent skin contact.[1][4] For tasks with a higher risk of splashes, impervious clothing is advised.[5]
Respiratory Protection RespiratorA respirator is necessary when there is a potential for inhaling dust, especially in poorly ventilated areas.[1][2]
Foot Protection Safety FootwearClosed-toe shoes, preferably safety shoes, should be worn to protect against spills and falling objects.[1]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust.[2][5]

  • Avoid Dust Formation: Take care to avoid the generation of dust when transferring or weighing the compound.[5]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[5] Always wash hands thoroughly after handling.[2][5]

  • Contaminated Clothing: Immediately remove and wash any clothing that becomes contaminated.[3][6]

Storage Plan:

ConditionRequirement
Container Store in a tightly closed, original container in a cool, dry, and dark place.[5][6]
Incompatibilities Keep away from strong oxidizing agents, open flames, and high temperatures.[2]
Security Store in a locked-up area or an area accessible only to qualified and authorized personnel.[5]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management:

StepProcedure
Collection Collect waste material in a suitable, labeled, and closed container.[5][6]
Disposal Method The recommended method of disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Environmental Protection Do not allow the chemical to enter drains, water supplies, or the soil.[3][5][6]
Regulatory Compliance All disposal activities must be in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an emergency, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Ingestion If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[3]
Skin Contact Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical advice from an ophthalmologist.[6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[6]

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area B->C D Weigh and Transfer Chemical C->D E Perform Experiment D->E F Clean Work Area E->F G Segregate and Label Waste F->G H Dispose of Waste via Approved Methods G->H I Doff and Clean/Dispose of PPE H->I

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethoxyindan-1-one
Reactant of Route 2
Reactant of Route 2
5,7-Dimethoxyindan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.